molecular formula C42H58N2O8 B1241254 Incarvillateine

Incarvillateine

Cat. No.: B1241254
M. Wt: 718.9 g/mol
InChI Key: VQKTZIKAARDZIA-ZDYZRSSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Incarvillateine is a complex monoterpene alkaloid natural product isolated from the plant genus Incarvillea , particularly Incarvillea sinensis , which has a history of use in traditional Chinese medicine for pain relief . This compound is a derivative of α-truxillic acid and features a cyclobutane dicarboxylate core esterified with two monoterpene alkaloid units, presenting a significant synthetic challenge that has been overcome with modern synthetic methods . Main Applications & Research Value this compound is a valuable tool for pharmacological research, primarily in the study of novel analgesic pathways. Its main research applications include: • Investigation of Non-Opioid Analgesia: this compound demonstrates significant antinociceptive efficacy across various murine models, including acute (acetic acid-induced writhing), inflammatory (Complete Freund's Adjuvant), and neuropathic pain (spared nerve injury and paclitaxel-induced models) . This makes it a compelling candidate for studying alternatives to opioid pain relief. • Adenosine Receptor Research: A growing body of evidence indicates that the antinociceptive effects of this compound are mediated through the adenosine system. Its effects are attenuated by adenosine receptor antagonists like theophylline, but not consistently by opioid antagonists like naloxone, suggesting a primary mechanism of action involving adenosine receptor activation . • Neuropharmacology and Safety Profiling: Research into this compound also reveals important safety considerations. Studies show that it can inhibit γ-aminobutyric acid type A (GABAA) receptor currents and aggravate epileptic seizures in animal models, highlighting the need to understand its off-target effects and the balance between its analgesic and potential pro-convulsant properties . Mechanism of Action The primary mechanism of action for this compound's analgesic effect appears to be the activation of adenosine receptors, a promising target for chronic pain . While early studies suggested a possible interaction with opioid receptors (mu and kappa), this link is not consistently supported, and the more robust evidence points to an adenosinergic pathway . Importantly, this compound does not produce tolerance after repeated dosing in animal models, a significant advantage over conventional opioids . Researchers should note that its effects are not mediated by fatty acid binding proteins (FABPs), despite structural similarities to other inhibitors . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C42H58N2O8

Molecular Weight

718.9 g/mol

IUPAC Name

bis[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-yl] 2,4-bis(4-hydroxy-3-methoxyphenyl)cyclobutane-1,3-dicarboxylate

InChI

InChI=1S/C42H58N2O8/c1-21-17-43(5)19-29-23(3)33(15-27(21)29)51-41(47)39-37(25-9-11-31(45)35(13-25)49-7)40(38(39)26-10-12-32(46)36(14-26)50-8)42(48)52-34-16-28-22(2)18-44(6)20-30(28)24(34)4/h9-14,21-24,27-30,33-34,37-40,45-46H,15-20H2,1-8H3/t21-,22-,23-,24-,27-,28-,29-,30-,33+,34+,37?,38?,39?,40?/m0/s1

InChI Key

VQKTZIKAARDZIA-ZDYZRSSRSA-N

SMILES

CC1CN(CC2C1CC(C2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)OC5CC6C(CN(CC6C5C)C)C)C7=CC(=C(C=C7)O)OC)C

Isomeric SMILES

C[C@H]1CN(C[C@@H]2[C@H]1C[C@H]([C@H]2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)O[C@@H]5C[C@H]6[C@H](CN(C[C@H]6[C@@H]5C)C)C)C7=CC(=C(C=C7)O)OC)C

Canonical SMILES

CC1CN(CC2C1CC(C2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)OC5CC6C(CN(CC6C5C)C)C)C7=CC(=C(C=C7)O)OC)C

Synonyms

7-epi-incarvilline
incarvillateine
incarvilline

Origin of Product

United States

Foundational & Exploratory

Incarvillateine: A Technical Guide to its Natural Source, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incarvillateine, a complex monoterpene alkaloid, has garnered significant interest within the scientific community for its potent analgesic properties. This technical guide provides a comprehensive overview of the natural origins, biosynthesis, and analytical methodologies pertaining to this promising natural product. The primary botanical source of this compound is identified, and quantitative data regarding its distribution within the plant are presented. Detailed experimental protocols for its extraction, isolation, and quantification are outlined. Furthermore, a putative biosynthetic pathway is proposed and visualized, alongside a typical experimental workflow for its analysis, to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Origin

The principal natural source of this compound is the plant species Incarvillea sinensis, a member of the Bignoniaceae family.[1][2] This herbaceous perennial is native to central and eastern Asia, with a significant distribution in northern China.[2][3] It thrives at high altitudes, particularly in the Himalayan and Tibetan regions.[3]

Traditionally, the dried whole plant of Incarvillea sinensis, known in Chinese medicine as "Jiaohao" or "Tou Gu Cao," has been utilized for its antirheumatic and analgesic effects.[1][2] While Incarvillea sinensis is the most cited source, other species within the Incarvillea genus may also contain this or structurally related alkaloids.

Table 1: Quantitative Data of this compound in Incarvillea sinensis

Plant PartConcentration Range (mg/g dry weight)Method of AnalysisReference
Aerial Parts0.15 - 0.45HPLC-DAD[4]
Roots0.08 - 0.22HPLC-DAD[4]
Whole PlantNot specifiedHPLC[5]

Note: The concentrations of this compound can vary depending on the geographical origin, harvest time, and processing methods of the plant material.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes a general procedure for the extraction and isolation of this compound from the dried aerial parts of Incarvillea sinensis.

Materials:

Procedure:

  • Extraction:

    • Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh methanol twice more.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% HCl solution and filter to remove insoluble materials.

    • Wash the acidic aqueous solution with dichloromethane to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the alkaline solution with dichloromethane three times.

    • Combine the dichloromethane fractions and concentrate under reduced pressure to yield the crude alkaloid fraction.

  • Purification:

    • Subject the crude alkaloid fraction to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

    • For further purification, utilize Solid Phase Extraction (SPE) with a mixed-mode reversed-phase and cation-exchange cartridge for a more rapid and efficient purification.[5]

    • The final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard: A certified reference standard of this compound.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol at different concentrations to construct a calibration curve.

  • Sample Preparation: Accurately weigh the powdered plant material, extract with methanol using ultrasonication, and filter. Dilute the extract to a suitable concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, as a monoterpene alkaloid, its biosynthesis is proposed to originate from the iridoid pathway, which itself begins with the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway for the synthesis of the universal monoterpene precursor, geranyl pyrophosphate (GPP).

The following diagram illustrates a putative biosynthetic pathway leading to the formation of the monoterpene alkaloid core of this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the extraction, isolation, and analysis of this compound from Incarvillea sinensis.

Incarvillateine_Analysis_Workflow Plant_Material Dried & Powdered Incarvillea sinensis Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC SPE Solid Phase Extraction (SPE) Fractions->SPE TLC->Fractions Pooling Purified_Fraction Purified this compound Fraction SPE->Purified_Fraction HPLC_Quant HPLC-DAD Quantification Purified_Fraction->HPLC_Quant Structure_Elucidation Structural Elucidation (NMR, MS) Purified_Fraction->Structure_Elucidation Bioassay Biological Activity Assays Purified_Fraction->Bioassay Data_Analysis Data Analysis & Interpretation HPLC_Quant->Data_Analysis Structure_Elucidation->Data_Analysis Bioassay->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound, a monoterpene alkaloid primarily sourced from Incarvillea sinensis, continues to be a subject of intense research due to its significant analgesic potential. This guide provides a foundational understanding of its natural origin, methods for its extraction and analysis, and a putative biosynthetic pathway. Further research is warranted to fully elucidate the biosynthetic machinery and to explore the pharmacological mechanisms of this promising natural compound for the development of novel pain therapeutics.

References

An In-depth Technical Guide to the Discovery and History of Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Incarvillateine, a complex monoterpene alkaloid isolated from the plant Incarvillea sinensis, has a rich history rooted in traditional Chinese medicine for the treatment of rheumatism and pain.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the seminal research that first identified this compound, its analgesic properties, and the subsequent elucidation of its multimodal mechanism of action involving both the adenosine (B11128) and opioid receptor systems. This document presents detailed experimental protocols from key studies, quantitative data in structured tables, and visualizations of critical workflows and signaling pathways to facilitate a deeper understanding of this promising natural product.

Introduction and Historical Context

For centuries, the dried plant matter of Incarvillea sinensis, known in traditional Chinese medicine as 'Jiao Hao' or 'Cheron', has been utilized for its analgesic and anti-inflammatory properties.[2][3] Scientific investigation into the plant's bioactive constituents led to the discovery of this compound, a novel monoterpene alkaloid.[1] It is considered a major active component responsible for the plant's therapeutic effects.[2][4] this compound is a derivative of α-truxillic acid, featuring a unique dimeric structure with a central cyclobutane (B1203170) ring.[5][6]

The initial discovery and characterization of this compound as a potent antinociceptive agent were first reported in 1999 by a team of researchers led by M. Nakamura and Y.M. Chi from the Faculty of Pharmaceutical Sciences at Kumamoto University in Japan.[1] Their work, published in the Journal of Natural Products, laid the foundation for future research into the pharmacological properties and therapeutic potential of this intricate natural product.[1]

Discovery and Isolation

The initial isolation of this compound was a pivotal step in understanding the pharmacology of Incarvillea sinensis. While the full, detailed protocol from the original 1999 publication by Nakamura et al. is not publicly available in its entirety, subsequent research and related studies provide a comprehensive picture of the methods used for extracting and purifying alkaloids from this plant species.

General Experimental Workflow for Isolation

The isolation of this compound typically involves a multi-step process beginning with the extraction of dried plant material, followed by fractionation and chromatographic purification. The following workflow is a composite representation based on established methods for alkaloid isolation from Incarvillea sinensis.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried, powdered Incarvillea sinensis extraction Methanolic Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Column Chromatography (e.g., Silica (B1680970) Gel) alkaloid_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc This compound Pure this compound hplc->this compound

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

Dried, whole-plant material of Incarvillea sinensis is finely powdered. The powdered material is then subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.[1]

The crude methanolic extract is suspended in a dilute acid solution (e.g., 2% HCl) and partitioned with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This basic solution is then extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the crude alkaloid fraction.

The crude alkaloid fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation and Characterization

The structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). The absolute stereochemistry was later confirmed through total synthesis and X-ray crystallography of related compounds.[7]

Spectroscopic Data

While the complete original spectroscopic data from the 1999 discovery paper is not fully available, data from subsequent syntheses and characterizations have confirmed the structure.

Spectroscopic Data for (-)-Incarvillateine
Melting Point 216–218 °C[2]
Optical Rotation [α]²¹D –12.5 (c 0.48, CHCl₃)[2]
¹H NMR (700 MHz, CDCl₃) δ 4.28 (t, J = 5.9 Hz, 1H), 2.64 (dd, J = 11.0, 6.0 Hz, 1H), 2.48 (dd, J = 11.0, 3.4 Hz, 1H), 2.40–2.36 (m, 1H), 2.20 (s, 3H), 2.08–2.02 (m, 1H), 1.90–1.86 (m, 1H), 1.81–1.76 (m, 2H), 1.64 (t, J = 11.5 Hz, 1H), 1.53 (t, J = 11.7 Hz, 1H), 1.47 (dd, J = 13.6, 7.2 Hz, 1H), 0.99 (d, J = 7.4 Hz, 3H), 0.84 (d, J = 7.0 Hz, 3H)[3]
¹³C NMR (150 MHz, CDCl₃) δ 73.3, 58.12, 58.10, 46.4, 45.9, 42.4, 37.5, 32.7, 30.6, 17.5, 14.3[3]
High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) m/z calcd for C₁₁H₂₂NO [M+H]⁺ 184.1623, found 184.1699 (for the incarvilline monomer)[3]

Pharmacological Activity and Mechanism of Action

The initial discovery of this compound was driven by its potent antinociceptive effects observed in preclinical models of pain.[1] Subsequent research has revealed a complex mechanism of action involving modulation of both the adenosine and opioid signaling pathways.[4][8]

Antinociceptive Effects

This compound has demonstrated significant analgesic activity in various animal models of pain, including the formalin test, hot plate test, and acetic acid-induced writhing test.[1][4]

Analgesic Activity of this compound in Preclinical Models
Acetic Acid-Induced Writhing Test Dose-dependently attenuated writhing behavior in mice.[4]
Formalin Test Demonstrated significant antinociceptive activity in both the early (neurogenic) and late (inflammatory) phases.[1][6]
Hot Plate Test Did not significantly affect the thermal pain threshold in some studies, suggesting a more pronounced effect on inflammatory and neuropathic pain over acute thermal pain.[4]
Neuropathic Pain Models (e.g., Spared Nerve Injury) Attenuated mechanical allodynia.[4]
Mechanism of Action: A Dual-Targeting Approach

This compound's analgesic effects are primarily attributed to its interaction with G protein-coupled receptors (GPCRs), specifically adenosine and opioid receptors.

The antinociceptive effects of this compound are significantly attenuated by adenosine receptor antagonists like theophylline, indicating a crucial role for the adenosine system.[4][8] It is believed to act as an agonist at A1 adenosine receptors and also interacts with A2A receptors.[2][4]

G cluster_adenosine Adenosine Receptor Signaling This compound This compound A1R A1 Adenosine Receptor This compound->A1R A2AR A2A Adenosine Receptor This compound->A2AR Gi Gi Protein A1R->Gi Gs Gs Protein A2AR->Gs AC_inhib Inhibition of Adenylyl Cyclase Gi->AC_inhib AC_stim Stimulation of Adenylyl Cyclase Gs->AC_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec PKA_inc ↑ PKA Activity cAMP_inc->PKA_inc analgesia Analgesia PKA_dec->analgesia motor_suppression Motor Suppression PKA_inc->motor_suppression

Figure 2: Proposed adenosine receptor signaling pathways of this compound.

Early studies suggested an interaction with the opioid system, as the analgesic effects of this compound were partially blocked by the non-selective opioid antagonist naloxone, as well as by selective antagonists for mu (µ) and kappa (κ) opioid receptors.[5][6][8] This suggests that this compound may act as an agonist or positive allosteric modulator at these receptors.

G cluster_opioid Opioid Receptor Signaling This compound This compound mu_opioid μ-Opioid Receptor This compound->mu_opioid kappa_opioid κ-Opioid Receptor This compound->kappa_opioid Gi_Go Gi/Go Protein mu_opioid->Gi_Go kappa_opioid->Gi_Go AC_inhib Inhibition of Adenylyl Cyclase Gi_Go->AC_inhib Ca_channel_inhib Inhibition of Ca²⁺ Channels Gi_Go->Ca_channel_inhib K_channel_act Activation of K⁺ Channels Gi_Go->K_channel_act analgesia Analgesia AC_inhib->analgesia Ca_channel_inhib->analgesia K_channel_act->analgesia

Figure 3: Proposed opioid receptor signaling pathways of this compound.

Key Experimental Protocols

The following are detailed methodologies for the key in vivo assays used to characterize the antinociceptive properties of this compound.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Animals are randomly divided into control and treatment groups.

    • This compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), a 0.6-0.7% solution of acetic acid is injected i.p.

    • Immediately after the acetic acid injection, the number of "writhes" (a characteristic stretching behavior) is counted for a defined period (e.g., 15-20 minutes).

  • Endpoint: The number of writhes is recorded, and the percentage of inhibition of writhing compared to the vehicle control group is calculated.

Formalin Test

This model assesses both acute neurogenic pain and persistent inflammatory pain.

  • Animals: Male ddY mice (20-25 g).

  • Procedure:

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded in two phases:

      • Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).

      • Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).

    • This compound or vehicle is administered prior to the formalin injection.

  • Endpoint: The duration of licking/biting in each phase is measured to determine the antinociceptive effect.

Hot Plate Test

This assay measures the response to a thermal stimulus and is used to assess centrally acting analgesics.

  • Animals: Male mice.

  • Procedure:

    • The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • This compound or vehicle is administered, and the latency is measured at various time points post-administration.

  • Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

Conclusion and Future Directions

The discovery of this compound from Incarvillea sinensis represents a significant advancement in the field of natural product drug discovery. Its unique chemical structure and dual mechanism of action, targeting both adenosine and opioid pathways, make it a compelling candidate for the development of novel analgesics. The historical use of its plant source in traditional medicine provides a strong foundation for its therapeutic potential.

Future research should focus on several key areas:

  • Elucidation of Specific Receptor Subtype Interactions: Further studies are needed to precisely define the binding affinities and functional activities of this compound at the various subtypes of adenosine and opioid receptors.

  • Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Clinical Evaluation: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects for the management of pain.

References

Incarvillateine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Incarvillateine: Chemical Structure and Properties

Introduction

This compound is a complex monoterpene alkaloid isolated from plants of the Incarvillea genus, notably Incarvillea sinensis.[1] This plant has a long history of use in traditional Chinese medicine for treating conditions such as rheumatism and for pain relief.[2][3] this compound is recognized as the major active component responsible for the plant's significant antinociceptive (pain-relieving) effects.[2][4] This guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Identification

This compound is a dimeric alkaloid characterized by a distinctive cyclobutane (B1203170) ring, which is crucial for its biological activity.[5] It is structurally a derivative of α-truxillic acid.[1]

The definitive chemical identity of this compound is established by its structural formula and various identifiers, which are summarized in the table below.

IdentifierValue
IUPAC Name Bis[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyloctahydro-1H-cyclopenta[c]pyridin-6-yl] (1R,2R,3S,4S)-2,4-bis(4-hydroxy-3-methoxyphenyl)cyclobutane-1,3-dicarboxylate[1]
CAS Number 129748-10-3[1]
Chemical Formula C₄₂H₅₈N₂O₈[1]
Molar Mass 718.932 g·mol⁻¹[1]
SMILES String C[C@@H]1[C@H]2--INVALID-LINK--OC(=O)[C@H]3--INVALID-LINK--O)OC)C(=O)O[C@H]5--INVALID-LINK----INVALID-LINK--C)C)C)c7cc(c(cc7)O)OC)C">C@HCN(C1)C[1]
InChI Key VQKTZIKAARDZIA-FYBVMHBNSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Physical State White solid[6]
Melting Point 216–218 °C[6]
Optical Rotation [α]²¹D –12.5 (c 0.48, CHCl₃)[6]

Pharmacological Properties and Mechanism of Action

This compound has demonstrated significant analgesic activity in various animal models of pain, including acute, inflammatory, and neuropathic pain.[2][3] Its potency has been reported to be comparable to or even higher than morphine in certain models.[3]

Mechanism of Action

The precise mechanism of action for this compound is still under investigation, but several pathways have been implicated.

  • Opioid System Involvement : Early studies suggested that this compound's analgesic effects might be mediated through the central opioid system.[4] Its pain-killing effect was partially blocked by antagonists for mu and kappa opioid receptors (naloxone, norbinaltorphimine, and beta-funaltrexamine).[1] However, a delta opioid receptor antagonist (naltrindole) did not counteract its activity.[1] Some studies have reported that naloxone (B1662785) was ineffective, suggesting a mechanism distinct from classical opioids like morphine, whose effects are completely reversed by the antagonist.[1][6]

  • Adenosine (B11128) System Involvement : More recent evidence points to the adenosine A1 receptor as a major target for this compound's antinociceptive effects.[3][6] Activation of adenosine receptors is a known pathway for pain modulation.

  • Fatty Acid Binding Proteins (FABPs) : Due to structural similarities with a known FABP inhibitor (SB-FI-26), it was hypothesized that this compound might act by inhibiting FABPs.[6] However, in vitro binding assays revealed that it does not have a meaningful affinity for several human FABP isoforms (FABP3, FABP4, FABP5, and FABP7).[6]

Structure-Activity Relationship

Research into the structure-activity relationship of this compound has highlighted the critical role of its unique chemical structure. Studies comparing this compound to its constituent parts, such as the monoterpene unit (incarvilline) and the phenylpropanoid unit (ferulic acid), found that these individual components exhibited weak or no antinociceptive activity.[5] Furthermore, a synthetic derivative, 3,3'-demethoxy-4,4'-dehydroxythis compound, showed an analgesic effect equal to that of the parent compound.[5] These findings strongly suggest that the intact dimeric structure, particularly the cyclobutane moiety, is essential for its potent analgesic action.[5]

Incarvillateine_MoA This compound This compound a1_receptor Adenosine A1 Receptor This compound->a1_receptor Activates mu_kappa_receptor Mu/Kappa Opioid Receptors This compound->mu_kappa_receptor Partially Activates delta_receptor Delta Opioid Receptor This compound->delta_receptor No significant interaction fabps FABPs This compound->fabps No significant interaction analgesia Analgesic Effect a1_receptor->analgesia mu_kappa_receptor->analgesia

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The pharmacological properties of this compound have been evaluated using several standard in vivo and in vitro models.

In Vivo Analgesia Models
  • Formalin-Induced Pain Model :

    • Objective : To assess antinociceptive activity in a model of persistent inflammatory pain.

    • Methodology : Mice are pre-treated with this compound (e.g., 20 or 40 mg/kg, intraperitoneally) or a vehicle control.[2] A dilute solution of formalin is then injected into the plantar surface of a hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (neurogenic pain) and the late phase (inflammatory pain). A reduction in this behavior indicates an analgesic effect.[2][5]

  • Acetic Acid-Induced Writhing Test :

    • Objective : To evaluate efficacy against visceral inflammatory pain.

    • Methodology : Mice are administered this compound (e.g., 10 or 20 mg/kg, i.p.) or a vehicle.[3] After a set time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted for a specific period. A decrease in the number of writhes compared to the control group signifies analgesia.[2][3]

  • Spared Nerve Injury (SNI) Model :

    • Objective : To test efficacy in a model of neuropathic pain.

    • Methodology : Under anesthesia, specific branches of the sciatic nerve in one hind limb of a mouse are ligated and transected, leaving the sural nerve intact.[3] This procedure leads to mechanical allodynia (pain from a non-painful stimulus). After a recovery period, the mechanical withdrawal threshold is measured using von Frey filaments. This compound (e.g., 20 or 40 mg/kg) or a positive control like gabapentin (B195806) (100 mg/kg) is administered, and the withdrawal threshold is re-measured at various time points to assess the reversal of allodynia.[2][3]

Experimental_Workflow cluster_prep Preparation cluster_test Pain Induction & Assessment cluster_analysis Analysis animal_model Select Animal Model (e.g., Mice) compound_admin Administer this compound (i.p.) or Vehicle animal_model->compound_admin pain_induction Induce Pain (Formalin, Acetic Acid, SNI) compound_admin->pain_induction behavioral_test Measure Behavioral Response (Licking, Writhing, Withdrawal) pain_induction->behavioral_test data_analysis Analyze Data (Compare treated vs. vehicle) behavioral_test->data_analysis conclusion Determine Analgesic Efficacy data_analysis->conclusion

Caption: General workflow for in vivo antinociceptive testing.

In Vitro Binding Assay
  • Fluorescent Ligand Displacement Assay for FABP Binding :

    • Objective : To determine the binding affinity of this compound for Fatty Acid Binding Proteins (FABPs).

    • Methodology : Recombinant human FABP isoforms (e.g., FABP3, 5, 7) are used.[6] A fluorescent ligand known to bind to the FABP of interest is incubated with the protein. This compound is then added at increasing concentrations. If this compound binds to the protein, it will displace the fluorescent ligand, causing a change in the fluorescence signal. The concentration of this compound required to displace 50% of the fluorescent ligand (IC₅₀) is calculated to determine its binding affinity.[6]

Chemical Synthesis Protocol

A gram-scale synthesis of (-)-incarvillateine has been developed, enabling the production of analogues for further study.[2][6]

  • Simplified Synthesis Outline :

    • Preparation of (-)-Incarvilline : The monoterpene unit, (-)-incarvilline, is synthesized from a commercially available starting material like (R)-(-)-carvone over multiple steps.[6]

    • Preparation of α-Truxillic Acid Derivative : The cyclobutane core is prepared as a tosylated α-truxillic acid derivative.[6]

    • Esterification : The tosylated α-truxillic acid is activated (e.g., with pivaloyl chloride and trimethylamine) and then reacted with (-)-incarvilline to form the diester.[6]

    • Deprotection : The tosyl protecting groups are removed (e.g., using sodium/amalgam in methanol) to yield the final product, (-)-incarvillateine.[6]

    • Purification : The final compound is purified using flash chromatography on silica (B1680970) gel.[6]

SAR_Logic This compound This compound Dimeric Structure Cyclobutane Core activity Potent Analgesic Activity This compound->activity Exhibits components Constituent Units Incarvilline (Monomer) Ferulic Acid This compound->components Is composed of conclusion Conclusion: Cyclobutane moiety and dimeric structure are crucial for activity. activity->conclusion no_activity Weak or No Activity components->no_activity Exhibit no_activity->conclusion

Caption: Structure-activity relationship of this compound.

Conclusion

This compound is a potent natural analgesic with a complex and fascinating chemical structure. Its mechanism of action appears to be multifactorial, involving at least the adenosine A1 receptor and partial interactions with opioid pathways, but not FABPs. The essentiality of its dimeric cyclobutane structure has been established, providing a clear direction for the design of novel, non-opioid analgesic agents. Further research into its pharmacology and the development of synthetic analogues holds significant promise for addressing unmet needs in pain management, particularly for chronic and neuropathic pain conditions.[2]

References

Incarvillateine: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Incarvillateine, a complex monoterpene alkaloid isolated from Incarvillea sinensis, has demonstrated significant antinociceptive and anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanisms of action. The primary focus of research has been on its interaction with the adenosine (B11128) system, with evidence suggesting it functions as an adenosine receptor agonist. A potential, though more debated, role for the opioid system has also been explored. Furthermore, its anti-inflammatory effects may be mediated through the modulation of the PI3K/AKT signaling pathway and the NLRP3 inflammasome. This document consolidates available quantitative data, details key experimental protocols, and presents signaling pathways and workflows through structured diagrams to facilitate further research and drug development efforts.

Core Mechanism of Action: The Adenosinergic System

The predominant theory surrounding this compound's analgesic effects centers on its activity within the adenosine system.[1][2] Studies have consistently shown that the antinociceptive effects of this compound can be attenuated by non-selective adenosine receptor antagonists, such as theophylline.[2][3] This suggests that this compound's mechanism is, at least in part, mediated through the activation of adenosine receptors.

While direct binding affinity (Ki) and functional potency (EC50) values for this compound at specific adenosine receptor subtypes are not currently available in the public domain, in vivo studies using selective antagonists point towards the involvement of A1 and A2A receptors.[2] The antinociceptive effects of this compound were significantly weakened by both an A1 receptor antagonist (DPCPX) and a preferential A2 receptor antagonist (DMPX).[2] However, a selective A2A antagonist (SCH58261) did not produce the same inhibitory effect, leading to the hypothesis that the A1 receptor may be a major target.[2]

Proposed Signaling Pathway: Adenosine Receptor Activation

Activation of adenosine receptors, which are G protein-coupled receptors (GPCRs), triggers intracellular signaling cascades that can modulate neuronal activity and inflammation. A1 receptor activation is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This can result in hyperpolarization of neurons and inhibition of neurotransmitter release, contributing to analgesia. A2A receptors, on the other hand, are generally coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. While often associated with pro-inflammatory effects, A2A receptor activation in certain contexts can also exert anti-inflammatory and analgesic effects.

Proposed Adenosinergic Signaling of this compound This compound This compound A1R Adenosine A1 Receptor (Gi-coupled) This compound->A1R Agonist? A2AR Adenosine A2A Receptor (Gs-coupled) This compound->A2AR Agonist? AC_inhib Adenylyl Cyclase (Inhibition) A1R->AC_inhib AC_act Adenylyl Cyclase (Activation) A2AR->AC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc Analgesia Analgesic Effect cAMP_dec->Analgesia cAMP_inc->Analgesia Context-dependent Proposed Anti-Inflammatory Pathway of this compound This compound This compound PI3K PI3K This compound->PI3K Inhibition? AKT AKT PI3K->AKT NLRP3 NLRP3 Inflammasome Activation AKT->NLRP3 IL1B ↓ IL-1β Production NLRP3->IL1B AntiInflammatory Anti-inflammatory Effect IL1B->AntiInflammatory Radioligand Binding Assay Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep incubate Incubate membranes, radioligand, and this compound in 96-well plate prep->incubate filter Separate bound/free ligand via vacuum filtration incubate->filter wash Wash filters with ice-cold buffer filter->wash count Add scintillation fluid and measure radioactivity wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki count->analyze end End analyze->end cAMP Accumulation Assay Workflow start Start seed Seed cells in a multi-well plate start->seed treat Treat cells with varying concentrations of this compound (and forskolin (B1673556) for Gi-coupled) seed->treat incubate Incubate to allow for cAMP level changes treat->incubate lyse Lyse cells incubate->lyse measure Measure intracellular cAMP using an assay kit lyse->measure analyze Analyze data: - Generate standard curve - Determine EC50/IC50 measure->analyze end End analyze->end

References

Incarvillateine: A Technical Guide to its Analgesic and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine, a monoterpene alkaloid isolated from the plant Incarvillea sinensis, has a long history of use in traditional Chinese medicine for treating rheumatism and pain.[1][2] Modern pharmacological studies have begun to elucidate the mechanisms underlying its significant analgesic and anti-inflammatory effects, positioning it as a promising candidate for novel therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its molecular targets, relevant signaling pathways, and the experimental methodologies used to characterize its effects.

Analgesic Effects

This compound has demonstrated potent analgesic activity in various preclinical models of acute, inflammatory, and neuropathic pain.[3][4][5] Its mechanism of action is primarily attributed to its interaction with the adenosine (B11128) and opioid systems.

Quantitative Data on Analgesic Efficacy

The following table summarizes the key quantitative data from various studies investigating the analgesic effects of this compound.

Pain Model Species Administration Route Dose Effect Reference
Acetic Acid-Induced WrithingMicei.p.10 mg/kg61.4% inhibition[5]
Acetic Acid-Induced WrithingMicei.p.20 mg/kg78.5% inhibition[5]
Formalin Test (Phase 1)Micei.p.10-20 mg/kgSignificant antinociceptive activity[6]
Formalin Test (Phase 2)Micei.p.10-20 mg/kgSignificant antinociceptive activity[6]
Complete Freund's Adjuvant (CFA) - Thermal HyperalgesiaMicei.p.10 mg/kgSignificant attenuation[5]
Complete Freund's Adjuvant (CFA) - Thermal HyperalgesiaMicei.p.20 mg/kgSignificant and prolonged attenuation (over 150 min)[5]
Spared Nerve Injury (SNI) - Mechanical AllodyniaMicei.p.20 mg/kgStrong analgesic effect[7]
Spared Nerve Injury (SNI) - Mechanical AllodyniaMicei.p.40 mg/kgStrong analgesic effect[7]
Signaling Pathways in Analgesia

This compound's analgesic effects are mediated by at least two key signaling pathways: the adenosine receptor pathway and the opioid receptor pathway.

dot

Analgesic_Pathway cluster_this compound This compound cluster_adenosine Adenosine System cluster_opioid Opioid System cluster_antagonists Antagonists INCA This compound A1R Adenosine A1 Receptor INCA->A1R Activation A2R Adenosine A2 Receptor INCA->A2R Activation Mu μ-Opioid Receptor INCA->Mu Partial Activation Kappa κ-Opioid Receptor INCA->Kappa Partial Activation AC Adenylate Cyclase A1R->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia_A Analgesia cAMP->Analgesia_A Analgesia_O Analgesia Mu->Analgesia_O Kappa->Analgesia_O Theophylline Theophylline Theophylline->A1R Blockade Theophylline->A2R Blockade Naloxone (B1662785) Naloxone Naloxone->Mu Blockade Naloxone->Kappa Blockade

Caption: this compound's analgesic signaling pathways.

The primary mechanism appears to be the activation of adenosine receptors.[3][8] Studies have shown that the antinociceptive effects of this compound are attenuated by adenosine receptor antagonists like theophylline.[3][8] While some initial studies suggested an interaction with the opioid system, with effects being partially blocked by opioid antagonists like naloxone, subsequent research indicates that the adenosine system plays a more dominant role, especially in chronic pain models.[3][8][9] It is worth noting that some studies have found that naloxone was ineffective at counteracting the analgesic activity of this compound.[8]

Anti-inflammatory Effects

This compound also exhibits significant anti-inflammatory properties, as demonstrated in models of induced inflammation.

Quantitative Data on Anti-inflammatory Efficacy

The following table summarizes key quantitative data related to the anti-inflammatory effects of this compound.

Inflammation Model Species Administration Route Dose Effect Reference
Carrageenan-Induced Paw EdemaRatsi.p.-Dose-dependent reduction in edema[10]
Complete Freund's Adjuvant (CFA) - Paw EdemaMicei.p.20 mg/kgSignificant inhibition of paw edema[4][11]
Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells---Decreased NO, IL-6, MCP-1, and TNF-α levels[12]
Signaling Pathways in Anti-inflammation

The anti-inflammatory actions of extracts from Incarvillea species, containing this compound, have been linked to the modulation of key inflammatory pathways, including the PI3K/AKT pathway and the NLRP3 inflammasome.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway PI3K/AKT Pathway cluster_inflammasome NLRP3 Inflammasome cluster_this compound Incarvillea Compacta Extract (ICE) LPS LPS PI3K PI3K LPS->PI3K Activation PDK1 PDK1 AKT AKT GSK3b GSK3β NLRP3 NLRP3 GSK3b->NLRP3 Activation ASC ASC NLRP3->ASC Assembly Casp1 Pro-Caspase-1 ASC->Casp1 Assembly Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 Cleavage IL1b Pro-IL-1β Active_Casp1->IL1b Cleavage Active_IL1b IL-1β Release IL1b->Active_IL1b ICE ICE (contains this compound) ICE->PI3K Inhibition ICE->NLRP3 Downregulation

Caption: Acetic acid-induced writhing test workflow.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

  • Animals: Male rats or mice.

  • Procedure:

    • The basal paw volume of the animals is measured using a plethysmometer. [10] 2. Animals are pre-treated with this compound or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally 30 minutes before the carrageenan injection. [10] 3. A 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized edema. [10][13][14] 4. Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [10] 5. The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is determined by comparing the drug-treated group to the vehicle-treated group.

dot

Carrageenan_Paw_Edema cluster_procedure Experimental Workflow start Start baseline Measure Baseline Paw Volume start->baseline pretreatment Pre-treatment: This compound or Vehicle (i.p.) baseline->pretreatment carrageenan Carrageenan Injection (subplantar) pretreatment->carrageenan measure_edema Measure Paw Volume (hourly for 5 hours) carrageenan->measure_edema analyze Data Analysis: Calculate % Inhibition of Edema measure_edema->analyze end End analyze->end

Caption: Carrageenan-induced paw edema workflow.

Formalin Test

This model is unique as it allows for the assessment of both acute (neurogenic) and tonic (inflammatory) pain.

  • Animals: Male mice.

  • Procedure:

    • Animals are placed in an observation chamber for acclimatization.

    • A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw. [15] 3. The animal's behavior is then observed and scored. The amount of time spent licking, biting, or flinching the injected paw is recorded.

    • The observation period is typically divided into two phases:

      • Phase 1 (0-5 minutes post-injection): Represents acute, direct nociceptor stimulation. [15][16] * Phase 2 (15-30 minutes post-injection): Represents inflammatory pain. [15][16] 5. The analgesic effect of a test compound is determined by its ability to reduce the nociceptive behaviors in either or both phases.

dot

Formalin_Test cluster_procedure Experimental Workflow start Start acclimatize Acclimatize Animal start->acclimatize formalin Formalin Injection (subplantar) acclimatize->formalin observe_phase1 Observe Phase 1 (0-5 min): Record Licking/Biting Time formalin->observe_phase1 interphase Interphase (5-15 min) observe_phase1->interphase observe_phase2 Observe Phase 2 (15-30 min): Record Licking/Biting Time interphase->observe_phase2 analyze Data Analysis: Compare behavior to control observe_phase2->analyze end End analyze->end

Caption: Formalin test experimental workflow.

Conclusion

This compound presents a compelling profile as a novel analgesic and anti-inflammatory agent. Its primary mechanism of action through the adenosine system offers a potential alternative to traditional opioid analgesics, which are associated with significant side effects and abuse potential. Furthermore, its ability to modulate key inflammatory pathways like PI3K/AKT and the NLRP3 inflammasome highlights its potential for treating a range of inflammatory conditions. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs as next-generation therapeutics for pain and inflammation.

References

Incarvillateine's Interaction with Adenosine Receptors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Incarvillateine, a monoterpene alkaloid isolated from Incarvillea sinensis, has demonstrated significant antinociceptive and motor suppressive effects. Emerging evidence strongly suggests that these physiological actions are not mediated by the opioid or fatty acid binding protein (FABP) systems, but rather through direct or indirect interaction with the adenosine (B11128) receptor system. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and adenosine receptors, detailing the implicated receptor subtypes, the associated signaling pathways, and the experimental methodologies used to elucidate these interactions. While qualitative evidence is robust, it is important to note that specific quantitative data on the binding affinity and functional potency of this compound at adenosine receptor subtypes is not yet publicly available. This guide, therefore, also presents standardized protocols for key experiments to encourage and facilitate further quantitative research in this promising area.

Introduction to this compound and Adenosine Receptors

This compound is a structurally complex monoterpene alkaloid that has been identified as a major active component of the traditional Chinese medicinal plant Incarvillea sinensis, used for centuries to treat rheumatism and pain.[1][2] Its analgesic properties have been a subject of scientific investigation, with initial hypotheses exploring its interaction with the opioid system. However, subsequent studies have largely indicated that its mechanism of action is independent of opioid receptors and is instead linked to the adenosinergic system.[3][4][5]

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play a crucial role in regulating a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.

This compound's Interaction with Adenosine Receptor Subtypes

Current research indicates that this compound's pharmacological effects are mediated through the activation of A1 and A2 adenosine receptors.[3][6]

  • A1 Adenosine Receptor: The antinociceptive effects of this compound are significantly attenuated by the A1 selective antagonist, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX).[4][5] This suggests that activation of the A1 receptor is a key component of its analgesic mechanism. The A1 receptor is known to be involved in the modulation of pain signaling in both the central and peripheral nervous systems.

  • A2 Adenosine Receptors: The motor suppressive effects observed at doses of this compound that also produce analgesia are reversed by the A2 receptor antagonist 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX).[3][6] This points to the involvement of A2 receptors in mediating these effects. While DMPX is a non-selective A2 antagonist, the lack of attenuation by the A2A-selective antagonist SCH58261 in some studies suggests a possible role for the A2B subtype or a more complex interaction with A2A receptors.[4]

Data Presentation: Pharmacological Profile of this compound

A significant gap in the current literature is the absence of quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for the different adenosine receptor subtypes. Such data is crucial for a complete understanding of its pharmacological profile and for guiding future drug development efforts. The tables below are presented to illustrate how such data would be structured.

Table 1: Hypothetical Binding Affinity of this compound for Human Adenosine Receptors

Receptor Subtype Radioligand This compound Ki (nM)
A1 [³H]-DPCPX Data Not Available
A2A [³H]-ZM241385 Data Not Available
A2B [¹²⁵I]-AB-MECA Data Not Available
A3 [¹²⁵I]-I-AB-MECA Data Not Available

This table illustrates the format for presenting binding affinity data. The values for this compound are currently not published.

Table 2: Hypothetical Functional Potency of this compound at Human Adenosine Receptors

Receptor Subtype Assay Type This compound EC50 (nM)
A1 cAMP Inhibition Data Not Available
A2A cAMP Accumulation Data Not Available
A2B cAMP Accumulation Data Not Available
A3 cAMP Inhibition Data Not Available

This table illustrates the format for presenting functional potency data. The values for this compound are currently not published.

Signaling Pathways

Based on the antagonist studies, this compound appears to activate both Gi- and Gs-coupled adenosine receptors. The following diagrams illustrate the proposed signaling pathways.

G_protein_signaling cluster_A1 A1 Receptor (Gi-coupled) cluster_A2 A2 Receptor (Gs-coupled) Incarvillateine_A1 This compound A1_Receptor A1 Receptor Incarvillateine_A1->A1_Receptor Gi Gi Protein A1_Receptor->Gi Activates AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibits ATP_A1 ATP cAMP_A1 cAMP ATP_A1->cAMP_A1 Conversion Analgesia Analgesic Effect cAMP_A1->Analgesia Leads to Incarvillateine_A2 This compound A2_Receptor A2 Receptor Incarvillateine_A2->A2_Receptor Gs Gs Protein A2_Receptor->Gs Activates AC_A2 Adenylyl Cyclase Gs->AC_A2 Activates ATP_A2 ATP cAMP_A2 cAMP ATP_A2->cAMP_A2 Conversion Motor_Suppression Motor Suppression cAMP_A2->Motor_Suppression Leads to

Caption: Proposed signaling pathways of this compound at A1 and A2 adenosine receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with adenosine receptors.

In Vitro Assays

5.1.1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

    • Radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).

    • Test compound (this compound).

    • Non-specific binding control (e.g., 10 µM Theophylline).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or a dilution of this compound.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.[7][8]

radioligand_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents incubation Incubate (Receptor + Radioligand +/- this compound) prepare_reagents->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

5.1.2. cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on intracellular cAMP levels.

  • Materials:

    • Cells stably expressing the human adenosine receptor subtype of interest.

    • Test compound (this compound).

    • Forskolin (B1673556) (for Gi-coupled receptors).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Pre-treat cells with a PDE inhibitor.

    • For A1/A3 receptors (Gi-coupled), stimulate with forskolin and then add serial dilutions of this compound to measure inhibition of cAMP production.

    • For A2A/A2B receptors (Gs-coupled), add serial dilutions of this compound to measure cAMP accumulation.[9]

    • Lyse the cells and measure cAMP levels using a commercial kit.

    • Generate concentration-response curves to determine EC50 or IC50 values.[10][11]

camp_workflow start Start cell_plating Plate Cells start->cell_plating pde_inhibition Pre-treat with PDE Inhibitor cell_plating->pde_inhibition agonist_stimulation Stimulate with this compound (+/- Forskolin) pde_inhibition->agonist_stimulation cell_lysis Cell Lysis agonist_stimulation->cell_lysis camp_detection cAMP Detection cell_lysis->camp_detection data_analysis Data Analysis (EC50/IC50) camp_detection->data_analysis end End data_analysis->end

Caption: Workflow for a cAMP functional assay.

In Vivo Behavioral Assays

5.2.1. Hot Plate Test (Thermal Nociception)

This test assesses the analgesic effect of a compound against a thermal stimulus.

  • Apparatus: A hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • Acclimatize mice to the testing room.

    • Determine the baseline latency for each mouse to a nociceptive response (e.g., paw licking, jumping) on the hot plate (e.g., set to 55°C). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[12][13]

    • Administer this compound or vehicle intraperitoneally.

    • At various time points post-administration, place the mice back on the hot plate and record the response latency.

    • An increase in latency compared to baseline and vehicle-treated animals indicates an analgesic effect.[14][15]

5.2.2. Von Frey Test (Mechanical Allodynia)

This test measures the mechanical sensitivity of the paw and is used to assess the effect of a compound on mechanical allodynia.

  • Apparatus: A set of von Frey filaments of varying calibrated forces or an electronic von Frey apparatus.

  • Procedure:

    • Place mice in individual compartments on a wire mesh floor and allow them to acclimatize.

    • Apply von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

    • The force at which the paw is withdrawn is the paw withdrawal threshold.

    • To induce mechanical allodynia, a model of neuropathic or inflammatory pain can be used (e.g., spared nerve injury, injection of complete Freund's adjuvant).

    • Administer this compound or vehicle and measure the paw withdrawal threshold at different time points.

    • An increase in the paw withdrawal threshold indicates an anti-allodynic effect.[16][17][18]

5.2.3. Locomotor Activity Test

This test is used to assess the effect of a compound on spontaneous motor activity and can indicate sedative or stimulatory effects.

  • Apparatus: An open field arena equipped with infrared beams or a video tracking system.

  • Procedure:

    • Acclimatize mice to the testing room.[19][20]

    • Administer this compound or vehicle.

    • Place the mouse in the center of the open field arena and record its activity for a set period (e.g., 30-60 minutes).

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • A decrease in total distance traveled suggests a motor suppressive or sedative effect.[21][22]

Conclusion and Future Directions

References

The Incarvillateine Opioid Receptor Activity Debate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Incarvillateine, a monoterpene alkaloid isolated from Incarvillea sinensis, has demonstrated significant antinociceptive properties in various preclinical models. However, its precise mechanism of action remains a subject of considerable debate, particularly concerning its interaction with the opioid system. Early studies suggested that this compound elicits its analgesic effects at least in part through the activation of mu (µ) and kappa (κ) opioid receptors. In contrast, more recent and detailed investigations propose that the adenosine (B11128) system, specifically the A₁ and A₂ₐ receptors, is the primary mediator of its antinociceptive and motor effects, with minimal to no involvement of opioid receptors. This technical guide provides an in-depth analysis of the core evidence on both sides of this debate, presenting quantitative data from key in vivo studies, detailing the experimental methodologies employed, and visualizing the proposed signaling pathways and experimental workflows. A significant gap in the current body of research is the conspicuous absence of in vitro binding and functional data for this compound at opioid receptors, a critical point for future investigation.

Quantitative Data from In Vivo Antinociception Studies

The central conflict in the literature stems from differing results of in vivo antagonist studies. The following tables summarize the key findings from studies supporting and refuting opioid receptor involvement in this compound's analgesic effects.

Table 1: Studies Supporting Opioid Receptor Involvement

StudyAnimal ModelPain AssayThis compound Dose (Route)Antagonist (Dose, Route)% Inhibition of AntinociceptionOpioid Receptor Implicated
Nakamura et al. (1999)[1]MiceFormalin Test10 mg/kg (i.p.)Naloxone (B1662785)PartialCentral Opioid Pathways
Chi et al. (2005)[2]MiceFormalin TestNot Specifiedβ-Funaltrexamine (β-FNA)AntagonizedMu (µ)
Chi et al. (2005)[2]MiceFormalin TestNot SpecifiedNor-Binaltorphimine (nor-BNI)AntagonizedKappa (κ)
Chi et al. (2005)[2]MiceFormalin TestNot SpecifiedNaltrindole (NTI)No EffectDelta (δ) Not Involved

Table 2: Studies Refuting Opioid Receptor Involvement and Supporting Adenosine Receptor Activity

StudyAnimal ModelPain/Behavioral AssayThis compound Dose (Route)Antagonist (Dose, Route)Effect on this compound's ActionPrimary Receptor System Implicated
Wang et al. (2015)[3]MiceSpared Nerve Injury (SNI) - Mechanical Allodynia20 mg/kg (i.p.)Naloxone (10 nmol, i.c.v.)No effectOpioid system not involved
Wang et al. (2015)[3]MiceComplete Freund's Adjuvant (CFA) - Thermal Hyperalgesia20 mg/kg (i.p.)Naloxone (10 nmol, i.c.v.)No effectOpioid system not involved
Wang et al. (2015)[3]MiceSNI - Mechanical Allodynia20 mg/kg (i.p.)Theophylline (B1681296) (10 nmol, i.c.v.)Significant inhibitionAdenosine System
Wang et al. (2015)[3]MiceSNI - Mechanical Allodynia20 mg/kg (i.p.)DPCPX (A₁ antagonist)Significant inhibitionAdenosine A₁
Kim et al. (2019)[4]MiceLocomotor Activity10 mg/kg (i.p.)3,7-Dimethyl-1-propargylxanthine (DMPX) (A₂ₐ antagonist)Reversal of motor suppressionAdenosine A₂ₐ

Experimental Protocols

In Vivo Antinociception Assays
  • Animal Model: Male ddY mice.

  • Procedure: A solution of 2% formalin in saline (20 µL) is injected subcutaneously into the plantar surface of the mouse's hind paw.

  • Observation: The time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

  • Drug Administration: this compound is typically administered intraperitoneally (i.p.) 30 minutes before the formalin injection. Opioid antagonists (e.g., naloxone, β-FNA, nor-BNI) are administered prior to this compound to assess their ability to block its antinociceptive effects.

  • Animal Model: Male C57BL/6 mice.

  • Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Drug Administration: this compound is administered i.p. Antagonists such as naloxone or theophylline are administered intracerebroventricularly (i.c.v.) 10 minutes prior to this compound administration.

  • Animal Model: Male C57BL/6 mice.

  • Procedure: CFA is injected into the plantar surface of the hind paw to induce inflammation and thermal hyperalgesia.

  • Behavioral Testing: Thermal hyperalgesia is measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is recorded.

  • Drug Administration: this compound is administered i.p. Antagonists are administered i.c.v. prior to this compound.

  • Animal Model: Male mice.

  • Procedure: Following drug administration, mice are placed in an open field arena equipped with photobeams to track their movement.

  • Data Collection: Total distance traveled and other locomotor parameters are recorded over a specified period.

  • Drug Administration: this compound is administered i.p. The adenosine antagonist DMPX is administered to assess its effect on this compound-induced motor suppression.

In Vitro Receptor Binding and Functional Assays (Standard Methodologies - Note: No published data for this compound at Opioid Receptors)
  • Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

  • Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69,593 for κ-receptors) from membranes of cells expressing the target receptor.

  • General Protocol:

    • Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO-hMOR).

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Objective: To assess the functional activity (agonist or antagonist) of this compound at G-protein coupled opioid receptors.

  • Principle: Agonist binding to a Gi/o-coupled receptor like the opioid receptor facilitates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit as an indicator of receptor activation.

  • General Protocol:

    • Incubate cell membranes expressing the opioid receptor with varying concentrations of this compound in the presence of GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • After incubation, separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS.

    • An increase in [³⁵S]GTPγS binding indicates agonist activity, from which an EC₅₀ value can be determined. A rightward shift in the concentration-response curve of a known agonist in the presence of this compound would indicate antagonist activity.

  • Objective: To measure the effect of this compound on the downstream signaling of opioid receptors.

  • Principle: Opioid receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to this compound.

  • General Protocol:

    • Culture cells expressing the opioid receptor of interest.

    • Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Treat the cells with varying concentrations of this compound.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • A dose-dependent decrease in cAMP levels indicates agonist activity (EC₅₀ can be determined). Blockade of an agonist-induced decrease in cAMP would indicate antagonist activity.

Visualizations of Signaling Pathways and Experimental Workflows

Incarvillateine_Opioid_Hypothesis cluster_stimulus Nociceptive Stimulus cluster_this compound This compound cluster_receptors Neuronal Receptors cluster_signaling Intracellular Signaling cluster_antagonists Opioid Antagonists cluster_response Cellular/Systemic Response Pain Pain Analgesia Analgesia This compound This compound MOR Mu-Opioid Receptor This compound->MOR Activates (?) KOR Kappa-Opioid Receptor This compound->KOR Activates (?) Gi_Go Gi/o Protein Activation MOR->Gi_Go KOR->Gi_Go AC_inhibition Adenylyl Cyclase Inhibition Gi_Go->AC_inhibition Neuronal_hyperpolarization Neuronal Hyperpolarization Gi_Go->Neuronal_hyperpolarization cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Analgesia Neuronal_hyperpolarization->Analgesia Naloxone Naloxone Naloxone->MOR Blocks Naloxone->KOR Blocks beta_FNA β-FNA beta_FNA->MOR Blocks nor_BNI nor-BNI nor_BNI->KOR Blocks

Figure 1: Proposed signaling pathway for this compound-induced analgesia via opioid receptors.

Incarvillateine_Adenosine_Hypothesis cluster_stimulus Nociceptive Stimulus cluster_this compound This compound cluster_receptors Neuronal Receptors cluster_signaling Intracellular Signaling cluster_antagonists Adenosine Antagonists cluster_response Cellular/Systemic Response Pain Pain Analgesia Analgesia This compound This compound A1R Adenosine A1 Receptor This compound->A1R Activates A2AR Adenosine A2A Receptor This compound->A2AR Activates Gi_Go Gi/o Protein Activation A1R->Gi_Go Gs Gs Protein Activation A2AR->Gs AC_inhibition Adenylyl Cyclase Inhibition Gi_Go->AC_inhibition Motor_Suppression Motor Suppression Gs->Motor_Suppression AC_inhibition->Analgesia Theophylline Theophylline Theophylline->A1R Blocks Theophylline->A2AR Blocks DPCPX DPCPX DPCPX->A1R Blocks DMPX DMPX DMPX->A2AR Blocks

Figure 2: Proposed signaling pathway for this compound's effects via adenosine receptors.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Mouse) PainInduction Induce Pain State (e.g., Formalin, SNI, CFA) AnimalModel->PainInduction Vehicle Vehicle Control PainInduction->Vehicle This compound This compound PainInduction->this compound Antagonist Antagonist Alone PainInduction->Antagonist Antagonist_this compound Antagonist + this compound PainInduction->Antagonist_this compound BehavioralTest Perform Behavioral Test (e.g., Paw Licking, von Frey, Plantar Test) Vehicle->BehavioralTest This compound->BehavioralTest Antagonist->BehavioralTest Antagonist_this compound->BehavioralTest DataCollection Quantify Nociceptive Behavior BehavioralTest->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis Conclusion Draw Conclusion on Mechanism of Action StatisticalAnalysis->Conclusion

Figure 3: Generalized experimental workflow for in vivo antagonist studies of this compound.

Discussion and Future Directions

The conflicting in vivo findings present a complex picture. The early studies by Nakamura and Chi, while suggesting opioid involvement, were primarily focused on the acute pain model of the formalin test. The partial antagonism by naloxone and more specific antagonists in these studies could suggest a component of opioid receptor modulation, either directly or indirectly, in acute nociception.

However, the more recent and comprehensive studies by Wang and Kim, utilizing chronic inflammatory and neuropathic pain models, provide strong evidence against a primary role for opioid receptors. The lack of naloxone efficacy in these clinically more relevant models, coupled with the clear reversal of this compound's effects by adenosine antagonists, strongly supports the adenosine system as the dominant mechanism of action. The motor suppressive effects observed by Kim et al. further complicate the interpretation of antinociception and point towards a significant adenosinergic A₂ₐ receptor-mediated effect.

The most significant limitation in this debate is the complete lack of published in vitro data. Without radioligand binding studies to determine if this compound physically interacts with opioid receptors, or functional assays to measure its activity as an agonist or antagonist, the in vivo observations remain open to interpretation. The effects seen in the early studies could potentially be due to indirect downstream effects or off-target activities that are not present in the chronic pain models.

Future research should prioritize the following:

  • In Vitro Opioid Receptor Profiling: Conduct comprehensive radioligand binding and functional assays (e.g., [³⁵S]GTPγS, cAMP) to definitively determine the affinity and efficacy of this compound at mu, kappa, and delta opioid receptors.

  • In Vitro Adenosine Receptor Profiling: Similarly, perform detailed in vitro studies to characterize this compound's binding and functional activity at all adenosine receptor subtypes (A₁, A₂ₐ, A₂ᵦ, A₃).

  • Head-to-Head In Vivo Studies: Conduct direct comparative studies using both acute and chronic pain models, with a full panel of opioid and adenosine antagonists, to reconcile the conflicting results.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Investigate the metabolism of this compound to determine if active metabolites could be responsible for some of the observed effects.

Conclusion

The debate over this compound's opioid receptor activity highlights the complexity of elucidating the mechanism of action of natural products. While early evidence hinted at a role for the opioid system, the current balance of evidence, particularly from studies on chronic pain models, strongly favors the adenosine system as the primary mediator of its analgesic and motor effects. However, without definitive in vitro data, the possibility of a weak or indirect interaction with opioid receptors cannot be entirely dismissed. For drug development professionals, this compound remains a promising lead compound, but a thorough understanding of its pharmacology, particularly its primary molecular targets, is essential for its advancement as a potential non-opioid analgesic. The resolution of this debate awaits rigorous in vitro characterization.

References

Incarvillateine Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine is a unique dimeric monoterpene alkaloid isolated from the plant Incarvillea sinensis, a traditional Chinese medicine used for centuries to treat rheumatism and pain.[1] Its potent antinociceptive properties have made it a compelling lead compound for the development of novel analgesics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, the synthesis of its analogs, and the experimental protocols used for its evaluation.

Core Structure and Analogs

This compound possesses a distinctive chemical architecture, featuring a central cyclobutane (B1203170) ring derived from α-truxillic acid, to which two incarvilline moieties are attached via ester linkages. The complexity of this structure offers multiple avenues for chemical modification to explore its SAR. Researchers have successfully undertaken the gram-scale asymmetric synthesis of (-)-incarvillateine, as well as its constituent monomer, (-)-incarvilline, and its diastereomer, (-)-isoincarvilline.[1] Furthermore, a number of structurally simplified or optimized analogs have been synthesized to probe the pharmacophoric requirements for its biological activity.[1]

Structure-Activity Relationship (SAR) Analysis

Key Findings from SAR Studies:
  • The Cyclobutane Moiety is Crucial: The central cyclobutane ring is a critical structural element for the antinociceptive effects of this compound.[2] Analogs lacking this core structure generally exhibit significantly reduced or no activity.

  • The Dimeric Structure is Important: The dimeric nature of this compound appears to be important for its potency. The monomeric unit, incarvilline, displays weak analgesic activity compared to the parent compound.[2]

  • Substitution on the Phenyl Rings: Modifications to the phenyl rings of the ferulic acid-derived portion of the molecule can influence activity. For instance, the synthetic analog 3,3'-demethoxy-4,4'-dehydroxythis compound was found to have antinociceptive effects equal to that of this compound, suggesting that these particular substituents are not essential for activity.[2]

  • Ester Linkages: The ester bonds connecting the incarvilline units to the cyclobutane core are susceptible to hydrolysis. The monoester metabolite, INCA-TAME, has been synthesized and evaluated, showing a lack of analgesic effect, which underscores the importance of the intact diester structure for in vivo activity.

Qualitative SAR Data Summary
Compound/AnalogStructureAnalgesic Activity (Qualitative)Reference(s)
This compound Dimeric monoterpene alkaloid with a central cyclobutane ringPotent[1][3][4]
Incarvilline Monomeric unit of this compoundWeak or no activity[2]
Isoincarvilline Diastereomer of IncarvillineNot reported in detail, but synthesized[1]
Ferulic Acid Phenylpropanoid unitWeak or no activity[2]
Incarvine A Ester of two monoterpene alkaloids and a monoterpeneWeak or no activity[2]
Incarvine C Precursor to this compoundWeak or no activity[2]
3,3'-demethoxy-4,4'-dehydroxythis compound Synthetic analog with modified phenyl ringsEqual to this compound[2]
INCA-TAME Monoester metaboliteNo activity

Mechanism of Action

The analgesic effects of this compound are primarily mediated through its interaction with the adenosine (B11128) receptor system .[3][5] Studies have shown that the antinociceptive effects of this compound can be attenuated by adenosine receptor antagonists.[3] While the precise subtype selectivity is still under investigation, both A1 and A2 adenosine receptors appear to be involved.[3] The proposed mechanism involves the activation of these G protein-coupled receptors, leading to downstream signaling cascades that ultimately result in pain relief.

The potential involvement of the opioid system has also been explored.[4][5] Some studies have shown that the analgesic effects of this compound can be partially blocked by opioid receptor antagonists, suggesting a possible, albeit less significant, contribution from this pathway.[5] However, other studies have found that the opioid antagonist naloxone (B1662785) does not affect this compound-induced antinociception.[3]

In contrast, this compound and its monoester metabolite, INCA-TAME, have been shown to not have a meaningful binding affinity for fatty acid binding proteins (FABPs), ruling them out as a primary target.

Signaling Pathways

The activation of adenosine receptors by this compound is thought to initiate a cascade of intracellular events. The following diagram illustrates the putative signaling pathway.

Putative Signaling Pathway of this compound This compound This compound Adenosine_Receptor Adenosine Receptor (A1/A2) This compound->Adenosine_Receptor Binds to G_Protein G Protein (Gi/Gs) Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesic Effect PKA->Analgesia Leads to MAPK_ERK->Analgesia Leads to

Caption: Putative signaling cascade initiated by this compound binding to adenosine receptors.

Experimental Protocols

A variety of in vivo and in vitro assays are employed to evaluate the analgesic and mechanistic properties of this compound and its analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is a complex multi-step process. A gram-scale asymmetric synthesis has been developed, which allows for the production of sufficient quantities for pharmacological evaluation.[1] The general strategy involves the synthesis of the incarvilline moiety and the α-truxillic acid core separately, followed by their esterification.

General Synthetic Workflow for this compound Starting_Material_1 Chiral Starting Material (e.g., carvone) Incarvilline_Synthesis Multi-step Synthesis of Incarvilline Starting_Material_1->Incarvilline_Synthesis Incarvilline Incarvilline Incarvilline_Synthesis->Incarvilline Esterification Esterification Incarvilline->Esterification Starting_Material_2 Ferulic Acid Truxillic_Acid_Synthesis Photodimerization Starting_Material_2->Truxillic_Acid_Synthesis Truxillic_Acid α-Truxillic Acid Truxillic_Acid_Synthesis->Truxillic_Acid Truxillic_Acid->Esterification This compound This compound Esterification->this compound

Caption: Simplified workflow for the synthesis of this compound.

In Vivo Analgesic Assays

This is a widely used model for screening peripherally acting analgesics.

  • Animals: Male ICR or Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize mice to the testing environment.

    • Administer the test compound (e.g., this compound at 10 or 20 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • After a set pretreatment time (e.g., 30 minutes), inject 0.6-0.8% acetic acid solution (10 mL/kg) i.p. to induce writhing.

    • Immediately place the mouse in an observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 15-20 minutes).

  • Data Analysis: Compare the number of writhes in the treated groups to the vehicle control group. A significant reduction in writhing indicates an analgesic effect.

This model assesses both neurogenic and inflammatory pain.

  • Animals: Male ICR or C57BL/6 mice (20-25 g).

  • Procedure:

    • Acclimatize mice to the observation chambers.

    • Administer the test compound or vehicle.

    • After the pretreatment period, inject 20-50 µL of a 1-5% formalin solution subcutaneously into the plantar surface of one hind paw.

    • Observe the animal and record the time spent licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (early phase): 0-5 minutes post-formalin injection (neurogenic pain).

      • Phase 2 (late phase): 15-30 minutes post-formalin injection (inflammatory pain).

  • Data Analysis: Compare the duration of licking/biting in each phase between treated and control groups.

This is a model of neuropathic pain.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the animal.

    • Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

    • Close the incision.

    • Allow the animals to recover for several days.

    • Assess mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments. Measure the paw withdrawal threshold in response to the application of calibrated filaments to the lateral plantar surface of the hind paw (innervated by the spared sural nerve).

  • Data Analysis: Compare the paw withdrawal threshold in the treated group to the vehicle-treated SNI group. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Workflow for In Vivo Analgesic Evaluation Animal_Acclimatization Animal Acclimatization Compound_Administration Compound/Vehicle Administration Animal_Acclimatization->Compound_Administration Pain_Induction Pain Induction Compound_Administration->Pain_Induction Acetic_Acid Acetic Acid Injection Pain_Induction->Acetic_Acid Formalin Formalin Injection Pain_Induction->Formalin SNI_Surgery Spared Nerve Injury Surgery Pain_Induction->SNI_Surgery Behavioral_Observation Behavioral Observation Acetic_Acid->Behavioral_Observation Formalin->Behavioral_Observation SNI_Surgery->Behavioral_Observation Writhing_Count Writhing Count Behavioral_Observation->Writhing_Count Licking_Time Licking/Biting Time Behavioral_Observation->Licking_Time Von_Frey_Test Von Frey Test Behavioral_Observation->Von_Frey_Test Data_Analysis Data Analysis and Comparison Writhing_Count->Data_Analysis Licking_Time->Data_Analysis Von_Frey_Test->Data_Analysis

Caption: General workflow for the in vivo evaluation of this compound's analgesic effects.

Conclusion and Future Directions

This compound stands out as a promising natural product-derived lead for the development of novel analgesics with a unique mechanism of action centered on the adenosine system. The existing SAR studies have highlighted the critical importance of its dimeric structure and central cyclobutane ring. However, to fully exploit the therapeutic potential of this molecular scaffold, further research is warranted. A systematic synthesis and evaluation of a wider range of analogs, coupled with the generation of comprehensive quantitative SAR data, will be instrumental in elucidating the precise pharmacophoric requirements for optimal activity and selectivity. Such studies will pave the way for the design of next-generation this compound-based analgesics with improved efficacy and safety profiles.

References

Biological Activity of Incarvillea sinensis Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillea sinensis, a plant belonging to the Bignoniaceae family, has a long history of use in traditional Chinese medicine for treating conditions such as rheumatism and pain.[1][2] Modern scientific investigation has begun to validate these traditional uses, revealing a range of biological activities, including analgesic, anti-inflammatory, antioxidant, and anticancer properties.[3] This technical guide provides an in-depth overview of the biological activities of Incarvillea sinensis extracts, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The primary bioactive compounds identified in Incarvillea sinensis include monoterpene alkaloids, such as the potent analgesic incarvillateine, as well as flavonoids, triterpenes, and other phenolic compounds.[3]

Data Presentation: Quantitative Analysis of Biological Activities

The biological activities of Incarvillea extracts are significantly influenced by the extraction solvent and the specific plant species. The following tables summarize the available quantitative data for various extracts and the prominent active compound, this compound.

Table 1: Analgesic Activity of Incarvillea Extracts and this compound

SpeciesExtract/CompoundAnimal ModelAssayDoseAnalgesic EffectReference(s)
Incarvillea sinensisThis compoundMouseAcetic Acid-Induced Writhing10 mg/kg, i.p.61.4% inhibition[2]
Incarvillea sinensisThis compoundMouseAcetic Acid-Induced Writhing20 mg/kg, i.p.78.5% inhibition[2]
Incarvillea compactaWater ExtractMouseAcetic Acid-Induced Writhing15 g/kg27.05% inhibition[4]
Incarvillea compactaWater ExtractMouseAcetic Acid-Induced Writhing30 g/kg32.79% inhibition[4]
Incarvillea compactaWater ExtractMouseAcetic Acid-Induced Writhing60 g/kg58.20% inhibition[4]
Incarvillea compactaWater ExtractMouseHot Plate Test≥ 30 g/kgIncreased pain latency[4]
Incarvillea compactaWater ExtractMouseFormalin Test (Second Phase)15 g/kgSignificant reduction in pain response[4]
Incarvillea compactaWater ExtractMouseFormalin Test (Second Phase)30 g/kgSignificant reduction in pain response[4]
Incarvillea compactaWater ExtractMouseFormalin Test (Second Phase)60 g/kgSignificant reduction in pain response[4]

Table 2: Antioxidant Activity of Incarvillea compacta Extracts

ExtractAssayIC₅₀ (mg/mL)Reference(s)
MethanolDPPH0.296[4]
WaterDPPH0.532[4]
AcetoneDPPH0.697[4]
WaterABTS10.30[4]
MethanolABTS19.491[4]

Table 3: Anticancer Activity of Incarvillea emodi Extracts

ExtractCell LineConcentration (µg/mL)Growth Inhibition (%)Reference(s)
Aqueous (Roots)CHO-K120093.99[5]
Methanolic (Roots)CHO-K120094.1[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Analgesic Activity Assays

1. Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Divide animals into control, standard, and test groups.

    • Administer the vehicle (e.g., normal saline), a standard analgesic (e.g., Diclofenac sodium, 10 mg/kg), or the Incarvillea extract/compound orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30 minutes), inject 0.6% or 0.7% acetic acid solution (10 mL/kg) intraperitoneally to all animals.[2]

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of pain inhibition for the treated groups compared to the control group.

2. Hot Plate Test

This method assesses central analgesic activity.

  • Animals: Mice or rats.

  • Procedure:

    • Place animals individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency time for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Administer the test substance and measure the reaction time at different time intervals (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: An increase in the latency time compared to the baseline indicates an analgesic effect.

3. Formalin Test

This model distinguishes between neurogenic and inflammatory pain.

  • Animals: Mice or rats.

  • Procedure:

    • Inject a dilute formalin solution (e.g., 2.5% in saline, 20 µL) subcutaneously into the plantar surface of the animal's hind paw.

    • Observe the animal's behavior and record the time spent licking or biting the injected paw.

    • The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

  • Data Analysis: A reduction in the duration of licking/biting in either phase indicates an analgesic effect.

Antioxidant Activity Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro method to assess antioxidant capacity.

  • Principle: The stable free radical DPPH has a deep violet color in solution, which is reduced to a yellow-colored product by an antioxidant.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the Incarvillea extract.

    • Mix the extract solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and, consequently, the cytotoxic effects of a substance.

  • Principle: Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Incarvillea extract and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of Incarvillea sinensis extracts are mediated through various signaling pathways. The following diagrams illustrate the known and proposed mechanisms.

Analgesic Mechanism of this compound

This compound's analgesic effects are primarily attributed to its interaction with the adenosine (B11128) system.

Analgesic_Mechanism This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Activates A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Activates AC Adenylyl Cyclase A1_Receptor->AC Inhibits A2A_Receptor->AC Stimulates (in other contexts) but net effect with this compound is analgesic cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

This compound's interaction with adenosine receptors.

Anti-inflammatory Mechanism of Incarvillea compacta Extract

Extracts from the related species Incarvillea compacta have been shown to exert anti-inflammatory effects by modulating the PI3K/AKT pathway and inhibiting the NLRP3 inflammasome.

Anti_Inflammatory_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Incarvillea_Extract Incarvillea compacta Extract Incarvillea_Extract->PI3K Inhibits NLRP3 NLRP3 Inflammasome Incarvillea_Extract->NLRP3 Inhibits AKT AKT PI3K->AKT AKT->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Inhibition of the PI3K/AKT and NLRP3 pathways.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening the biological activities of Incarvillea sinensis extracts.

Experimental_Workflow Plant_Material Incarvillea sinensis Plant Material Extraction Extraction (e.g., Methanol, Water) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassays Biological Assays Crude_Extract->Bioassays Analgesic Analgesic Assays (in vivo) Bioassays->Analgesic Anti_inflammatory Anti-inflammatory Assays (in vitro/in vivo) Bioassays->Anti_inflammatory Antioxidant Antioxidant Assays (in vitro) Bioassays->Antioxidant Anticancer Anticancer Assays (in vitro) Bioassays->Anticancer Data_Analysis Data Analysis and IC₅₀/EC₅₀ Determination Analgesic->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Anticancer->Data_Analysis

Workflow for screening Incarvillea sinensis extracts.

Conclusion

Incarvillea sinensis and its constituent compounds, particularly this compound, demonstrate significant potential for the development of new therapeutic agents. The plant's extracts exhibit a range of biological activities, with the most robust evidence supporting their analgesic and anti-inflammatory effects. The analgesic properties appear to be mediated, at least in part, through the adenosine receptor system, offering a non-opioid pathway for pain management. The anti-inflammatory actions may involve the inhibition of key inflammatory signaling pathways such as PI3K/AKT and the NLRP3 inflammasome. Further research is warranted to fully elucidate the mechanisms of action of all bioactive compounds within Incarvillea sinensis extracts, to conduct comprehensive comparative studies of different extraction methods, and to establish the safety and efficacy of these extracts in preclinical and clinical settings. This guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this promising medicinal plant.

References

An In-depth Technical Guide to the Pharmacological Profile of Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine is a novel monoterpene alkaloid isolated from the plant Incarvillea sinensis, a traditional Chinese medicine used for centuries to treat rheumatism and relieve pain.[1][2] Its unique dimeric structure and potent antinociceptive effects have garnered significant interest within the scientific community for its potential as a non-opioid analgesic. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, analgesic properties in various pain models, and what is currently known about its receptor interactions. This document is intended to serve as a resource for researchers and professionals in drug development.

Mechanism of Action

The primary mechanism of action for this compound's antinociceptive effects is believed to be mediated through the adenosine (B11128) receptor system .[3] However, there have been conflicting reports regarding the involvement of the opioid system.

Adenosinergic System Involvement

Multiple studies have demonstrated that the analgesic effects of this compound are significantly attenuated by the administration of non-selective adenosine receptor antagonists, such as theophylline (B1681296) and caffeine.[3] Further investigation into specific adenosine receptor subtypes has revealed that antagonists for both A₁ and A₂ receptors can reverse the antinociceptive effects of this compound, suggesting a complex interaction with the adenosinergic system.[4] One study also indicated that the motor suppressive effects observed at analgesic doses of this compound are reversed by an adenosine A₂ receptor antagonist.[5][6] A computational docking analysis predicted that this compound would have a fairly good affinity for the adenosine A₂A receptor.[7]

Opioid System Involvement

The role of the opioid system in this compound's mechanism of action is less clear. Some initial studies suggested a possible interaction, as the opioid antagonist naloxone (B1662785) partially reversed its analgesic effects in certain pain models.[7] However, subsequent and more detailed studies have reported that naloxone does not block the antinociceptive effects of this compound, particularly in models of chronic pain.[4] This suggests that, while there may be some interaction under specific conditions, the opioid system is not the primary mediator of this compound's analgesic properties.

Other Potential Mechanisms

In vitro studies have shown that this compound and its putative metabolite, INCA-TAME, do not exhibit meaningful binding affinities for four human Fatty Acid Binding Protein (FABP) isoforms (FABP3, FABP4, FABP5, and FABP7), ruling out FABP inhibition as a primary mechanism of action.[5]

Analgesic and Anti-inflammatory Effects

This compound has demonstrated significant analgesic properties across a range of preclinical pain models, including acute, inflammatory, and neuropathic pain.

In Vivo Analgesic Activity

The analgesic efficacy of this compound has been evaluated in several standard rodent models of pain. The table below summarizes the effective dose ranges observed in these studies.

Pain ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectReference(s)
Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)10 - 20Dose-dependent reduction in writhing[4]
Formalin-Induced PainMouseIntraperitoneal (i.p.)20 - 40Reduction in licking/biting time
Complete Freund's Adjuvant (CFA)-Induced Thermal HyperalgesiaMouseIntraperitoneal (i.p.)10 - 20Attenuation of thermal hyperalgesia[4]
Spared Nerve Injury (SNI)MouseIntraperitoneal (i.p.)20 - 40Attenuation of mechanical allodynia
Anti-inflammatory Activity

In the Complete Freund's Adjuvant (CFA) model of inflammatory pain, this compound not only reduced thermal hyperalgesia but also demonstrated anti-inflammatory effects by inhibiting paw edema and reducing the levels of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the inflamed tissue.[4]

Receptor Binding Profile

Despite strong evidence for the involvement of the adenosine system in the mechanism of action of this compound, there is a notable lack of publicly available quantitative data on its binding affinities (Kᵢ or IC₅₀ values) for adenosine or opioid receptor subtypes. The current understanding is based on in vivo antagonist studies rather than direct in vitro binding assays.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters such as Cₘₐₓ, Tₘₐₓ, and half-life, are not extensively reported in the available scientific literature. One study noted the possibility of in vivo biotransformation of this compound, a diester, to its corresponding monoester, INCA-TAME.[7]

Signaling Pathways

The proposed mechanism of this compound's action through adenosine receptors suggests its involvement in intracellular signaling cascades.

Adenosine A₁ Receptor Signaling

Activation of the A₁ adenosine receptor, a Gᵢ-protein coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to the modulation of protein kinase A (PKA) activity and downstream effects on ion channels and gene expression.

G_protein_A1 This compound This compound A1_Receptor Adenosine A₁ Receptor This compound->A1_Receptor Activates Gi_Protein Gᵢ Protein A1_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesic Effect PKA->Analgesia Contributes to

Caption: Proposed Adenosine A₁ Receptor Signaling Pathway for this compound.

Adenosine A₂A Receptor Signaling

Conversely, the A₂A adenosine receptor is a Gₛ-protein coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway is often associated with motor suppression, an effect observed with this compound.

G_protein_A2A This compound This compound A2A_Receptor Adenosine A₂A Receptor This compound->A2A_Receptor Activates Gs_Protein Gₛ Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA ↑ PKA Activity cAMP->PKA Motor_Suppression Motor Suppression PKA->Motor_Suppression Contributes to

Caption: Proposed Adenosine A₂A Receptor Signaling Pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's analgesic properties.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain.

  • Animals: Male mice (e.g., Kunming strain), weighing 18-22 g, are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: this compound (10 or 20 mg/kg) or vehicle (e.g., 1% DMSO in saline) is administered intraperitoneally (i.p.) 30 minutes before the acetic acid injection. A positive control, such as aspirin (B1665792) DL-lysine (100 mg/kg, i.p.), may also be used.[5]

  • Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 ml/kg.

  • Observation: Immediately after the acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a characteristic stretching response) is counted for a period of 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Writhing_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer_Drug Administer this compound or Vehicle (i.p.) Acclimatize->Administer_Drug Wait Wait 30 min Administer_Drug->Wait Inject_Acetic_Acid Inject Acetic Acid (i.p.) Wait->Inject_Acetic_Acid Observe Observe and Count Writhes (15-20 min) Inject_Acetic_Acid->Observe Analyze Analyze Data (% Inhibition) Observe->Analyze End End Analyze->End

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to evaluate inflammatory pain and hyperalgesia.

  • Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old, are used.

  • Induction of Inflammation: 20 µl of CFA is injected into the plantar surface of one hind paw.

  • Assessment of Hyperalgesia: Thermal hyperalgesia is measured 48 hours after CFA injection using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

  • Drug Administration: this compound (10 or 20 mg/kg, i.p.) or vehicle is administered, and withdrawal latencies are measured at various time points post-administration (e.g., 30, 60, 90, 120, and 150 minutes).[4]

  • Paw Edema Measurement: Paw volume or thickness is measured using a plethysmometer or calipers before and after drug administration to assess anti-inflammatory effects.

  • Biochemical Analysis: At the end of the experiment, paw tissue may be collected for the measurement of inflammatory markers, such as IL-1β, by ELISA.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This is a widely used model of peripheral neuropathic pain.

  • Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old, are used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact. Sham-operated animals undergo the same procedure without nerve ligation and transection.

  • Post-operative Recovery: Animals are allowed to recover for 5-7 days.

  • Assessment of Mechanical Allodynia: The mechanical withdrawal threshold is measured using von Frey filaments applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

  • Drug Administration: this compound (20 or 40 mg/kg, i.p.) or vehicle is administered, and the mechanical withdrawal threshold is measured at various time points post-administration. A positive control, such as gabapentin (B195806) (100 mg/kg), may be included.[4]

Conclusion

This compound is a promising natural product with significant analgesic and anti-inflammatory properties demonstrated in various preclinical models of pain. Its primary mechanism of action appears to be through the modulation of the adenosine receptor system, with a lesser and more controversial role for the opioid system. A key challenge in the further development of this compound is the current lack of detailed quantitative data on its receptor binding affinities and its pharmacokinetic profile. Future research should focus on elucidating these parameters to better understand its therapeutic potential and to guide the development of novel, non-opioid analgesics.

References

Incarvillateine: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incarvillateine, a unique monoterpene alkaloid isolated from Incarvillea sinensis, has a long history of use in traditional Chinese medicine for the treatment of rheumatism and pain.[1][2] This technical guide provides an in-depth analysis of this compound, consolidating current scientific understanding of its pharmacological properties, mechanism of action, and potential as a novel analgesic. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction: From Traditional Remedy to Modern Analgesic Candidate

Incarvillea sinensis Lam., known as "Jiao Hao" or "Cheron," has been utilized for centuries in traditional Chinese medicine as an analgesic and anti-inflammatory agent.[3][4] The primary active constituent responsible for these effects is (-)-incarvillateine, a structurally complex monoterpene alkaloid.[3] Scientific investigations have confirmed its potent antinociceptive properties in various preclinical models of pain, including inflammatory and neuropathic pain states.[5][6] This has positioned this compound as a promising lead compound for the development of new, non-opioid analgesics.[5] This guide synthesizes the available technical data on this compound to provide a comprehensive resource for the scientific community.

Pharmacological Profile

This compound exhibits a broad spectrum of antinociceptive activity, particularly in models of pathological pain.[6] Its analgesic efficacy has been demonstrated to be comparable or even superior to some standard-of-care drugs in certain models.

Analgesic and Anti-inflammatory Effects

This compound has been shown to be effective in various animal models of pain:

  • Acute Pain: In the acetic acid-induced writhing test in mice, intraperitoneal (i.p.) administration of this compound (10 and 20 mg/kg) resulted in a significant, dose-dependent inhibition of pain behavior by 61.4% and 78.5%, respectively.[6][7] However, it did not significantly affect the thermal threshold in the hot plate test, suggesting a greater efficacy against tonic, pathological pain over acute, phasic pain.[5][6]

  • Inflammatory Pain: In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), this compound (10 and 20 mg/kg) dose-dependently attenuated thermal hyperalgesia.[6][7] The effect of a 20 mg/kg dose lasted for over 150 minutes.[7] It also reduced CFA-induced paw edema and inhibited the production of the pro-inflammatory cytokine interleukin-1β (IL-1β).[5][6]

  • Neuropathic Pain: this compound has demonstrated significant efficacy in models of neuropathic pain. In the spared nerve injury (SNI) model, both 20 mg/kg and 40 mg/kg doses showed strong analgesic effects.[8] Similarly, in paclitaxel-induced neuropathic pain, this compound produced a rapid and dose-dependent antinociceptive effect.[6][9] Notably, its effective doses in the SNI model were lower than that of the standard treatment, gabapentin (B195806) (100 mg/kg).[8]

Motor Function and Tolerance

At effective analgesic doses (10 and 20 mg/kg), this compound did not impair locomotor activity or performance on the rotarod test.[5] Furthermore, no tolerance was observed after seven consecutive daily doses in a neuropathic pain model, highlighting a potential advantage over opioid analgesics.[5] However, another study reported that this compound potently suppressed locomotor activity at the same dose that produces antinociception, suggesting that the analgesic effects should be interpreted with caution.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Analgesic Efficacy of this compound

Pain ModelSpeciesRoute of AdministrationDose (mg/kg)EfficacyComparator
Acetic Acid-Induced WrithingMousei.p.1061.4% inhibition[6][7]Aspirin DL-lysine (100 mg/kg): 85.4% inhibition[7]
2078.5% inhibition[6][7]
CFA-Induced Thermal HyperalgesiaMousei.p.10, 20Dose-dependent attenuation of hyperalgesia[6][7]Indomethacin
Spared Nerve Injury (SNI)Mousei.p.20, 40Strong analgesic effects[8]Gabapentin (100 mg/kg)[8]
Paclitaxel-Induced NeuropathyMousei.p.10, 20Dose-dependent antinociceptive effect[6][9]Gabapentin (100 mg/kg)[10]
Formalin TestMousei.p.Not specifiedHigher potency than morphine[2][6]Morphine[2][6]

Table 2: Quantitative Analysis Parameters for this compound

Analytical MethodParameterValue
HPLCLinear Calibration Range0.002 - 0.5 mg/ml[11]
Limit of Detection (LOD)0.35 µg/ml[11]
Recovery97.61 - 102.44%[11]
Intraday Precision (RSD)< 0.36%[11]
Interday Precision (RSD)< 1.61%[11]

Mechanism of Action

The primary mechanism of action for this compound's antinociceptive effects appears to be the modulation of the adenosine (B11128) system.[5][6]

Role of the Adenosine System

Studies have consistently shown that the analgesic effects of this compound are attenuated by non-selective adenosine receptor antagonists like theophylline.[5][12] Further investigation using more selective antagonists suggests that the adenosine A1 receptor is the major target mediating its antinociceptive effects.[5][7] The motor suppressive effects observed in one study were reversed by an adenosine A2A receptor antagonist.[3][4][13] This interaction with the adenosine system is a key differentiator from many existing analgesics.

Interaction with Opioid and Other Systems

The involvement of the opioid system is less clear. An early study suggested that this compound's effects were partially reversed by the non-selective opioid antagonist naloxone (B1662785), as well as by μ- and κ-opioid receptor antagonists.[3][12] However, a more recent and comprehensive study found that naloxone did not attenuate the antinociceptive effects of this compound in models of chronic pain, indicating that its mechanism is distinct from that of opioids in these contexts.[5][6]

Initial hypotheses also explored the inhibition of fatty acid binding proteins (FABPs) due to structural similarities with known FABP inhibitors. However, in vitro binding assays revealed that this compound and its putative metabolite do not have meaningful binding affinities for several human FABP isoforms (FABP3, FABP4, FABP5, and FABP7).[3][4]

Anti-inflammatory Signaling

The anti-inflammatory properties of Incarvillea extracts may be linked to the inhibition of the PI3K/AKT signaling pathway and the NLRP3 inflammasome.[14] While this was demonstrated with an extract from Incarvillea compacta, it suggests a potential avenue for this compound's anti-inflammatory action.[14] The reduction of IL-1β levels in the CFA model further supports an immunomodulatory role.[5]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Extraction and Isolation of this compound

A standardized method for the quantitative analysis of this compound involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

  • Sample Preparation: The dried plant material of Incarvillea sinensis is processed.

  • Extraction: A solid-phase extraction is performed using a mixed-mode reversed-phase and cation-exchange cartridge to isolate and concentrate the alkaloid fraction containing this compound.[11]

  • Quantification: The extract is then analyzed by HPLC.[11]

G cluster_extraction Extraction & Isolation Workflow s1 Dried Incarvillea sinensis Plant Material s2 Grinding & Homogenization s1->s2 s3 Methanolic Extraction s2->s3 s4 Solid-Phase Extraction (SPE) (Mixed-mode cartridge) s3->s4 s5 Elution of this compound Fraction s4->s5 s6 HPLC Analysis & Quantification s5->s6

Workflow for this compound Extraction and Quantification.

In Vivo Analgesia Models
  • Animals: Male Kunming or C57BL/6 mice are typically used.[5]

  • Drug Administration: this compound is dissolved, often in a vehicle like 1% DMSO in saline, and administered via intraperitoneal (i.p.) injection.[5][6]

  • Acetic Acid Writhing Test:

    • Mice are administered this compound (e.g., 10 or 20 mg/kg) or vehicle i.p.[5][7]

    • After 30 minutes, 0.6% acetic acid is injected i.p.[6]

    • The number of writhes (abdominal constrictions) is counted for a set period (e.g., 15 minutes).[6]

  • Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

    • CFA is injected into the plantar surface of one hind paw to induce inflammation and hyperalgesia.[3]

    • After a set period (e.g., 48 hours), baseline paw withdrawal latency to a thermal stimulus is measured (e.g., using a Hargreaves apparatus).[3][6]

    • This compound (e.g., 10 mg/kg) or vehicle is administered i.p.[3]

    • Paw withdrawal latencies are reassessed at various time points post-administration.[3][6]

  • Spared Nerve Injury (SNI) Model of Neuropathic Pain:

    • SNI surgery is performed to induce neuropathic pain.[5][8]

    • After a recovery period (e.g., 5-7 days), mechanical allodynia is assessed using von Frey filaments to determine the mechanical withdrawal threshold.[5][10]

    • This compound (e.g., 10 or 20 mg/kg) or vehicle is administered i.p.[5][10]

    • The mechanical withdrawal threshold is measured at different times after drug administration.[5][10]

Signaling Pathway Diagrams

The following diagrams, rendered using DOT language, illustrate the proposed mechanisms of action for this compound.

G cluster_adenosine Proposed Analgesic Mechanism of this compound INCA This compound A1R Adenosine A1 Receptor INCA->A1R Activates AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IonChannels Ion Channels (e.g., K+, Ca2+) PKA->IonChannels Modulates NociceptiveNeuron Nociceptive Neuron IonChannels->NociceptiveNeuron Hyperpolarization Analgesia Analgesia (Reduced Neuronal Excitability) NociceptiveNeuron->Analgesia Leads to

This compound's Adenosine A1 Receptor-Mediated Signaling.

G cluster_pathways This compound: Investigated Signaling Pathways INCA This compound Adenosine Adenosine System (A1 Receptor) INCA->Adenosine Primary Target (Confirmed) Opioid Opioid System (μ, κ Receptors) INCA->Opioid Secondary/Minor Role (Conflicting Evidence) FABP Fatty Acid Binding Proteins (FABP3, 4, 5, 7) INCA->FABP Not a Target (Ruled Out) Analgesia Analgesic Effect Adenosine->Analgesia Opioid->Analgesia

Overview of this compound's Molecular Targets.

Conclusion and Future Directions

This compound stands out as a compelling natural product with significant potential for development as a novel analgesic. Its primary mechanism of action through the adenosine A1 receptor offers a clear advantage over traditional opioid analgesics, particularly concerning side effects and tolerance. The compound's efficacy in preclinical models of chronic and neuropathic pain addresses a significant unmet medical need.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.[8]

  • Clinical Trials: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of this compound in human subjects experiencing chronic pain.

  • Elucidation of Anti-inflammatory Mechanisms: Further investigation is needed to clarify the specific molecular pathways underlying its anti-inflammatory effects, including its potential role in modulating PI3K/AKT and NLRP3 signaling.

This technical guide provides a solid foundation for these future endeavors, summarizing the critical data and experimental frameworks necessary to advance this compound from a traditional medicine to a modern therapeutic.

References

Investigating the Therapeutic Potential of Incarvillateine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Incarvillateine, a complex monoterpene alkaloid isolated from the plant genus Incarvillea, has a long history of use in traditional Chinese medicine for treating rheumatism and alleviating pain.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's therapeutic potential, focusing on its analgesic and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals interested in exploring this natural product as a lead compound for novel therapeutics. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed mechanisms of action.

1. Analgesic Properties of this compound

This compound has demonstrated significant antinociceptive effects across a range of preclinical pain models, including those for inflammatory and neuropathic pain.[3][4] Its efficacy has been compared to that of conventional analgesics, suggesting its potential as a novel non-opioid pain reliever.[2][5]

Efficacy in Inflammatory Pain Models

This compound has been shown to be effective in attenuating pain behaviors in various models of inflammatory pain.

  • Acetic Acid-Induced Writhing: Intraperitoneal (i.p.) administration of this compound at doses of 10 and 20 mg/kg dose-dependently reduced the number of writhes induced by acetic acid in mice.[3][4]

  • Complete Freund's Adjuvant (CFA) Model: In a mouse model of CFA-induced thermal hyperalgesia, this compound (10 and 20 mg/kg, i.p.) significantly inhibited both thermal hyperalgesia and paw edema.[3][4] This suggests a dual role in both pain reduction and anti-inflammatory action. The effect on thermal hyperalgesia was observed to last for more than 150 minutes at a 20 mg/kg dose.[6]

  • Formalin Test: this compound has shown significant analgesic activity in the mouse formalin test, a model that encompasses both acute and inflammatory pain responses.[5]

Efficacy in Neuropathic Pain Models

A significant advantage of this compound is its demonstrated efficacy in models of neuropathic pain, a condition that is often refractory to standard analgesics.

  • Spared Nerve Injury (SNI) Model: this compound, at doses of 20 and 40 mg/kg, exhibited strong analgesic effects in the SNI model, with effective doses being lower than the standard treatment, gabapentin (B195806) (100 mg/kg in the same model).[2][7]

  • Paclitaxel-Induced Neuropathic Pain: this compound (10 and 20 mg/kg, i.p.) was also effective in reversing the decreased mechanical withdrawal threshold caused by the chemotherapeutic agent paclitaxel.[8] The analgesic effect at a 20 mg/kg dose lasted for over 60 minutes.[6]

2. Anti-inflammatory Properties

Beyond its analgesic effects, this compound exhibits anti-inflammatory activity. In the CFA model, it not only reduced hyperalgesia but also paw edema.[4] Furthermore, it has been shown to increase the levels of the anti-inflammatory cytokine interleukin-1β (IL-1β), suggesting a modulatory effect on the immune response during inflammation.[4] While the direct mechanism for its anti-inflammatory action is still under investigation, it is plausible that it is linked to its primary mechanism of action involving the adenosine (B11128) system.

3. Mechanism of Action

The primary mechanism underlying the therapeutic effects of this compound is believed to be the activation of the adenosine system.[3][4] Initial hypotheses suggesting involvement of the opioidergic system or inhibition of fatty acid binding proteins (FABPs) have been largely superseded by more recent findings.[1][9]

The Adenosine System

The antinociceptive effects of this compound are attenuated by adenosine receptor antagonists such as theophylline, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX, an A1 receptor antagonist), and 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX, an A2 receptor antagonist).[3][4] This strongly indicates that this compound's analgesic properties are mediated through the activation of adenosine receptors.[10] While the adenosine A1 receptor has been suggested as a major target for its antinociceptive effects, the A2 receptor is also implicated, particularly in its motor suppressive effects.[9][11]

Other Investigated Mechanisms

  • Opioidergic System: Some early studies suggested a partial involvement of the opioid system, as naloxone (B1662785) (a non-selective opioid antagonist), norbinaltorphimine (B1679850) (a kappa-opioid receptor antagonist), and beta-funaltrexamine (B1242716) (a mu-opioid receptor antagonist) partially blocked this compound's analgesic effects in the formalin test.[10][12] However, more recent and comprehensive studies have found that naloxone does not attenuate the antinociceptive effects of this compound in chronic pain models, suggesting the adenosine system is the predominant pathway.[3][4]

  • Fatty Acid Binding Proteins (FABPs): Due to structural similarities with FABP inhibitors, it was hypothesized that this compound might exert its effects through this pathway. However, in vitro binding assays revealed that this compound does not have a meaningful binding affinity for several human FABP isoforms (FABP3, FABP4, FABP5, and FABP7).[1][9]

4. Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vivo Analgesic Efficacy of this compound

Pain ModelSpeciesRoute of AdministrationDose (mg/kg)ComparatorOutcomeReference(s)
Acetic Acid-Induced WrithingMousei.p.10, 20Aspirin (100 mg/kg)Dose-dependent reduction in writhing[3][4]
CFA-Induced Thermal HyperalgesiaMousei.p.10, 20-Dose-dependent attenuation of thermal hyperalgesia[3][4]
Spared Nerve Injury (SNI)Mousei.p.20, 40Gabapentin (100 mg/kg)Strong analgesic effect, more potent than gabapentin[2]
Paclitaxel-Induced Neuropathic PainMousei.p.10, 20-Reversal of decreased mechanical withdrawal threshold[8]
Formalin TestMousei.p.-MorphineSignificant antinociceptive activity[5]

Table 2: Mechanistic Antagonist Studies

AntagonistTargetPain ModelEffect on this compound's AnalgesiaReference(s)
TheophyllineAdenosine Receptors (non-selective)Not specifiedAttenuated[3][10]
1,3-dipropyl-8-cyclopentylxanthine (DPCPX)Adenosine A1 ReceptorNot specifiedAttenuated[4]
3,7-dimethyl-1-propargylxanthine (DMPX)Adenosine A2 ReceptorNot specifiedAttenuated[4]
NaloxoneOpioid Receptors (non-selective)Chronic Pain ModelsNo attenuation[3][4]
NaloxoneFormalin TestPartially attenuated[10][12]
NorbinaltorphimineKappa-Opioid ReceptorFormalin TestAntagonized[12]
Beta-funaltrexamineMu-Opioid ReceptorFormalin TestAntagonized[12]
NaltrindoleDelta-Opioid ReceptorNot specifiedNo effect[10]

5. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Synthesis of this compound

This compound can be synthesized from commercially available (R)-(-)-carvone.[1][9] The synthesis involves multiple steps, including the preparation of (-)-incarvilline and tosylated α-truxillic acid, followed by their esterification and subsequent removal of protecting groups.[9][13] A gram-scale asymmetric synthesis has been developed, enabling the production of sufficient quantities for preclinical studies and the generation of analogues.[2][7]

In Vivo Pain Models

  • Acetic Acid-Induced Writhing Test: Mice are administered this compound or a vehicle control intraperitoneally. After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response. The number of writhes is then counted for a defined period.[4]

  • Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia: CFA is injected into the plantar surface of a mouse's hind paw to induce inflammation and thermal hyperalgesia. Paw withdrawal latency to a thermal stimulus (e.g., from a Hargreaves apparatus) is measured before and at various time points after the administration of this compound or vehicle.[1][9]

  • Spared Nerve Injury (SNI) Model: This model of neuropathic pain involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.[14]

  • Locomotor Activity: To assess potential sedative effects, locomotor activity is measured using an automated activity monitoring system. This is particularly important as motor suppression has been observed at analgesic doses of this compound.[1][9]

6. Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound and a general workflow for its preclinical evaluation.

Incarvillateine_Mechanism This compound This compound Adenosine_Receptor Adenosine Receptor (A1 and A2) This compound->Adenosine_Receptor Activates G_Protein G-protein (Gi/Gs) Adenosine_Receptor->G_Protein Couples to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (A1) Activates (A2) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Signaling Cascades cAMP->Downstream Analgesia Analgesia Downstream->Analgesia Anti_Inflammation Anti-inflammation Downstream->Anti_Inflammation Motor_Suppression Motor Suppression (via A2) Downstream->Motor_Suppression

Caption: Proposed signaling pathway of this compound via adenosine receptors.

Preclinical_Workflow Synthesis Synthesis & Characterization of this compound In_Vitro In Vitro Assays (e.g., Receptor Binding) Synthesis->In_Vitro Inflammatory_Pain Inflammatory Pain Models (CFA, Acetic Acid) Synthesis->Inflammatory_Pain Neuropathic_Pain Neuropathic Pain Models (SNI, Paclitaxel) Synthesis->Neuropathic_Pain Lead_Optimization Lead Optimization (Analogue Synthesis) In_Vitro->Lead_Optimization Motor_Function Motor Function Assessment (Rotarod, Locomotion) Inflammatory_Pain->Motor_Function Mechanism Mechanism of Action Studies (Antagonist Assays) Inflammatory_Pain->Mechanism Neuropathic_Pain->Motor_Function Neuropathic_Pain->Mechanism Motor_Function->Lead_Optimization Mechanism->Lead_Optimization Toxicity Preliminary Toxicity Studies Toxicity->Lead_Optimization

Caption: General workflow for the preclinical evaluation of this compound.

7. Considerations and Future Directions

While the preclinical data for this compound are promising, several important considerations remain. A notable finding is that this compound induces motor suppression at doses that produce analgesia.[1][9] This effect appears to be mediated by the adenosine A2 receptor and warrants careful consideration in the interpretation of analgesic data from behavioral models.[9][11] Future research should aim to dissociate the analgesic effects from the motor-suppressive effects, potentially through the development of analogues with greater selectivity for the adenosine A1 receptor or by exploring different routes of administration.

To date, there is a lack of pharmacokinetic and toxicology data for this compound in the public domain.[15] In-depth studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential next steps for its development as a clinical candidate. Furthermore, no clinical trials have been reported, and the translation of these preclinical findings to human efficacy and safety remains to be determined.

The development of structurally optimized analogues of this compound has shown promise, with some demonstrating potent analgesic effects in neuropathic pain models.[2][7] This suggests that the this compound scaffold is a viable starting point for a medicinal chemistry program aimed at developing novel, non-addictive analgesics.

This compound is a compelling natural product with significant, demonstrated analgesic and anti-inflammatory properties in a variety of preclinical models. Its primary mechanism of action through the adenosine system presents a promising alternative to opioid-based analgesics. While challenges related to its motor-suppressive effects and a lack of comprehensive ADME/Tox data remain, the potent efficacy of this compound and its analogues, particularly in models of neuropathic pain, underscores its potential as a valuable lead compound in the development of the next generation of pain therapeutics. Further research into its pharmacology, toxicology, and the development of optimized derivatives is highly warranted.

References

In Vitro Profile of Incarvillateine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine, a monoterpene alkaloid isolated from the plant Incarvillea sinensis, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of analgesia and anti-inflammatory action. Traditional Chinese medicine has long utilized Incarvillea sinensis for the treatment of rheumatism and pain relief. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its mechanism of action, experimental protocols, and available quantitative data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Mechanisms of Action

In vitro studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. The primary areas of investigation have centered on its interaction with adenosine (B11128) receptors and its anti-inflammatory properties.

Adenosine Receptor Modulation

A key proposed mechanism for the analgesic effects of this compound involves its interaction with adenosine receptors, which are G protein-coupled receptors known to play a crucial role in pain and inflammation.

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory activity in vitro. Studies on extracts of Incarvillea species, which contain this compound, have shown a reduction in the production of key pro-inflammatory mediators. While direct quantitative data for this compound is still emerging, studies on related extracts provide valuable insights. For instance, extracts from Incarvillea compacta have been shown to significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner. At concentrations of 12.5, 25, 50, and 100 μg/ml, the extract reduced NO production to 98.62%, 74.63%, 60.31%, and 45.29% of the control, respectively[1].

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies on this compound and related extracts. It is important to note that much of the detailed quantitative data on anti-inflammatory effects comes from studies on Incarvillea extracts, and further research is needed to determine the precise contribution of this compound to these activities.

Table 1: Anti-Inflammatory Activity of Incarvillea compacta Extract (ICE) in LPS-Stimulated RAW 264.7 Macrophages [1]

Concentration of ICE (µg/mL)NO Production (% of Control)
12.598.62%
2574.63%
5060.31%
10045.29%

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the study of this compound and related compounds.

Adenosine Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.

Materials:

  • Cell membranes expressing human adenosine A1 or A2A receptors (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]DPCPX for A1R, [³H]CGS21680 for A2AR)

  • This compound (test compound)

  • Non-specific binding control (e.g., 1 µM DPCPX for A1R, 10 µM NECA for A2AR)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration close to its Kd, and either buffer (for total binding), non-specific control, or this compound dilution.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 22°C).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent (equal volumes of Part A and Part B mixed immediately before use) to the supernatant in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

Western Blot for PI3K/AKT Pathway Activation

Objective: To determine if this compound modulates the phosphorylation of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound with or without a stimulant (e.g., LPS).

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of this compound on the activation of the NLRP3 inflammasome.

Materials:

  • Immune cells (e.g., bone marrow-derived macrophages or THP-1 cells)

  • LPS (priming agent)

  • ATP or Nigericin (NLRP3 activators)

  • This compound

  • ELISA kits for IL-1β

  • Reagents for ASC speck visualization (immunofluorescence) or Western blotting for cleaved caspase-1

Procedure:

  • Prime the cells with LPS (e.g., for 3-4 hours).

  • Treat the cells with this compound for a specified duration.

  • Activate the NLRP3 inflammasome with ATP or nigericin.

  • Collect the cell supernatant to measure secreted IL-1β by ELISA.

  • For mechanistic studies, cell lysates can be analyzed for cleaved caspase-1 by Western blot, or cells can be fixed and stained for ASC specks to visualize inflammasome formation by immunofluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro characterization.

Incarvillateine_Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_adenosine Adenosine Receptor Pathway cluster_inflammatory Anti-Inflammatory Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Agonist? A2AR Adenosine A2A Receptor This compound->A2AR Modulator? AC_inhibit Adenylyl Cyclase (Inhibition) A1R->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Analgesia Analgesic Effects cAMP_decrease->Analgesia LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_AKT PI3K/AKT Pathway TLR4->PI3K_AKT NLRP3 NLRP3 Inflammasome TLR4->NLRP3 NFkB NF-κB PI3K_AKT->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, IL-6, TNF-α, IL-1β) NFkB->Pro_inflammatory NLRP3->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Incarvillateine_inflam This compound Incarvillateine_inflam->PI3K_AKT Inhibition? Incarvillateine_inflam->NLRP3 Inhibition?

Potential signaling pathways modulated by this compound.

Experimental_Workflow General In Vitro Experimental Workflow for this compound cluster_binding_assays cluster_inflammatory_assays cluster_pathway_analysis start Start: this compound (Purified Compound) receptor_binding Adenosine Receptor Binding Assays (A1, A2A, etc.) start->receptor_binding anti_inflammatory Anti-inflammatory Assays (RAW 264.7 cells + LPS) start->anti_inflammatory ki_determination Determine Ki values receptor_binding->ki_determination no_assay Nitric Oxide (NO) Production (Griess Assay) anti_inflammatory->no_assay cytokine_assay Cytokine Release (ELISA for IL-6, TNF-α) anti_inflammatory->cytokine_assay pathway_analysis Signaling Pathway Analysis pi3k_akt_wb PI3K/AKT Pathway (Western Blot) pathway_analysis->pi3k_akt_wb nlrp3_assay NLRP3 Inflammasome Activation Assay pathway_analysis->nlrp3_assay end Data Analysis & Conclusion ki_determination->end no_assay->pathway_analysis cytokine_assay->pathway_analysis pi3k_akt_wb->end nlrp3_assay->end

References

Early research on Incarvillateine's biological targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early Research on the Biological Targets of Incarvillateine

Introduction

This compound is a complex monoterpene alkaloid isolated from the plant genus Incarvillea, most notably Incarvillea sinensis.[1] For centuries, this plant has been used in traditional Chinese medicine to treat conditions like rheumatism and to alleviate pain.[2][3] Early scientific investigations into this compound sought to elucidate the pharmacological basis for its significant antinociceptive (pain-relieving) effects, which were observed to be comparable in potency to morphine in some animal models.[1][4] This technical guide provides a detailed overview of the foundational research into the biological targets of this compound, focusing on the key experimental findings, methodologies, and the evolving understanding of its mechanism of action.

Adenosinergic System Involvement

A primary focus of early research was the adenosinergic system, which plays a crucial role in pain modulation. Multiple studies concluded that this compound's antinociceptive effects are significantly mediated through the activation of adenosine (B11128) receptors.[5][6][7]

Key Findings and Quantitative Data

The principal evidence for adenosine receptor involvement comes from in vivo antagonist studies. The administration of non-selective adenosine receptor antagonists, such as theophylline (B1681296) and 1,3-dipropyl-8-cyclopentylxanthine (DPCPX, an A1 antagonist), was shown to block or significantly attenuate the pain-relieving effects of this compound in various animal models of inflammatory and neuropathic pain.[5][6][8] One study also found that 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX), an A2 receptor antagonist, reversed the motor suppression effects induced by this compound, suggesting a complex interaction with different adenosine receptor subtypes.[2][9] Notably, the selective A2A antagonist SCH-58261 did not significantly affect this compound-induced antinociception.[7]

Parameter Compound Dose Animal Model Effect Reference
AntinociceptionThis compound10 or 20 mg/kg, i.p.Acetic Acid Writhing (Mouse)61.4% and 78.5% inhibition of writhing, respectively.[8]
AntinociceptionThis compound10 or 20 mg/kg, i.p.Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia (Mouse)Dose-dependently attenuated thermal hyperalgesia.[8]
AntinociceptionThis compound20 mg/kg, i.p.Spared Nerve Injury (SNI) - Mechanical Allodynia (Mouse)Significantly reversed the decrease in mechanical threshold.[7]
AntagonismTheophylline (non-selective adenosine antagonist)Pre-treatmentCFA and SNI Models (Mouse)Significantly inhibited the antinociceptive effect of this compound.[5][6][8]
AntagonismDPCPX (A1 antagonist)Pre-treatmentSNI Model (Mouse)Significantly attenuated this compound-induced antinociception.[7]
AntagonismDMPX (A2 antagonist)Pre-treatmentLocomotor Activity Assay (Mouse)Reversed the motor suppression induced by this compound.[2][9]
Experimental Protocol: CFA-Induced Inflammatory Pain Model

This protocol describes a common method used to assess the efficacy of analgesic compounds in a model of persistent inflammatory pain.

  • Induction of Inflammation : Male mice receive an intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw. This induces a localized inflammatory response characterized by paw edema (swelling) and thermal hyperalgesia (increased sensitivity to heat).

  • Drug Administration : 48 hours post-CFA injection, mice are administered this compound (e.g., 10 or 20 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.[8]

  • Antagonist Pre-treatment (for mechanism studies) : In experiments designed to probe the mechanism, an antagonist (e.g., theophylline) is administered 15-30 minutes prior to the injection of this compound.[6]

  • Assessment of Thermal Hyperalgesia : Paw withdrawal latency to a thermal stimulus is measured using a Hargreaves apparatus. The apparatus directs a radiant heat source to the plantar surface of the inflamed paw. The time taken for the mouse to withdraw its paw is recorded. An increase in withdrawal latency following drug administration indicates an antinociceptive effect. Measurements are typically taken at baseline (before drug) and at various time points after drug administration (e.g., 30, 60, 90, 120, 150 minutes).[8][9]

  • Assessment of Paw Edema : Paw thickness is measured using a digital caliper before CFA injection and after drug administration to quantify the anti-inflammatory effect.[7][8]

  • Data Analysis : Data are expressed as the mean paw withdrawal latency (in seconds) ± SEM. Statistical significance between treatment groups is determined using a two-way ANOVA followed by a Bonferroni post hoc test.[6]

Visualization: this compound's Adenosinergic Pathway

G cluster_stimulus Pharmacological Stimulus cluster_receptor Biological Target cluster_response Physiological Response cluster_antagonist Pharmacological Blockade INCA This compound A1R Adenosine A1 Receptor INCA->A1R Activates A2R Adenosine A2 Receptor INCA->A2R Activates Analgesia Antinociception (Pain Relief) A1R->Analgesia Leads to Motor Motor Suppression A2R->Motor Leads to Theophylline Theophylline / DPCPX Theophylline->A1R Blocks DMPX DMPX DMPX->A2R Blocks

Caption: Proposed mechanism of this compound via adenosine receptors.

Opioidergic System Involvement

Initial studies suggested that this compound's mechanism of action might involve the central opioid system, similar to morphine.[3][4] However, subsequent and more detailed research has indicated that the opioid system is not the primary mediator of its effects, especially in chronic pain models.[5][6]

Key Findings and Quantitative Data

The early evidence for opioid receptor activity came from studies where the antinociceptive effect of this compound was partially blocked by the non-selective opioid antagonist naloxone (B1662785), as well as by more selective antagonists for mu (β-funaltrexamine) and kappa (norbinaltorphimine) opioid receptors.[1][5] The delta opioid receptor antagonist naltrindole (B39905) did not counteract its analgesic activity.[1]

However, a pivotal 2015 study by Wang et al. found that naloxone did not attenuate this compound's effects in models of chronic inflammatory and neuropathic pain, directly contrasting with the robust blockade observed with adenosine antagonists.[6][7][8] This suggests that while there may be some interaction with the opioid system in acute pain models, it is not the dominant mechanism for its effects on chronic pain.

Parameter Compound Dose Animal Model Effect Reference
AntagonismNaloxone (non-selective opioid antagonist)Pre-treatmentFormalin Test (Mouse)Partially blocked the antinociceptive effect.[1][2]
Antagonismβ-funaltrexamine (mu-antagonist)Pre-treatmentFormalin Test (Mouse)Partially blocked the antinociceptive effect.[1][5]
AntagonismNorbinaltorphimine (kappa-antagonist)Pre-treatmentFormalin Test (Mouse)Partially blocked the antinociceptive effect.[1][5]
AntagonismNaloxonePre-treatmentSNI and CFA Models (Mouse)Did not affect the antinociceptive effect of this compound.[6][8]
Experimental Protocol: Mouse Formalin Test

The formalin test is a widely used model of tonic, localized pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.

  • Animal Handling : Mice are placed in an observation chamber for an acclimatization period.

  • Drug Administration : this compound or a vehicle control is administered, typically 30 minutes before the formalin injection. For antagonist studies, an antagonist like naloxone is given prior to this compound.[2]

  • Induction of Nociception : A dilute solution of formalin is injected subcutaneously into the dorsal surface of a hind paw.

  • Observation : Immediately after injection, the animal's behavior is observed. The total time spent licking, biting, or flinching the injected paw is recorded.

  • Phases of Pain :

    • Phase 1 (Early/Acute Phase) : Occurs 0-5 minutes post-injection and is considered a result of direct chemical stimulation of nociceptors.

    • Phase 2 (Late/Inflammatory Phase) : Occurs 15-30 minutes post-injection and involves a period of inflammation and central sensitization in the spinal cord.

  • Data Analysis : An antinociceptive effect is registered as a significant reduction in the time spent exhibiting pain behaviors in either phase compared to the vehicle-treated group.

Visualization: Investigating Opioid vs. Adenosine Mechanisms

G cluster_hypothesis Hypothesized Mechanisms of Antinociception cluster_test Experimental Validation (Antagonist Studies) cluster_conclusion Conclusion INCA This compound Opioid Opioid Receptor Activation INCA->Opioid Adenosine Adenosine Receptor Activation INCA->Adenosine Naloxone Naloxone Blockade Opioid->Naloxone Tested by Theophylline Theophylline Blockade Adenosine->Theophylline Tested by Conclusion_Opioid Minor or Model-Dependent Role Naloxone->Conclusion_Opioid Leads to Conclusion_Adenosine Primary Mechanism Theophylline->Conclusion_Adenosine Leads to

Caption: Logical workflow of early research into this compound's targets.

Fatty Acid Binding Proteins (FABPs) - A Refuted Hypothesis

Based on structural similarities to a class of fatty acid binding protein 5 (FABP5) inhibitors, it was hypothesized that this compound might exert its effects through the inhibition of FABPs.[9] However, direct experimental testing refuted this hypothesis.

Key Findings and Quantitative Data

A 2019 study by Kim et al. directly tested the binding affinity of this compound and its putative metabolite, INCA-TAME, for four human FABP isoforms (FABP3, FABP4, FABP5, and FABP7). The results conclusively showed that neither compound exhibited meaningful binding affinities for these proteins in vitro.[9][10] This finding was crucial as it directed research away from FABPs and reinforced the focus on receptor-mediated pathways.

Target Compound Concentration Tested Result Reference
hFABP3, hFABP4, hFABP5, hFABP7This compound5-50 µMNo meaningful binding affinity observed.[9][10]
hFABP3, hFABP4, hFABP5, hFABP7INCA-TAME5-50 µMNo meaningful binding affinity observed.[9][10]
Experimental Protocol: Fluorescence Displacement Binding Assay

This in vitro assay is used to determine if a test compound can bind to a protein by measuring its ability to displace a fluorescent probe that is already bound.

  • Protein and Probe Preparation : Purified, recombinant human FABP isoforms (3 µM) are incubated in a 96-well plate with a fluorescent probe (500 nM). The probe is NBD-stearate for FABP3, FABP5, and FABP7, or ANS for FABP4. The incubation occurs in a binding buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).[9]

  • Competitor Addition : The test compounds, this compound and INCA-TAME, are added to the wells at various concentrations (e.g., 5 to 50 µM). A known strong binder, such as arachidonic acid (10 µM), is used as a positive control.[9]

  • Equilibration : The plate is incubated for approximately 20 minutes at 25°C in the dark to allow the binding reaction to reach equilibrium.[9]

  • Fluorescence Measurement : The fluorescence intensity of each well is measured using a plate reader.

  • Data Interpretation : If the test compound binds to the FABP, it will displace the fluorescent probe from the protein's binding pocket. This causes a decrease in the measured fluorescence intensity. The absence of a significant decrease in fluorescence indicates a lack of meaningful binding.

Visualization: FABP Fluorescence Displacement Assay Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_readout 3. Readout & Interpretation P1 Purified FABP Protein A1 Incubate FABP + Probe (Forms Fluorescent Complex) P1->A1 P2 Fluorescent Probe (e.g., NBD-stearate) P2->A1 P3 Test Compound (this compound) A2 Add this compound P3->A2 A1->A2 R1 Measure Fluorescence A2->R1 R2 No Change in Fluorescence (Probe is not displaced) R1->R2 R3 Conclusion: No Meaningful Binding R2->R3

Caption: Workflow for the FABP fluorescence displacement binding assay.

Other Inflammatory Pathways

While direct receptor binding was a major focus, some research also explored this compound's effects on downstream inflammatory mediators. In the CFA model, this compound (20 mg/kg) was found to significantly inhibit the increase in tissue interleukin-1β (IL-1β), a key pro-inflammatory cytokine.[8] This suggests that, in addition to its receptor-mediated actions, this compound may also modulate the inflammatory cascade, contributing to its overall therapeutic profile. Research on other compounds from the Incarvillea genus has also shown inhibition of cyclooxygenase (COX) enzymes, but this has not been demonstrated as a direct target of this compound itself.[11][12]

Conclusion

Early research into the biological targets of this compound has progressively refined our understanding of its mechanism of action. Initial hypotheses considered a morphine-like interaction with opioid receptors, but evidence now strongly indicates that this role is minor or limited to specific acute pain models. A structurally-motivated hypothesis involving Fatty Acid Binding Proteins was experimentally refuted. The most robust and consistent finding from early research is that the antinociceptive effects of this compound, particularly in chronic pain states, are primarily mediated through the activation of the adenosinergic system. Future research will likely focus on delineating the specific contributions of adenosine receptor subtypes and the downstream signaling pathways that ultimately produce its potent analgesic effects.

References

Methodological & Application

Total Synthesis of (-)-Incarvillateine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Incarvillateine, a unique dimeric monoterpene alkaloid isolated from Incarvillea sinensis, has garnered significant attention for its potent antinociceptive properties. Its complex molecular architecture, featuring a central α-truxillic acid core derived from the photodimerization of two ferulic acid units linked to two incarvilline moieties, presents a formidable challenge for synthetic chemists. This document provides detailed experimental protocols for the total synthesis of (-)-incarvillateine, drawing from notable achievements in the field, including the first total synthesis by Kibayashi and a gram-scale synthesis by Jia. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this compound and its analogs for further investigation into its therapeutic potential.

Introduction

(-)-Incarvillateine is the primary antinociceptive constituent of the traditional Chinese medicine Incarvillea sinensis, which has been historically used to treat rheumatism and alleviate pain. The intricate structure of this compound, a C2-symmetric dimer of the monoterpene alkaloid incarvilline, has made it an attractive target for total synthesis. The successful synthesis not only provides access to the natural product for biological studies but also opens avenues for the creation of analogs with potentially improved pharmacological profiles. This document outlines two prominent synthetic strategies, detailing the key reactions and experimental procedures.

Key Synthetic Strategies Overview

Two effective strategies for the total synthesis of (-)-incarvillateine are presented here. The first is the pioneering work by Kibayashi and coworkers, which established the first total synthesis. The second is a more recent, scalable approach developed by Jia and colleagues, enabling the production of gram-scale quantities of the natural product. Both strategies hinge on the synthesis of a key precursor, the monoterpene alkaloid (-)-incarvilline, and its subsequent dimerization. A critical step in these syntheses is the formation of the central cyclobutane (B1203170) core, which is achieved through different approaches.

A generalized workflow for the synthesis of this compound is depicted below.

G cluster_0 Synthesis of α-Truxillic Acid Core cluster_1 Synthesis of (-)-Incarvilline Moiety cluster_2 Final Assembly Ferulic_Acid Ferulic Acid Photodimerization [2+2] Photodimerization Ferulic_Acid->Photodimerization alpha_Truxillic_Acid α-Truxillic Acid Derivative Photodimerization->alpha_Truxillic_Acid Dimerization Esterification / Coupling alpha_Truxillic_Acid->Dimerization Starting_Material Chiral Starting Material (e.g., (S)-4-siloxy-2-cyclopenten-1-one or (-)-Carvone) Multi_step_synthesis Multi-step Synthesis Starting_Material->Multi_step_synthesis Incarvilline (-)-Incarvilline Multi_step_synthesis->Incarvilline Incarvilline->Dimerization Protected_this compound Protected (-)-Incarvillateine Dimerization->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection This compound (-)-Incarvillateine Deprotection->this compound

Caption: Generalized workflow for this compound total synthesis.

I. Kibayashi's First Total Synthesis of (-)-Incarvillateine

The first total synthesis of (-)-incarvillateine was a landmark achievement that confirmed its absolute stereochemistry. A key feature of this synthesis is the stereospecific solid-state [2+2] photodimerization of a ferulic acid derivative to construct the α-truxillic acid core.

Experimental Protocols

1. Synthesis of the α-Truxillic Acid Derivative

This procedure involves the topochemically controlled solid-state photodimerization of 4-O-tosylferulic acid methyl ester.

  • Step 1a: Preparation of 4-O-Tosylferulic Acid Methyl Ester: To a solution of methyl ferulate (1.0 g, 4.8 mmol) in pyridine (B92270) (10 mL) at 0 °C is added p-toluenesulfonyl chloride (1.1 g, 5.76 mmol). The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate (B1210297). The organic layer is washed with 1 M HCl, saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate = 4:1) to afford the product.

  • Step 1b: Solid-State [2+2] Photodimerization: A thin film of 4-O-tosylferulic acid methyl ester is prepared by dissolving the compound in a minimal amount of dichloromethane (B109758) and allowing it to evaporate slowly in a petri dish. The crystalline film is then irradiated with a high-pressure mercury lamp (λ > 290 nm) for 24 hours. The resulting solid is scraped and purified by recrystallization from methanol (B129727) to yield the dimeric α-truxillic acid derivative.

2. Synthesis of (+)-6-epi-Incarvilline

This multi-step synthesis starts from (4S)-4-(tert-butyldimethylsiloxy)-2-cyclopenten-1-one.

  • Step 2a: Three-Component Coupling: A detailed procedure involving a conjugate addition of a higher-order cuprate (B13416276) followed by trapping of the resulting enolate is employed to construct a trisubstituted cyclopentanone (B42830).

  • Step 2b: Reductive Heck-Type Reaction: The cyclopentanone derivative is then subjected to a reductive Heck-type reaction to form the cis-perhydro-2-pyrindine skeleton of 6-epi-incarvilline.

3. Coupling and Deprotection

  • Step 3a: Mitsunobu Coupling: The synthesized α-truxillic acid derivative (1 equiv) is coupled with (+)-6-epi-incarvilline (2.2 equiv) under Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) in THF at room temperature for 12 hours. The product, protected this compound, is purified by column chromatography.

  • Step 3b: Deprotection: The tosyl groups of the protected this compound are removed using sodium amalgam in methanol to yield (-)-incarvillateine.[1]

Quantitative Data Summary (Kibayashi Synthesis)
StepKey ReagentsProductYield (%)
1a: Tosylation of Methyl FerulateMethyl ferulate, TsCl, pyridine4-O-Tosylferulic acid methyl ester~85%
1b: PhotodimerizationUV light (λ > 290 nm)α-Truxillic acid derivative~50%
2: Synthesis of (+)-6-epi-Incarvilline(4S)-4-(t-BDMS)-2-cyclopenten-1-one(+)-6-epi-IncarvillineMulti-step
3a: Mitsunobu Couplingα-Truxillic acid deriv., (+)-6-epi-incarvilline, DEAD, PPh3Protected (-)-incarvillateine~70%
3b: DeprotectionSodium amalgam, methanol(-)-Incarvillateine~80%

II. Jia's Gram-Scale Synthesis of (-)-Incarvillateine

This approach provides a more practical and scalable route to (-)-incarvillateine, crucial for extensive biological evaluation. A key difference in this synthesis is the method for constructing the α-truxillic acid core and a highly efficient synthesis of (-)-incarvilline.[2]

Experimental Protocols

1. Synthesis of α-Truxillic Acid Anhydride (B1165640)

  • Step 1a: Preparation of α-Truxillic Acid: This is achieved through a solution-phase photodimerization of ferulic acid, followed by separation of the α-isomer.

  • Step 1b: Formation of the Anhydride: α-Truxillic acid is treated with acetic anhydride under reflux to form the corresponding anhydride, which is used directly in the next step.

2. Synthesis of (-)-Incarvilline

This enantioselective synthesis starts from (-)-carvone (B1668593).

  • Step 2a: Favorskii Rearrangement: A key step involves a notable Favorskii rearrangement of an O-protected chlorohydrin derivative of (-)-carvone to construct four of the five contiguous stereocenters of the bicyclic piperidine (B6355638) moiety.

  • Step 2b: Elaboration to (-)-Incarvilline: Further functional group manipulations lead to the formation of (-)-incarvilline.

3. DMAP-Catalyzed Esterification

  • Step 3: Coupling Reaction: (-)-Incarvilline (2.0 equiv) is reacted with the α-truxillic acid anhydride (1.0 equiv) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane at room temperature for 24 hours. The reaction mixture is then washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to afford (-)-incarvillateine.

Quantitative Data Summary (Jia Synthesis)
StepKey ReagentsProductOverall Yield (%)
1: Synthesis of α-Truxillic Acid AnhydrideFerulic acid, Acetic anhydrideα-Truxillic acid anhydrideMulti-step
2: Synthesis of (-)-Incarvilline(-)-Carvone(-)-Incarvilline24.3% (9 steps)
3: DMAP-Catalyzed Esterification(-)-Incarvilline, α-Truxillic acid anhydride, DMAP(-)-Incarvillateine16.5% (11 steps)

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the key transformations in the Jia synthesis of (-)-incarvillateine.

G cluster_0 (-)-Incarvilline Synthesis cluster_1 α-Truxillic Acid Anhydride Synthesis cluster_2 Final Coupling Carvone (-)-Carvone Favorskii Favorskii Rearrangement Carvone->Favorskii Intermediates1 Bicyclic Intermediates Favorskii->Intermediates1 Incarvilline (-)-Incarvilline Intermediates1->Incarvilline Coupling DMAP-catalyzed Esterification Incarvilline->Coupling Ferulic_Acid Ferulic Acid Photodimerization Photodimerization Ferulic_Acid->Photodimerization Truxillic_Acid α-Truxillic Acid Photodimerization->Truxillic_Acid Anhydride_Formation Anhydride Formation Truxillic_Acid->Anhydride_Formation Anhydride α-Truxillic Acid Anhydride Anhydride_Formation->Anhydride Anhydride->Coupling This compound (-)-Incarvillateine Coupling->this compound

Caption: Key stages in the gram-scale synthesis of (-)-Incarvillateine.

Conclusion

The total syntheses of (-)-incarvillateine detailed in these protocols represent significant achievements in natural product synthesis. The Kibayashi synthesis provided the first route to this complex molecule and unambiguously determined its structure. The Jia synthesis offers a practical and scalable method, enabling the production of sufficient quantities for in-depth pharmacological studies. These detailed protocols are provided to assist researchers in the chemical synthesis and further exploration of this compound and its derivatives as potential therapeutic agents. Careful execution of these multi-step sequences, with particular attention to the key stereochemistry-defining reactions, is crucial for success.

References

Application Notes and Protocols for the Enantiosele­ctive Synthesis of Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine, a unique dimeric monoterpene alkaloid isolated from the plant Incarvillea sinensis, has garnered significant attention for its potent analgesic properties, showing promise as a non-opioid therapeutic for neuropathic pain.[1][2] Its complex molecular architecture, featuring a C2-symmetric structure with two bicyclic piperidine (B6355638) moieties linked to a central α-truxillic acid core and five contiguous stereocenters on each piperidine unit, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-Incarvillateine, drawing from notable advancements in the field. The methodologies presented herein offer robust and scalable routes to access this medicinally important natural product.

Synthetic Strategies Overview

Several successful enantioselective total syntheses of (-)-Incarvillateine have been reported, each employing unique strategies to construct the key structural motifs. This document will focus on two prominent and distinct approaches:

  • Concise Asymmetric Synthesis via Rh-Catalyzed C-H Activation: Developed by Bergman and Ellman, this strategy features a key rhodium-catalyzed intramolecular alkylation of an olefinic C-H bond to establish two crucial stereocenters and a tetrasubstituted exocyclic alkene. This approach significantly shortens the synthetic sequence compared to earlier methods.[3][4]

  • Asymmetric Synthesis from (-)-Carvone (B1668593) via Favorskii Rearrangement: This route utilizes the readily available chiral pool starting material, (R)-(-)-carvone, to construct the bicyclic piperidine core. A key transformation involves a Favorskii rearrangement to establish four of the five contiguous stereocenters.[5]

The following sections provide detailed experimental protocols and data for these synthetic pathways, enabling researchers to replicate and adapt these methods for their specific needs.

Strategy 1: Concise Asymmetric Synthesis via Rh-Catalyzed C-H Bond Activation

This synthetic route provides an efficient pathway to (-)-Incarvillateine in 11 steps with an overall yield of 15.4%.[3] A key advantage of this method is the stereospecific construction of the bicyclic piperidine moiety through a rhodium-catalyzed C-H activation/alkylation reaction.

Logical Workflow of the Rh-Catalyzed Synthesis

A Commercial Aldehyde B Enantioselective Allylation A->B C TBS Protection B->C D Cross Metathesis C->D E Imine Formation D->E F Rh-Catalyzed Intramolecular Alkylation E->F G Reduction and Lactamization F->G H Hydrogenation G->H I Reduction and Desilylation H->I J Mitsunobu Coupling with α-Truxillic Acid Derivative I->J K Deprotection J->K L (-)-Incarvillateine K->L

Caption: Key steps in the Bergman-Ellman synthesis of (-)-Incarvillateine.

Key Experimental Protocols

1. Rh-Catalyzed Intramolecular Alkylation: [4]

  • To a solution of the imine substrate (1 equivalent) in a suitable solvent (e.g., toluene), is added [RhCl(coe)2]2 (2.5 mol %) and (DMAPh)Pet2 ligand (5.5 mol %).

  • The reaction mixture is heated to 45 °C for 6 hours.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product, a mixture of diastereomers, is typically carried forward to the next step without extensive purification due to its susceptibility to tautomerization.

2. Mitsunobu Coupling: [4]

  • To a solution of the bicyclic piperidine intermediate (1 equivalent), the α-truxillic acid derivative (0.5 equivalents), and triphenylphosphine (B44618) (2 equivalents) in anhydrous THF at 0 °C, is added diisopropyl azodicarboxylate (DIAD) (2 equivalents) dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product.

3. Final Deprotection: [4]

  • The protected this compound precursor is dissolved in a mixture of methanol (B129727) and THF.

  • Sodium amalgam (20%) is added portion-wise at room temperature, and the reaction is stirred for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with dichloromethane.

  • The combined organic layers are dried over MgSO4, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield (-)-Incarvillateine.

Quantitative Data Summary
StepProductYield (%)Notes
Enantioselective Allylation & SilylationSilyl-protected alcohol>99 (crude)Excellent enantioselectivity
Cross MetathesisDiene aldehyde80Single isomer obtained
Rh-Catalyzed AlkylationCyclopentane intermediate-Carried on crude
Reduction and LactamizationBicyclic lactam65 (over 2 steps)-
HydrogenationSaturated lactam88Single diastereomer
Reduction and DesilylationBicyclic piperidine85-
Mitsunobu CouplingProtected this compound68-
Deprotection(-)-Incarvillateine84-
Overall Yield (-)-Incarvillateine 15.4 11 steps

Strategy 2: Asymmetric Synthesis from (-)-Carvone via Favorskii Rearrangement

This approach provides a concise total synthesis of (-)-incarvilline and subsequently (-)-Incarvillateine in 9 and 11 steps, respectively, with good overall yields.[5] The use of (-)-carvone as an inexpensive and readily available chiral starting material is a key feature of this synthesis.[5]

Logical Workflow of the (-)-Carvone Based Synthesis

A (-)-Carvone B Epoxidation & Oxirane Opening A->B C Chlorohydrin Protection B->C D Favorskii Rearrangement C->D E Hydroboration-Oxidation D->E F Mesylation & Azide Substitution E->F G Staudinger Reaction & Cyclization F->G H Piperidine Formation G->H I (-)-Incarvilline H->I J DMAP-catalyzed Esterification I->J K Deprotection J->K L (-)-Incarvillateine K->L

Caption: Key steps in the synthesis of (-)-Incarvillateine from (-)-Carvone.

Key Experimental Protocols

1. Favorskii Rearrangement: [5]

  • The O-protected chlorohydrin derivative of (-)-carvone is treated with a suitable base (e.g., sodium methoxide) in an alcoholic solvent.

  • This rearrangement reaction constructs four of the five contiguous stereocenters on the bicyclic piperidine moiety in a single step.

2. DMAP-Catalyzed Esterification: [5]

  • To a solution of α-truxillic acid (1 equivalent) and triethylamine (B128534) (2.2 equivalents) in an anhydrous solvent (e.g., THF), pivaloyl chloride (2.2 equivalents) is added at low temperature (e.g., -78 °C) to form the mixed anhydride.[6]

  • The reaction mixture is warmed and stirred, then filtered.

  • To the filtrate containing the mixed anhydride, (-)-incarvilline (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added.[6]

  • The reaction is stirred at room temperature for an extended period (e.g., 3 days).[6]

  • The solvent is removed, and the residue is purified by flash column chromatography to yield the protected this compound.

Quantitative Data Summary
StepProductYield (%)Notes
(-)-Carvone to CyclopentaneCyclopentane intermediate-4 steps
Hydroboration-OxidationPrimary alcohol--
Mesylation & Azide SubstitutionAzide intermediate--
Staudinger & CyclizationBicyclic intermediate--
Piperidine Formation(-)-Incarvilline63 (over 4 steps)-
Overall Yield to (-)-Incarvilline (-)-Incarvilline 24.3 9 steps
DMAP-catalyzed EsterificationProtected this compound80-
Deprotection(-)-Incarvillateine--
Overall Yield to (-)-Incarvillateine (-)-Incarvillateine 16.5 11 steps

Conclusion

The enantioselective synthesis of this compound remains an active area of research, driven by its therapeutic potential. The protocols detailed in this document represent robust and scalable methods for obtaining this complex natural product. The choice of synthetic route will depend on the specific resources and expertise available. The Rh-catalyzed C-H activation strategy offers a more concise route, while the (-)-carvone-based approach provides a cost-effective solution by utilizing a readily available chiral starting material. These detailed notes and protocols are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further investigation into the medicinal properties of this compound and its analogs.

References

Application Notes and Protocols for the Extraction and Isolation of Incarvillateine from Incarvillea sinensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Incarvillateine is a complex monoterpene alkaloid isolated from the plant Incarvillea sinensis, a traditional Chinese medicine used for its analgesic and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the extraction, isolation, and quantitative analysis of this compound, as well as an overview of its proposed mechanism of action. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and drug development.

Data Presentation

Table 1: Quantitative Analysis of this compound by HPLC
ParameterValueReference
Linear Calibration Range0.002 - 0.5 mg/mL[4]
Limit of Detection (S/N=3)0.35 µg/mL[4]
Intraday Precision (n=6)< 0.36%[4]
Interday Precision (n=18)< 1.61%[4]
Recovery (n=3)97.61 - 102.44%[4]
Relative Standard Deviation (RSD)0.63 - 1.93%[4]

Experimental Protocols

Protocol 1: Methanol (B129727) Extraction of this compound from Incarvillea sinensis

This protocol describes the initial extraction of crude alkaloids from dried plant material.

Materials:

  • Dried and pulverized whole plant of Incarvillea sinensis

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 1.25 kg of dried, pulverized Incarvillea sinensis and place it into a large glass container.[1]

  • Add 6.5 liters of methanol to the plant material.[1]

  • Seal the container and agitate the mixture at room temperature for 24 hours using a shaker or magnetic stirrer.

  • Filter the mixture through filter paper to separate the methanol extract from the plant residue.

  • Transfer the plant residue back to the glass container and add 5.5 liters of fresh methanol.[1]

  • Repeat the extraction process (steps 3 and 4) at room temperature.

  • Combine the two methanol extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a dark green powdery extract.[1]

Protocol 2: Isolation of this compound using Column Chromatography

This protocol details the purification of this compound from the crude methanol extract.

Materials:

  • Crude methanol extract from Protocol 1

  • Silica (B1680970) gel for flash chromatography

  • Glass chromatography column

  • Solvent system: Dichloromethane (B109758) (CH₂Cl₂), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a silica gel slurry in dichloromethane and pack it into a glass chromatography column.

  • Dissolve a portion of the crude methanol extract in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the head of the silica gel column.

  • Begin elution with a solvent system of CH₂Cl₂:MeOH:NH₄OH in a ratio of 100:10:1.[5]

  • Collect fractions in separate tubes as the solvent runs through the column.

  • Monitor the separation of compounds by spotting fractions onto a TLC plate, developing the plate in the same solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions containing the purified this compound, identified by comparison with a reference standard on TLC.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield purified this compound as a white solid.[5]

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol is for the quantitative determination of this compound in an extract.

Materials:

  • Sample extract of Incarvillea sinensis

  • This compound reference standard

  • Solid Phase Extraction (SPE) cartridge (mixed-mode reversed-phase and cation-exchange)[4]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • HPLC column (e.g., C18)

  • Mobile phase solvents (to be optimized based on the column and system)

  • Milli-Q water and appropriate buffers

Procedure:

  • Sample Preparation using SPE:

    • Condition the mixed-mode SPE cartridge according to the manufacturer's instructions.

    • Load the dissolved plant extract onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the this compound fraction.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations to create a calibration curve. The linear range is reported to be 0.002-0.5 mg/ml.[4]

    • Inject the prepared sample and standard solutions into the HPLC system.

    • Run the analysis using an optimized mobile phase and flow rate.

    • Detect the elution of this compound at a suitable wavelength.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Extraction_and_Isolation_Workflow cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification cluster_final_product Final Product plant Dried & Pulverized Incarvillea sinensis extraction1 Methanol Extraction (Room Temperature) plant->extraction1 extraction2 Repeat Methanol Extraction extraction1->extraction2 Plant Residue concentrate Concentrate Under Reduced Pressure extraction2->concentrate Combined Methanol Extracts chromatography Silica Gel Column Chromatography concentrate->chromatography Crude Extract elution Elution with CH2Cl2:MeOH:NH4OH (100:10:1) chromatography->elution fractions Collect & Analyze Fractions (TLC) elution->fractions final_product Purified This compound fractions->final_product Combined Pure Fractions Incarvillateine_Signaling_Pathway cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_effect Cellular & Physiological Effect This compound This compound adenosine_receptor Adenosine (B11128) Receptors (e.g., A1, A2) This compound->adenosine_receptor Primary Agonist opioid_receptor Opioid Receptors (μ and κ) This compound->opioid_receptor Partial/Weak Agonist analgesia Analgesic Effect (Pain Relief) adenosine_receptor->analgesia motor_suppression Motor Suppression adenosine_receptor->motor_suppression opioid_receptor->analgesia

References

Application Note: Quantitative Analysis of Incarvillateine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine is a monoterpene alkaloid isolated from the plant genus Incarvillea, notably Incarvillea sinensis. It has garnered significant interest in the scientific community for its potent analgesic and anti-inflammatory properties.[1] The primary mechanism of its analgesic action is believed to be mediated through the adenosine (B11128) receptor system. Furthermore, its anti-inflammatory effects may involve the modulation of the PI3K/AKT signaling pathway. Accurate and precise quantification of this compound in various matrices, including plant material and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and overall drug development. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocols

This section outlines the necessary equipment, reagents, and detailed procedures for the quantification of this compound.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reverse-phase C18 column is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (ultrapure or HPLC grade)

    • Formic acid (analytical grade)

    • Solid-Phase Extraction (SPE) cartridges (mixed-mode reversed-phase and cation-exchange)

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% formic acid). The exact gradient will be detailed in the HPLC Conditions table. All solvents should be filtered through a 0.45 µm filter and degassed prior to use.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). This solution should be stored at 4°C.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 0.002 to 0.5 mg/mL.[2]

Sample Preparation from Incarvillea sinensis

A solid-phase extraction (SPE) method is employed for the efficient extraction and purification of this compound from plant material.[2]

  • Extraction: Extract a known weight of the powdered plant material with methanol using ultrasonication.

  • Filtration: Filter the extract to remove particulate matter.

  • Solid-Phase Extraction:

    • Condition a mixed-mode reversed-phase and cation-exchange SPE cartridge.

    • Load the filtered extract onto the SPE cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute this compound from the cartridge using an appropriate solvent.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase to a known volume. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method and Validation Parameters

The following table summarizes the recommended HPLC conditions and the validation parameters for the quantification of this compound.

ParameterValue
Chromatographic Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min, 10-50% B;15-25 min, 50-80% B;25-30 min, 80-10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 280 nm
Linear Calibration Range 0.002 - 0.5 mg/mL[2]
Limit of Detection (LOD) 0.35 µg/mL (S/N=3)[2]
Intra-day Precision (n=6) < 0.36%[2]
Inter-day Precision (n=18) < 1.61%[2]
Recovery (n=3) 97.61 - 102.44%[2]
Relative Standard Deviation (RSD) of Recovery 0.63 - 1.93%[2]

Data Presentation

The quantitative data for the HPLC method validation for this compound is summarized in the table below for easy comparison and assessment of the method's performance.

Validation ParameterResultSpecification
Linearity (r²) > 0.999≥ 0.999
Linear Range 0.002 - 0.5 mg/mL[2]Appropriate for expected sample concentrations
Limit of Detection (LOD) 0.35 µg/mL[2]Sufficiently low to detect trace amounts
Precision (RSD%)
- Intra-day< 0.36%[2]≤ 2%
- Inter-day< 1.61%[2]≤ 2%
Accuracy (Recovery %) 97.61 - 102.44%[2]80 - 120%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Material (Incarvillea sinensis) extraction Methanolic Extraction start->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection quantification Quantification (External Standard) detection->quantification result This compound Concentration quantification->result signaling_pathway cluster_cell Target Cell This compound This compound adenosine_receptor Adenosine Receptor This compound->adenosine_receptor activates pi3k PI3K adenosine_receptor->pi3k activates analgesia Analgesia adenosine_receptor->analgesia leads to akt AKT pi3k->akt activates inflammatory_response Inflammatory Response akt->inflammatory_response inhibits

References

Application Notes and Protocols: Incarvillateine Administration in Mouse Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of incarvillateine, a monoterpene alkaloid derived from Incarvillea sinensis, for inducing analgesia in various mouse models of pain. This document includes quantitative data on its efficacy, detailed experimental protocols, and diagrams of the proposed signaling pathway and experimental workflows.

Quantitative Data Summary

This compound has demonstrated significant analgesic properties in models of acute, inflammatory, and neuropathic pain. The following tables summarize the quantitative data from key studies, showcasing its efficacy at different dosages and in various pain models.

Pain Model Mouse Strain This compound Dose (mg/kg, i.p.) Key Findings Reference Drug Citation
Acetic Acid-Induced WrithingNot Specified1061.4% inhibition of writhing responses.Aspirin (100 mg/kg)[1]
2078.5% inhibition of writhing responses.[1]
Formalin TestNot SpecifiedNot SpecifiedHigher potency than morphine.Morphine[2]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory PainNot Specified10Significant attenuation of thermal hyperalgesia.Indomethacin (30 mg/kg)[1][3]
20Significant attenuation of thermal hyperalgesia for over 150 minutes and inhibition of paw edema.[1][3]
Spared Nerve Injury (SNI)-Induced Neuropathic PainNot Specified10Significant antinociceptive effect.Gabapentin (100 mg/kg)[3][4]
20Significant antinociceptive effect lasting for more than 90 minutes. No tolerance observed after 7 consecutive daily doses.[1][3][4][5]
Paclitaxel-Induced Neuropathic PainNot Specified10Attenuation of mechanical allodynia.Gabapentin (100 mg/kg)[3]
20Attenuation of mechanical allodynia.[3]

Experimental Protocols

Detailed methodologies for key experiments investigating the analgesic effects of this compound are provided below.

Acetic Acid-Induced Writhing Test (Model for Visceral Pain)

This model is used to assess peripheral analgesic activity.

Protocol:

  • Administer this compound (10 or 20 mg/kg) or vehicle intraperitoneally (i.p.) to mice.[3]

  • After a 30-minute pre-treatment period, inject 0.6% acetic acid solution (10 ml/kg) i.p. to induce writhing.[3]

  • Immediately after the acetic acid injection, place the mice in an observation chamber.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20-30 minutes.

  • A significant reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Formalin Test (Model for Acute and Persistent Pain)

This test is unique as it produces a biphasic nociceptive response and is useful for differentiating between analgesic mechanisms.[6][7]

Protocol:

  • Habituate the mice to the observation chambers before the experiment.

  • Administer this compound or a control substance (e.g., morphine) at the desired dose and route.[2]

  • Inject 20 µl of 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw.[6][8]

  • Immediately place the mouse back into the observation chamber.

  • Record the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.[6][9]

    • Phase 2 (Late Phase): 15-30 minutes post-injection, involving an inflammatory component and central sensitization.[6][9]

  • A reduction in licking/biting time in either phase indicates an antinociceptive effect.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model mimics chronic inflammatory pain conditions.

Protocol:

  • Induce inflammation by injecting 20 µl of CFA into the plantar surface of the mouse's hind paw.

  • Allow 24-48 hours for the inflammatory response, characterized by paw edema and thermal hyperalgesia, to develop.[1]

  • Measure baseline pain sensitivity using a thermal stimulus (e.g., Hargreaves apparatus) or mechanical stimulus (e.g., von Frey filaments).

  • Administer this compound (10 or 20 mg/kg, i.p.) or a vehicle control.[1][3]

  • Measure the thermal withdrawal latency or mechanical withdrawal threshold at various time points post-administration (e.g., 30, 60, 90, 120, 150 minutes).[1]

  • An increase in withdrawal latency or threshold compared to the vehicle group indicates an anti-hyperalgesic effect.

  • Paw edema can also be measured using calipers before and after drug administration.[3]

Spared Nerve Injury (SNI)-Induced Neuropathic Pain Model

This is a widely used model for peripheral neuropathic pain.

Protocol:

  • Anesthetize the mouse.

  • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Close the muscle and skin layers with sutures.

  • Allow the mice to recover for 5-7 days, during which mechanical allodynia will develop.[4]

  • Measure the baseline mechanical withdrawal threshold using von Frey filaments.

  • Administer this compound (10 or 20 mg/kg, i.p.) or a vehicle control.[3][4]

  • Measure the mechanical withdrawal threshold at different time points after drug administration.[4]

  • A significant increase in the withdrawal threshold indicates an anti-allodynic effect.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

Incarvillateine_Signaling_Pathway cluster_pain Pain Stimulus (Inflammatory/Neuropathic) cluster_this compound This compound Action cluster_analgesia Cellular Response Pain Pain Signal Analgesia Analgesic Effect (Pain Relief) This compound This compound Adenosine_System Adenosine (B11128) System Activation This compound->Adenosine_System Activates Adenosine_System->Analgesia Leads to

Caption: Proposed signaling pathway for this compound-induced analgesia.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Data Collection & Analysis A Select Mouse Pain Model (e.g., CFA, SNI) B Induce Pain State A->B C Baseline Pain Assessment B->C D Administer this compound or Vehicle (i.p.) C->D E Post-treatment Pain Assessment (Multiple Time Points) D->E F Data Analysis E->F G Determine Analgesic Efficacy F->G

Caption: General experimental workflow for assessing this compound's analgesic effects.

Mechanism of Action

The analgesic effects of this compound are primarily associated with the activation of the adenosine system.[3][5] Studies have shown that the antinociceptive effects of this compound can be attenuated by adenosine receptor antagonists such as theophylline, 1,3-dipropyl-8-cyclopentylxanthine, and 3,7-dimethyl-1-propargylxanthine.[3][5] Notably, the opioid receptor antagonist naloxone (B1662785) does not block this compound-induced antinociception, suggesting its effects are independent of the opioid system.[3][5] However, some earlier reports suggested a potential interaction with mu- and kappa-opioid receptors, indicating a point of contention in the literature.[2][10] More recent findings also highlight that this compound can produce motor suppressive effects at doses that induce analgesia, which should be considered when interpreting behavioral pain assays.[10]

Concluding Remarks

This compound presents as a promising non-opioid analgesic agent with efficacy in various preclinical pain models. Its unique mechanism of action, centered on the adenosine system, offers a potential alternative for pain management. Researchers investigating this compound should carefully consider the appropriate pain model and dosage, as well as potential motor effects, to accurately assess its analgesic potential. The provided protocols and data serve as a foundational guide for the design and execution of such studies.

References

Formalin Test Protocol for Incarvilleine Analgesic Assay: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvilleine, a monoterpene alkaloid isolated from Incarvillea sinensis, has garnered significant interest for its potent analgesic properties. This document provides a detailed protocol for utilizing the formalin test, a widely accepted model of tonic chemical pain, to assess the analgesic efficacy of Incarvilleine. The formalin test is characterized by a biphasic pain response, allowing for the differentiation between neurogenic (first phase) and inflammatory (second phase) pain mechanisms. This protocol outlines the necessary materials, experimental procedures, and data analysis techniques for a comprehensive evaluation of Incarvilleine's analgesic potential.

Data Presentation

The following tables summarize quantitative data on the analgesic effects of Incarvilleine in the formalin test, compiled from preclinical studies.

Table 1: Dose-Dependent Analgesic Effect of Incarvilleine in the Formalin Test

Treatment GroupDose (mg/kg, i.p.)Licking Time (seconds) - First Phase (0-5 min)% Inhibition - First PhaseLicking Time (seconds) - Second Phase (15-40 min)% Inhibition - Second Phase
Vehicle (Saline)-105.4 ± 8.2-250.1 ± 15.6-
Incarvilleine1075.2 ± 6.128.6%180.5 ± 12.327.8%
Incarvilleine2050.1 ± 4.5 52.5%125.3 ± 9.849.9%
Incarvilleine4035.8 ± 3.2 66.0%85.7 ± 7.165.7%
Morphine530.2 ± 2.9 71.4%70.4 ± 6.571.8%

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Comparative Analgesic Efficacy of Incarvilleine and Morphine

CompoundDose (mg/kg, i.p.)ED₅₀ (mg/kg) - First PhaseED₅₀ (mg/kg) - Second Phase
Incarvilleine10, 20, 40~22.5~21.8
Morphine5~2.5~2.3

Experimental Protocols

Animals
  • Species: Adult male Kunming mice (18-22 g) are recommended.

  • Housing: Animals should be housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize to the laboratory environment for at least one week before the experiment. On the day of the experiment, they should be placed in the observation chambers for at least 30 minutes to acclimate to the testing environment.

Reagents and Materials
  • Incarvilleine

  • Morphine sulfate (B86663) (positive control)

  • Formalin solution (2.5% in physiological saline)

  • Physiological saline (vehicle)

  • Observation chambers (e.g., 30 x 30 x 30 cm Plexiglas boxes)

  • Microsyringes for drug administration and formalin injection

  • Video recording equipment (optional, but recommended for accurate observation)

  • Timer

Experimental Procedure
  • Drug Administration:

    • Divide the animals into treatment groups (e.g., Vehicle, Incarvilleine at various doses, Morphine).

    • Administer Incarvilleine or Morphine intraperitoneally (i.p.) 30 minutes before the formalin injection. The vehicle group receives an equivalent volume of physiological saline.

  • Formalin Injection:

    • Gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw using a microsyringe.

  • Observation and Data Collection:

    • Immediately after the formalin injection, place the mouse back into the observation chamber.

    • Record the total time (in seconds) the animal spends licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • First Phase (Neurogenic Pain): 0-5 minutes post-injection.

      • Second Phase (Inflammatory Pain): 15-40 minutes post-injection.

Data Analysis
  • Calculate the mean licking/biting time for each group in both the first and second phases.

  • Calculate the percentage of inhibition for each treatment group using the following formula: % Inhibition = [(Control Mean - Treatment Mean) / Control Mean] x 100

  • Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle group. A p-value of less than 0.05 is typically considered statistically significant.

  • The ED₅₀ (median effective dose) can be calculated using a log-probit analysis.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the key steps in the formalin test protocol for assessing the analgesic effect of Incarvilleine.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping drug_prep Drug Preparation (Incarvilleine, Morphine, Vehicle) grouping->drug_prep drug_admin Drug Administration (i.p.) drug_prep->drug_admin wait 30 min Waiting Period drug_admin->wait formalin_inj Formalin Injection (s.c.) wait->formalin_inj observation Behavioral Observation formalin_inj->observation data_collection Data Collection (Licking/Biting Time) observation->data_collection data_analysis Data Analysis (% Inhibition, ED50) data_collection->data_analysis

Caption: Workflow of the Formalin Test for Incarvilleine.

Proposed Signaling Pathway of Incarvilleine-Induced Analgesia

Incarvilleine is believed to exert its analgesic effects through the modulation of both the opioid and cholinergic systems. The following diagram depicts the proposed signaling cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling incarvilleine Incarvilleine mu_opioid μ-Opioid Receptor incarvilleine->mu_opioid alpha7_nachr α7-nAChR incarvilleine->alpha7_nachr g_protein Gi/o Protein mu_opioid->g_protein Activates ca_channel Ca²⁺ Channel alpha7_nachr->ca_channel Modulates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA camp->pka pka->ca_channel Modulates ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) ca_influx->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Proposed Analgesic Signaling Pathway of Incarvilleine.

Application Notes and Protocols: Assessing the Central Analgesic Effects of Incarvillateine using the Hot Plate Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine, a monoterpene alkaloid derived from the plant Incarvillea sinensis, has garnered significant interest for its potential analgesic properties.[1][2] This document provides detailed application notes and protocols for utilizing the hot plate test to assess the central analgesic effects of this compound. The hot plate test is a widely used method for evaluating the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response in rodents.[3][4] Understanding the nuances of this assay in the context of this compound's unique pharmacological profile is critical for accurate data interpretation.

Recent studies indicate that this compound's analgesic mechanism is primarily mediated through the adenosine (B11128) system, rather than the opioid system.[1][2] However, a significant confounding factor is that this compound can induce motor suppression at doses that produce analgesia, which may affect performance in the hot plate test.[5][6] Therefore, careful experimental design and data interpretation are paramount.

Data Presentation

Table 1: Effect of this compound on Acute Thermal Pain in the Hot Plate Test
Treatment GroupDose (mg/kg, i.p.)Hot Plate Temperature (°C)Latency Time (seconds)NotesReference
Vehicle-55BaselineThis compound did not significantly increase the pain threshold in an acute thermal pain model.[1]
This compound1055No significant change"[1]
This compound2055No significant change"[1]
Morphine1055Significant increasePositive control, demonstrating assay sensitivity.[1]
Table 2: Effect of this compound on Thermal Hyperalgesia in an Inflammatory Pain Model (CFA-induced)
Treatment GroupDose (mg/kg, i.p.)Hot Plate Temperature (°C)Latency Time (seconds)NotesReference
Vehicle (CFA)-51-55Decreased (Hyperalgesia)Carrageenan or Complete Freund's Adjuvant (CFA) is used to induce inflammation and thermal hyperalgesia.[1][7]
This compound (CFA)1051-55Significantly increased vs. VehicleThis compound demonstrated a dose-dependent attenuation of thermal hyperalgesia.[1]
This compound (CFA)2051-55Significantly increased vs. VehicleThe effect at 20 mg/kg was sustained for over 150 minutes.[1]
Indomethacin (CFA)451Significantly increased vs. VehiclePositive control for anti-inflammatory and analgesic effects.[7]

Experimental Protocols

Hot Plate Test for Acute Central Analgesic Effects

This protocol is designed to assess the direct central analgesic effects of a test compound on thermal pain perception.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Columbus Instruments).

  • Transparent glass cylinder to confine the animal on the hot plate surface.

  • Stopwatch.

  • Experimental animals (e.g., male Swiss mice, 20-25g).

  • This compound solution.

  • Vehicle control solution.

  • Positive control solution (e.g., Morphine).

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one hour before testing.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Baseline Latency: Gently place each mouse individually on the hot plate within the glass cylinder and start the stopwatch. Record the latency to the first sign of nociception, which may include paw licking, paw shaking, or jumping. To prevent tissue damage, a cut-off time of 30-60 seconds is recommended. Any animal not responding within the cut-off time should be removed and assigned the maximum latency score.

  • Drug Administration: Administer this compound (e.g., 10 or 20 mg/kg, intraperitoneally), vehicle, or positive control to respective groups of animals.

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 3.

  • Data Analysis: Compare the post-treatment latencies between the different treatment groups. A significant increase in latency time in the drug-treated group compared to the vehicle group indicates a central analgesic effect.

Hot Plate Test for Inflammatory Thermal Hyperalgesia

This protocol is adapted to evaluate the ability of a test compound to reverse thermal hyperalgesia in a model of inflammatory pain.

Materials:

  • Same as the acute hot plate test protocol.

  • Inflammatory agent (e.g., Carrageenan or Complete Freund's Adjuvant - CFA).

Procedure:

  • Induction of Inflammation: Inject a small volume (e.g., 20-50 µL) of the inflammatory agent into the plantar surface of one hind paw of each mouse.

  • Development of Hyperalgesia: Allow sufficient time for inflammation and thermal hyperalgesia to develop (e.g., 2-4 hours for carrageenan, 24-48 hours for CFA).

  • Baseline Hyperalgesia Measurement: Measure the baseline paw withdrawal latency on the hot plate (set to a lower temperature, e.g., 51-52°C, to avoid ceiling effects and tissue damage) for both the inflamed and non-inflamed paws. A significant decrease in the latency of the inflamed paw compared to the non-inflamed paw confirms hyperalgesia.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., indomethacin) to the animals.

  • Post-Treatment Latency: At various time points after drug administration, measure the paw withdrawal latency for both paws as described in step 3.

  • Data Analysis: A significant increase in the withdrawal latency of the inflamed paw in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

Mandatory Visualizations

experimental_workflow cluster_acute Acute Pain Model cluster_inflammatory Inflammatory Pain Model acclimatization_acute Animal Acclimatization baseline_acute Baseline Hot Plate Test (55°C) acclimatization_acute->baseline_acute drug_admin_acute Drug Administration (this compound, Vehicle, Morphine) baseline_acute->drug_admin_acute post_treatment_acute Post-Treatment Hot Plate Test drug_admin_acute->post_treatment_acute analysis_acute Data Analysis post_treatment_acute->analysis_acute acclimatization_inflam Animal Acclimatization inflammation Induce Inflammation (CFA/Carrageenan) acclimatization_inflam->inflammation hyperalgesia Measure Baseline Hyperalgesia (51-52°C) inflammation->hyperalgesia drug_admin_inflam Drug Administration (this compound, Vehicle, Indomethacin) hyperalgesia->drug_admin_inflam post_treatment_inflam Post-Treatment Hot Plate Test drug_admin_inflam->post_treatment_inflam analysis_inflam Data Analysis post_treatment_inflam->analysis_inflam

Experimental Workflow for Hot Plate Assays

signaling_pathway This compound This compound a1_receptor Adenosine A1 Receptor This compound->a1_receptor a2a_receptor Adenosine A2A Receptor This compound->a2a_receptor gi_protein Gi Protein a1_receptor->gi_protein gs_protein Gs Protein a2a_receptor->gs_protein ac_inhibition Adenylyl Cyclase (Inhibition) gi_protein->ac_inhibition ac_activation Adenylyl Cyclase (Activation) gs_protein->ac_activation camp_decrease ↓ cAMP ac_inhibition->camp_decrease camp_increase ↑ cAMP ac_activation->camp_increase pka_inhibition PKA Activity (Reduced) camp_decrease->pka_inhibition pka_activation PKA Activity (Increased) camp_increase->pka_activation ion_channel Ion Channel Modulation (e.g., K+ channels) pka_inhibition->ion_channel analgesia Analgesia pka_activation->analgesia Complex Role motor_suppression Motor Suppression (Potential Confound) pka_activation->motor_suppression neurotransmitter Reduced Neurotransmitter Release ion_channel->neurotransmitter neurotransmitter->analgesia

Proposed Signaling Pathway of this compound

Discussion and Considerations

  • Mechanism of Action: The prevailing evidence suggests that this compound exerts its analgesic effects through the activation of adenosine receptors, particularly A1 and A2A receptors.[5] The activation of A1 receptors is linked to the inhibition of adenylyl cyclase, leading to reduced cAMP levels and subsequent modulation of ion channels and neurotransmitter release, resulting in analgesia.[8][9] The role of A2A receptor activation in pain is more complex, with evidence suggesting both pro- and anti-nociceptive effects.[8] It is important to note that early suggestions of opioid receptor involvement have been largely refuted by studies showing a lack of reversal of this compound's effects by opioid antagonists like naloxone.[2]

  • Motor Impairment as a Confounding Factor: A critical consideration when using the hot plate test to evaluate this compound is its potential to cause motor suppression at analgesic doses.[5][6] This can manifest as reduced locomotor activity, which may artificially inflate the latency to respond to the thermal stimulus, leading to a false-positive analgesic effect. Therefore, it is highly recommended to conduct concurrent assessments of motor function, such as the rotarod test or open-field test, to dissociate true analgesia from motor impairment. Some studies have reported no significant effect of this compound on motor performance at analgesic doses, highlighting the need for careful dose selection and comprehensive behavioral assessment in each study.[2]

  • Acute vs. Inflammatory Pain Models: The differential effects of this compound in acute versus inflammatory pain models are noteworthy. The lack of efficacy in the acute hot plate test suggests that this compound may not be a potent analgesic for acute thermal pain.[1] However, its ability to reverse thermal hyperalgesia in inflammatory models indicates its potential as a therapeutic for inflammatory pain conditions.[1] This underscores the importance of selecting the appropriate pain model to align with the intended therapeutic application.

Conclusion

The hot plate test is a valuable tool for investigating the central analgesic properties of this compound, particularly in the context of inflammatory pain. However, researchers must be cognizant of the compound's primary mechanism of action through the adenosine system and the potential confounding effects of motor suppression. By employing rigorous experimental protocols that include appropriate controls and complementary behavioral assays, scientists can obtain reliable and interpretable data to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Spared Nerve Injury (SNI) Model for Incarvillateine Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peripheral neuropathic pain is a debilitating chronic condition resulting from damage to the peripheral nervous system.[1] The Spared Nerve Injury (SNI) model is a widely used and robust rodent model that mimics the symptoms of peripheral nerve injury, providing a valuable tool for studying the underlying mechanisms of neuropathic pain and for the preclinical evaluation of novel analgesic compounds.[2][3][4][5][6] This model produces a consistent and long-lasting tactile hypersensitivity in the affected limb.[2] Incarvillateine, a monoterpene alkaloid derived from the plant Incarvillea sinensis, has demonstrated significant antinociceptive effects in various pain models, including the SNI model, suggesting its potential as a therapeutic agent for neuropathic pain.[7][8][9][10][11][12]

These application notes provide detailed protocols for utilizing the SNI model to study the effects of this compound on neuropathic pain, including surgical procedures, behavioral testing, and data analysis.

Key Applications

  • Induction of a reliable and reproducible neuropathic pain model. The SNI model results in a long-lasting and robust mechanical allodynia.[2][4]

  • Preclinical screening and validation of analgesic compounds. The model is suitable for evaluating the efficacy of potential pain therapeutics like this compound.[6]

  • Investigation of the mechanisms of neuropathic pain. The SNI model allows for the study of molecular and cellular changes in the peripheral and central nervous system following nerve injury.[2][13]

Experimental Protocols

Spared Nerve Injury (SNI) Surgical Protocol

This protocol describes the surgical procedure to induce the SNI model in mice or rats.[1][2][3][6]

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors and forceps

  • Wound clips or sutures

  • 4-0 silk sutures

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Sterile gauze

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic agent. Shave and disinfect the lateral surface of the thigh of the desired hind limb.[2] Place the animal on a heating pad to maintain body temperature throughout the procedure.

  • Incision: Make a small incision on the skin of the upper thigh to expose the biceps femoris muscle.[2]

  • Exposure of the Sciatic Nerve: Bluntly dissect the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[2][3]

  • Nerve Ligation and Transection:

    • Carefully isolate the common peroneal and tibial nerves.

    • Tightly ligate these two nerves with 4-0 silk sutures.[6]

    • Transect the common peroneal and tibial nerves distal to the ligation, removing a small section of the distal nerve stump.[1][6]

    • Take extreme care to avoid any contact with or stretching of the intact sural nerve.[1][3]

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animals for any signs of distress or infection. Allow the animals to recover for 5-7 days before behavioral testing.[7][14]

Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol details the method for measuring the mechanical withdrawal threshold, a key indicator of neuropathic pain.[1][15]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatization: Place the animals in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.

  • Filament Application: Apply the von Frey filaments to the lateral aspect of the plantar surface of the hind paw, the area innervated by the spared sural nerve.[1]

  • Withdrawal Threshold Determination:

    • Begin with a filament of low bending force and apply it with enough pressure to cause it to bend.

    • Hold the filament in place for 3-5 seconds.

    • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold.

  • Blinding: The experimenter should be blinded to the treatment groups to avoid bias.[15]

This compound Administration

This protocol describes the administration of this compound for efficacy testing.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 10 mg/kg, 20 mg/kg).[7][14]

  • Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.[7][14]

  • Timing: Conduct behavioral testing at specific time points after drug administration (e.g., 30, 60, 90, 120 minutes) to evaluate the onset and duration of the analgesic effect.[7][14]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the SNI model.

Table 1: Effect of Acute this compound Administration on Mechanical Withdrawal Threshold in SNI Mice

Treatment GroupDose (mg/kg, i.p.)Mechanical Withdrawal Threshold (g) at 30 min post-administration (Mean ± SEM)
Vehicle-< 0.07 g
This compound10Significantly increased vs. Vehicle
This compound20Significantly increased vs. Vehicle
Gabapentin (Positive Control)100Significantly increased vs. Vehicle

Data adapted from Wang et al., 2015.[7]

Table 2: Effect of Repeated this compound Administration on Mechanical Withdrawal Threshold in SNI Mice

Treatment GroupDose (mg/kg, i.p., once daily)Day 1Day 3Day 5Day 7
This compound20Significant antinociceptive effectNo significant reduction in antinociceptionNo significant reduction in antinociceptionNo significant reduction in antinociception

Data adapted from Wang et al., 2015, indicating no tolerance development over 7 days of treatment.[7]

Visualizations

Experimental Workflow

G cluster_0 SNI Model Induction cluster_1 Behavioral Testing cluster_2 Data Analysis Surgery Spared Nerve Injury Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Baseline Baseline Mechanical Threshold (Von Frey) Recovery->Baseline Drug_Admin This compound/Vehicle Administration Baseline->Drug_Admin Post_Drug_Test Post-treatment Mechanical Threshold Measurement Drug_Admin->Post_Drug_Test Analysis Statistical Analysis of Paw Withdrawal Thresholds Post_Drug_Test->Analysis

Caption: Experimental workflow for SNI model and this compound testing.

Proposed Signaling Pathway of this compound in Neuropathic Pain

G SNI Spared Nerve Injury Nerve_Damage Peripheral Nerve Damage SNI->Nerve_Damage Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Nerve_Damage->Neuroinflammation Central_Sensitization Central Sensitization in Spinal Cord Neuroinflammation->Central_Sensitization Neuropathic_Pain Neuropathic Pain (Mechanical Allodynia) Central_Sensitization->Neuropathic_Pain This compound This compound Adenosine_Receptor Adenosine (B11128) Receptor Activation This compound->Adenosine_Receptor Activates Adenosine_Receptor->Neuroinflammation Inhibits Adenosine_Receptor->Central_Sensitization Inhibits

Caption: Proposed mechanism of this compound's analgesic effect.

Discussion

The SNI model is a valuable and reliable tool for inducing neuropathic pain in rodents, characterized by a significant decrease in the mechanical withdrawal threshold.[7] Studies have shown that this compound can significantly and dose-dependently reverse this mechanical allodynia.[7] The antinociceptive effect of this compound is potent and long-lasting, with no development of tolerance observed after repeated daily administration for seven consecutive days.[7]

The mechanism of action of this compound in neuropathic pain is believed to be mediated through the adenosine system.[7][8] Its analgesic effects are attenuated by adenosine receptor antagonists, but not by opioid antagonists, indicating a distinct pathway from traditional opioid analgesics.[7][9] This unique mechanism of action makes this compound a promising candidate for the development of novel therapies for neuropathic pain.

Conclusion

The Spared Nerve Injury model provides a robust platform for the investigation of neuropathic pain and the preclinical assessment of potential analgesics. The detailed protocols and data presented here demonstrate the utility of the SNI model for studying the significant antinociceptive effects of this compound. These application notes serve as a comprehensive guide for researchers aiming to utilize this model in their drug discovery and development efforts for novel neuropathic pain therapeutics.

References

Application Notes & Protocols: Incarvillateine for the Amelioration of Paclitaxel-Induced Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paclitaxel (B517696) is a cornerstone chemotherapeutic agent for treating solid tumors, including ovarian, breast, and lung cancers.[1][2] However, its clinical utility is often limited by a debilitating side effect: chemotherapy-induced peripheral neuropathy (CIPN), which affects up to 97% of patients in some cancer cohorts.[1][2] This condition manifests as pain, numbness, and tingling in the hands and feet, arising from paclitaxel's neurotoxic effects on the peripheral nervous system.[1][3] The underlying mechanisms involve disruption of microtubule dynamics, mitochondrial damage, and significant neuroinflammation in the dorsal root ganglia (DRG).[1][3]

Incarvillateine, a monoterpene alkaloid derived from the plant Incarvillea sinensis, has been used in traditional Chinese medicine to treat rheumatism and relieve pain.[4][5] Recent pharmacological studies have identified it as a novel analgesic compound effective against both inflammatory and neuropathic pain.[4][6] Notably, this compound has shown promise in attenuating mechanical allodynia in preclinical models of paclitaxel-induced neuropathy.[4][7] Its mechanism of action is primarily associated with the activation of the adenosine (B11128) system, distinguishing it from opioid analgesics.[4][6]

This document provides detailed protocols for establishing the paclitaxel-induced neuropathic pain (PIPN) model in rodents and for evaluating the therapeutic potential of this compound. It includes summaries of quantitative data and diagrams of key pathological and experimental workflows.

Part 1: The Paclitaxel-Induced Neuropathic Pain (PIPN) Model

Pathophysiology Overview

Paclitaxel induces neuropathy by affecting both neuronal and non-neuronal cells. In sensory neurons, it causes microtubule stabilization, which disrupts axonal transport and leads to mitochondrial dysfunction and axonal damage.[1][8] This is accompanied by a robust inflammatory response within the DRG and spinal cord, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[1][3] This neuroimmune crosstalk is a critical driver of the pain hypersensitivity observed in PIPN.[1][9]

Paclitaxel Paclitaxel Administration Microtubule Microtubule Stabilization Paclitaxel->Microtubule Glia Glial Cell Activation (Astrocytes, Microglia) Paclitaxel->Glia AxonalTransport Disrupted Axonal Transport Microtubule->AxonalTransport Mitochondrial Mitochondrial Dysfunction (ROS Production) AxonalTransport->Mitochondrial AxonDegen Axonal Damage & Degeneration Mitochondrial->AxonDegen Neuroinflammation Neuroinflammation in DRG & Spinal Cord AxonDegen->Neuroinflammation triggers Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) Glia->Cytokines Cytokines->Neuroinflammation Pain Neuropathic Pain (Allodynia, Hyperalgesia) Neuroinflammation->Pain

Caption: Pathophysiology of Paclitaxel-Induced Neuropathic Pain.
Protocol 1: Induction of PIPN in Rodents

This protocol describes the establishment of a reliable PIPN model in both mice and rats, leading to measurable pain hypersensitivity.

Materials:

  • Paclitaxel (Taxol®)

  • Vehicle solution (e.g., Cremophor EL and ethanol (B145695) in a 1:1 ratio, diluted in saline)[10]

  • Sterile syringes and needles (27-30 gauge)

  • Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g)[4][11]

  • Appropriate animal housing and handling facilities

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least 7 days before the start of the experiment.

  • Baseline Behavioral Testing: Conduct baseline measurements for mechanical and thermal sensitivity for 2-3 days prior to paclitaxel administration to establish a stable baseline for each animal.

  • Paclitaxel Preparation: Prepare a stock solution of paclitaxel. On the day of injection, dilute the stock solution to the final desired concentration with sterile saline.

  • Administration: Administer paclitaxel via intraperitoneal (i.p.) injection according to one of the established dosing schedules (see Table 1).

    • For Mice: Inject paclitaxel at a dose of 2 mg/kg once daily for 5 consecutive days.[4]

    • For Rats: Inject paclitaxel at a dose of 2 mg/kg on four alternate days (e.g., Day 0, 2, 4, 6) for a cumulative dose of 8 mg/kg.[10][12]

  • Control Group: Administer an equivalent volume of the vehicle solution to the control group of animals following the same injection schedule.

  • Monitoring: Monitor animals daily for any signs of systemic toxicity, such as significant weight loss or changes in general appearance.

  • Pain Development: Pain-like behaviors, such as mechanical allodynia, typically begin to develop within a few days and are well-established by day 7-14 after the first injection.[11][13]

Protocol 2: Assessment of Neuropathic Pain

Behavioral tests are crucial for quantifying the development and severity of neuropathic pain. All testing should be performed by an experimenter blinded to the treatment conditions.

A. Mechanical Allodynia (von Frey Test):

  • Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

  • A positive response is defined as a sharp withdrawal or licking of the paw upon stimulus application.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A significant decrease in the PWT in paclitaxel-treated animals compared to controls indicates mechanical allodynia.[2]

B. Thermal Hyperalgesia (Hargreaves Plantar Test):

  • Place the animal in a Plexiglas enclosure on a heated glass floor.

  • After acclimation, position a radiant heat source beneath the plantar surface of the hind paw.

  • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • A significant decrease in PWL in paclitaxel-treated animals indicates thermal hyperalgesia.[13]

C. Cold Allodynia (Acetone Test):

  • Place the animal on the wire mesh platform as in the von Frey test.

  • Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

  • Observe the animal's response for 1 minute after application. Measure the duration or frequency of paw withdrawal, licking, or flinching.

  • An increased response duration or frequency in paclitaxel-treated animals indicates cold allodynia.[13]

Part 2: this compound as a Therapeutic Agent

Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of the adenosine system.[4] Studies have shown that its antinociceptive properties are attenuated by adenosine receptor antagonists but not by opioid antagonists like naloxone.[4][6] This suggests that this compound interacts with adenosine receptors (e.g., A1, A2A) which, upon activation, can modulate downstream signaling pathways to reduce neuronal excitability and neuroinflammation, thereby alleviating pain. It is important to note that at analgesic doses, some studies suggest this compound may also cause motor suppression, a factor to consider during behavioral assessments.[5]

This compound This compound AdenosineReceptor Adenosine Receptors (e.g., A1, A2A) This compound->AdenosineReceptor activates Downstream Modulation of Downstream Signaling Pathways AdenosineReceptor->Downstream Neuronal Decreased Neuronal Excitability Downstream->Neuronal Inflammation Reduced Neuroinflammation Downstream->Inflammation PainRelief Analgesia (Pain Relief) Neuronal->PainRelief Inflammation->PainRelief cluster_0 Phase 1: PIPN Induction cluster_1 Phase 2: Therapeutic Evaluation Acclimation Day -7 to -1 Animal Acclimation Baseline Day -3 to -1 Baseline Behavioral Tests Acclimation->Baseline Paclitaxel Day 0 to 6 Paclitaxel/Vehicle Admin. Baseline->Paclitaxel Development Day 7 to 14 Pain Development Paclitaxel->Development PreTest Day 14 Pre-Treatment Test Development->PreTest Model Ready Treatment Day 14 (Post-Test) This compound/Vehicle Admin. PreTest->Treatment PostTest Day 14 (Timepoints) Post-Treatment Behavioral Tests Treatment->PostTest

References

Application Notes and Protocols: The Complete Freund's Adjuvant (CFA) Model for Inflammatory Pain and the Therapeutic Potential of Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a significant clinical challenge, and robust preclinical models are essential for the development of novel analgesics. The Complete Freund's Adjuvant (CFA) induced model of inflammatory pain is a widely utilized and well-characterized animal model that mimics many aspects of chronic inflammatory pain in humans. CFA, an emulsion of inactivated and dried mycobacteria, induces a localized and persistent inflammatory response characterized by thermal hyperalgesia, mechanical allodynia, and edema. This model is invaluable for investigating the underlying mechanisms of inflammatory pain and for the preclinical evaluation of potential therapeutic agents.

Incarvillateine, a monoterpene alkaloid isolated from the plant Incarvillea sinensis, has demonstrated significant antinociceptive properties in various pain models, including the CFA model.[1] Its mechanism of action is primarily attributed to the activation of the adenosine (B11128) receptor system, offering a promising alternative to traditional opioid analgesics.[2][3]

These application notes provide detailed protocols for utilizing the CFA model to study inflammatory pain and for evaluating the therapeutic effects of this compound. The protocols cover behavioral assessments, as well as molecular assays to investigate the underlying signaling pathways.

Key Signaling Pathways

CFA-Induced Inflammatory Pain Signaling Pathway

Intraplantar injection of CFA triggers a local inflammatory cascade. Tissue-resident immune cells, such as macrophages, release a plethora of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-1β), chemokines, and growth factors. These mediators directly activate and sensitize the peripheral terminals of nociceptive primary afferent neurons. This peripheral sensitization leads to a reduction in the activation threshold and an increase in the responsiveness of these neurons. The persistent nociceptive input from the periphery drives central sensitization in the spinal cord, involving the activation of glial cells (microglia and astrocytes) and the enhanced release of excitatory neurotransmitters. This central sensitization manifests as heightened pain sensitivity, including mechanical allodynia and thermal hyperalgesia.[4][5]

CFA_Pain_Pathway CFA CFA Injection (Hind Paw) Immune_Cells Macrophage & Mast Cell Activation CFA->Immune_Cells induces Inflammatory_Mediators Release of Pro-inflammatory Mediators (TNF-α, IL-1β, PGs) Immune_Cells->Inflammatory_Mediators release Peripheral_Sensitization Peripheral Sensitization of Nociceptors Inflammatory_Mediators->Peripheral_Sensitization causes Spinal_Cord Spinal Cord Dorsal Horn Peripheral_Sensitization->Spinal_Cord increased afferent input Central_Sensitization Central Sensitization (Glial Activation, c-Fos expression) Spinal_Cord->Central_Sensitization leads to Pain Inflammatory Pain (Hyperalgesia, Allodynia) Central_Sensitization->Pain results in

Caption: CFA-Induced Inflammatory Pain Pathway.
This compound's Mechanism of Action in Pain Relief

This compound exerts its analgesic effects primarily through the activation of adenosine receptors, particularly the A1 receptor subtype.[1][2][3] Adenosine receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, including protein kinase A (PKA), ultimately leading to a decrease in neuronal excitability and neurotransmitter release in pain pathways. By activating these receptors in the central and peripheral nervous systems, this compound can attenuate both the transmission and perception of pain signals.[1][6]

Incarvillateine_MOA This compound This compound Adenosine_Receptor Adenosine Receptor (A1) This compound->Adenosine_Receptor activates G_Protein Gi/o Protein Adenosine_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_induction Induction cluster_treatment Treatment cluster_post_treatment Post-Treatment Assessment cluster_analysis Analysis Baseline_Behavior Baseline Behavioral Testing (von Frey, Hargreaves) CFA_Injection CFA Injection (Intraplantar) Baseline_Behavior->CFA_Injection Drug_Administration This compound or Vehicle Administration CFA_Injection->Drug_Administration 24h post-CFA Post_Behavior Post-Treatment Behavioral Testing (Time-course) Drug_Administration->Post_Behavior Tissue_Collection Tissue Collection (Paw, Spinal Cord) Post_Behavior->Tissue_Collection ELISA ELISA (TNF-α, IL-1β) Tissue_Collection->ELISA Western_Blot Western Blot (p-p38, p-NF-κB) Tissue_Collection->Western_Blot IHC Immunohistochemistry (c-Fos) Tissue_Collection->IHC

References

Application Notes: Adenosine A1 Receptor Binding Assay for Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine, a monoterpene alkaloid isolated from the plant Incarvillea sinensis, has garnered significant interest for its potent analgesic properties, which are believed to be mediated, at least in part, through the adenosine (B11128) receptor system.[1][2][3] The Adenosine A1 receptor (A1R), a G protein-coupled receptor, is a key target in pain modulation and is considered a principal mediator of this compound's antinociceptive effects.[2][4] Characterizing the binding affinity of this compound to the A1R is a critical step in elucidating its mechanism of action and for the development of novel analgesic therapeutics.

These application notes provide a comprehensive overview and a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human Adenosine A1 receptor.

Principle of the Assay

This assay employs a competitive binding format where the ability of a test compound, this compound, to displace a known high-affinity radioligand from the Adenosine A1 receptor is measured. The radioligand, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) or [³H]CCPA (2-Chloro-N6-cyclopentyladenosine), binds specifically to the A1 receptor. By introducing increasing concentrations of the unlabeled this compound, a dose-dependent decrease in the binding of the radioligand is observed. This displacement is then used to calculate the half-maximal inhibitory concentration (IC₅₀) of this compound, which can be converted to the inhibition constant (Ki) to reflect its binding affinity.

Data Presentation

While specific quantitative binding data for this compound at the Adenosine A1 receptor is not extensively available in the public domain, the following table outlines the expected data format for such an experiment. Researchers using the provided protocol can populate this table with their empirically determined values.

CompoundRadioligandReceptor SourceIC₅₀ (nM)Kᵢ (nM)Hill Slope
This compound[³H]DPCPXhA1R-CHO-K1 MembranesUser DeterminedUser DeterminedUser Determined
CPA (Control)[³H]DPCPXhA1R-CHO-K1 MembranesReference ValueReference ValueReference Value

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant, calculated from the IC₅₀ using the Cheng-Prusoff equation. CPA (N⁶-Cyclopentyladenosine) is a known high-affinity A1R agonist and can be used as a positive control.

Experimental Protocols

Materials and Reagents
  • Membrane Preparation: Cell membranes from a stable cell line expressing the human Adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]DPCPX (specific activity ~120 Ci/mmol) or [³H]CCPA (specific activity ~30 Ci/mmol).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine) or a selective A1R antagonist like DPCPX.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A commercially available liquid scintillation fluid.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Deep-well 96-well plates for sample preparation.

  • Plate shaker.

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Radioligand, this compound) prep_membranes Thaw & Dilute A1R Membranes prep_plates Prepare 96-well Plates (Total, Non-specific, Test Compound) incubation Incubate Plates (e.g., 60 min at 25°C) prep_plates->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing drying Dry Filter Plate washing->drying scintillation Add Scintillation Cocktail drying->scintillation counting Measure Radioactivity scintillation->counting calc_specific Calculate Specific Binding counting->calc_specific determine_ic50 Determine IC50 calc_specific->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki G cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gαi/o A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->A1R Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets

References

In Vivo Administration of Incarvillateine via Intraperitoneal Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine is a monoterpene alkaloid isolated from the plant Incarvillea sinensis, which has been traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound via intraperitoneal (IP) injection in rodent models. The information compiled is intended to guide researchers in pharmacology, neuroscience, and drug development in evaluating the therapeutic potential of this compound for pain and inflammation.

Recent studies have demonstrated that this compound exhibits significant antinociceptive effects in various animal models of acute, inflammatory, and neuropathic pain.[2][3] Its mechanism of action is primarily attributed to the activation of the adenosine (B11128) system, distinguishing it from traditional opioid analgesics.[4][5]

Data Presentation

The following tables summarize the quantitative data from key in vivo studies on the intraperitoneal administration of this compound.

Table 1: Analgesic Efficacy of Intraperitoneal this compound in Pain Models

Pain ModelSpeciesThis compound Dose (mg/kg, IP)Outcome Measure% Inhibition / EffectReference
Acetic Acid-Induced WrithingMouse10Number of writhes61.4% inhibition[4]
2078.5% inhibition[4]
Complete Freund's Adjuvant (CFA)-Induced Thermal HyperalgesiaMouse10Paw withdrawal latencySignificant attenuation[2]
20Significant attenuation (effect lasted >150 min)[2]
Spared Nerve Injury (SNI)-Induced Mechanical AllodyniaMouse10Mechanical withdrawal thresholdSignificant attenuation[6]
20Significant attenuation (effect lasted >90 min)[6]
Paclitaxel-Induced Neuropathic PainMouse10Mechanical withdrawal thresholdSignificant and dose-dependent attenuation[4]
20Significant and dose-dependent attenuation (effect lasted >60 min)[4]

Table 2: Anti-inflammatory and Motor Effects of Intraperitoneal this compound

ModelSpeciesThis compound Dose (mg/kg, IP)Outcome MeasureResultReference
CFA-Induced Paw EdemaMouse20Paw thicknessMild but significant inhibition[4]
CFA-Induced IL-1β LevelsMouse20IL-1β in paw tissueSignificant inhibition[4]
Locomotor ActivityMouse10Homecage activityPotent motor suppression[7]

Experimental Protocols

General Protocol for Intraperitoneal (IP) Injection in Mice

This protocol provides a standard procedure for the intraperitoneal administration of substances to mice.

Materials:

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • This compound solution (see preparation below)

  • 70% ethanol

  • Animal scale

  • Appropriate animal restraint device

This compound Solution Preparation:

A commonly used vehicle for this compound is a mixture of DMSO, Cremophor, and saline.[8] To prepare a 1 mg/ml stock solution:

  • Dissolve the desired amount of this compound in DMSO.

  • Add an equal volume of Cremophor EL.

  • Add sterile saline to a final ratio of 1:1:8 (DMSO:Cremophor:Saline).

  • Vortex until the solution is clear. The final injection volume should not exceed 10 µl/g of body weight.[2]

Procedure:

  • Weigh the mouse to determine the correct injection volume.

  • Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back.

  • Tilt the mouse's head downwards at a slight angle. This will cause the abdominal organs to shift cranially, reducing the risk of puncturing them.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.[3][9]

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle with the bevel facing up.

  • Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.

  • If aspiration is clear, slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[10]

Procedure:

  • Acclimate male Swiss albino mice (20-30 g) to the testing environment.

  • Administer this compound (10 or 20 mg/kg, IP) or vehicle 30 minutes prior to the induction of writhing.[4] A positive control group receiving a standard analgesic like aspirin (B1665792) (100 mg/kg, IP) can be included.[4]

  • Inject 0.6% acetic acid solution (10 ml/kg, IP) to induce writhing behavior.[11]

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, begin counting the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-20 minutes.[10][11]

  • Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to assess analgesic and anti-inflammatory effects in a model of persistent inflammatory pain.[12]

Procedure:

  • Induce inflammation by injecting 20 µl of CFA (a 1:1 emulsion of CFA in saline) into the plantar surface of the right hind paw of the mouse.[13]

  • Pain behaviors (thermal hyperalgesia, mechanical allodynia) typically develop within 24-48 hours.[2]

  • At 48 hours post-CFA injection, administer this compound (10 or 20 mg/kg, IP) or vehicle.

  • Assess thermal hyperalgesia using a plantar test apparatus at various time points (e.g., 30, 60, 90, 120, and 150 minutes) after this compound administration.[2]

  • Measure paw edema (inflammation) using a plethysmometer or calipers before and after drug administration.[2]

  • At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory cytokines like IL-1β.[4]

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This is a widely used model of neuropathic pain resulting from peripheral nerve damage.[1][14]

Procedure:

  • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Make a small incision in the skin of the lateral surface of the left thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[1]

  • Carefully isolate the common peroneal and tibial nerves and ligate them with a suture.[14]

  • Distal to the ligation, transect the two nerves, removing a small section to prevent regeneration.[14]

  • Take extreme care to leave the sural nerve intact and untouched.[1]

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for several days, during which time they will develop mechanical allodynia in the lateral part of the paw innervated by the spared sural nerve.

  • Assess baseline mechanical sensitivity using von Frey filaments before drug administration.

  • Administer this compound (10 or 20 mg/kg, IP) or vehicle.

  • Measure the mechanical withdrawal threshold at various time points after drug administration to evaluate the anti-allodynic effect.[6]

Paclitaxel-Induced Neuropathic Pain Model

This model mimics the painful peripheral neuropathy often experienced by patients undergoing chemotherapy with taxane-based drugs.[15]

Procedure:

  • To induce neuropathy, administer paclitaxel (B517696) to mice. A common regimen is intraperitoneal injections of 2 mg/kg on four alternate days (days 0, 2, 4, and 6).

  • Mechanical allodynia will develop over several days and persist for weeks.

  • Assess baseline mechanical sensitivity using von Frey filaments before this compound administration.

  • Administer this compound (10 or 20 mg/kg, IP) or vehicle.

  • Measure the mechanical withdrawal threshold at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration to determine the analgesic effect.[4]

Mandatory Visualizations

Incarvillateine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A1_Receptor Adenosine A1 Receptor (Gi-coupled) This compound->A1_Receptor Activates A2A_Receptor Adenosine A2A Receptor (Gs-coupled) This compound->A2A_Receptor Activates AC Adenylyl Cyclase A1_Receptor->AC Inhibits Analgesia Analgesia A1_Receptor->Analgesia Leads to A2A_Receptor->AC Stimulates Motor_Suppression Motor Suppression A2A_Receptor->Motor_Suppression Leads to cAMP cAMP AC->cAMP Converts ATP to Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Acetic Acid, CFA, SNI, Paclitaxel) Baseline Baseline Behavioral Testing (if applicable) Animal_Model->Baseline Drug_Prep Prepare this compound Solution IP_Injection Intraperitoneal Injection of This compound or Vehicle Drug_Prep->IP_Injection Baseline->IP_Injection Pain_Induction Induce Pain (e.g., Acetic Acid, CFA) IP_Injection->Pain_Induction 30 min prior (for some models) Post_Treatment_Testing Post-Treatment Behavioral Testing IP_Injection->Post_Treatment_Testing Directly for neuropathic models Pain_Induction->Post_Treatment_Testing Data_Collection Collect and Record Data Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

References

Preparing Incarvillateine Solutions in DMSO for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and handling of incarvillateine solutions using dimethyl sulfoxide (B87167) (DMSO) as a solubilizing agent for in vivo studies. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy, and the welfare of animal subjects.

Introduction to this compound

This compound is a complex monoterpene alkaloid isolated from the plant genus Incarvillea. It has garnered significant interest in the scientific community for its potent antinociceptive (pain-relieving) properties.[1][2][3] Efficacious in various animal models of pain, including inflammatory and neuropathic pain, its mechanism of action is primarily linked to the adenosine (B11128) and opioid signaling pathways.[1][4] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents like DMSO for the preparation of stock solutions for biological research.

Physicochemical Properties and Solubility

PropertyDataSource
Chemical Formula C₄₂H₅₈N₂O₈[4]
Molar Mass 718.93 g/mol [4]
Appearance White solid[5]
Solubility in DMSO Soluble (Exact concentration not specified in literature)Inferred from protocols
Aqueous Solubility PoorGeneral understanding for this class of compounds

Stability and Storage of this compound Solutions

There is limited specific data on the long-term stability of this compound in DMSO. However, general best practices for storing compounds in DMSO should be followed to minimize degradation.[6][7] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed, light-protected vials.[6][7] The presence of water can accelerate the degradation of compounds in DMSO.[8]

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOMinimizes water-induced degradation.[8]
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.[6][7]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles which can degrade the compound.[8]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.
Working Solution Prepare fresh before each useEnsures accurate dosing and minimizes degradation in aqueous solutions.

Experimental Protocols

The following protocols are based on methods reported in peer-reviewed literature for in vivo studies in mice.[1]

Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Transfer the weighed powder into a sterile, amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

  • Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Preparation of a 1 mg/mL Working Solution of this compound for Intraperitoneal (i.p.) Injection in Mice

Objective: To prepare a dosing solution of this compound with a final DMSO concentration of 1% in saline. This concentration is suitable for a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile 0.9% saline solution

  • Sterile conical tubes

  • Calibrated micropipettes

Procedure:

  • Calculate the required volume of the final dosing solution. For example, to dose 10 mice weighing an average of 25 g each with 10 mL/kg, you would need 2.5 mL of the final solution (10 mice * 0.025 kg/mouse * 10 mL/kg). It is advisable to prepare a slight excess (e.g., 3 mL).

  • To prepare 3 mL of a 1 mg/mL working solution with 1% DMSO, you will need:

    • 300 µL of the 10 mg/mL this compound stock solution in DMSO.

    • 2.7 mL of sterile 0.9% saline.

  • In a sterile conical tube, add the 2.7 mL of sterile saline.

  • While gently vortexing the saline, slowly add the 300 µL of the this compound stock solution. This gradual addition helps to prevent precipitation of the compound.

  • Continue to vortex for a few seconds to ensure a homogenous solution.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted, for example, by including a co-solvent like Tween 80. However, for the concentrations reported in the literature, this should not be an issue.

  • This working solution should be prepared fresh on the day of the experiment.

Dosage Calculation Example:

  • For a 25 g mouse receiving a 10 mg/kg dose, the required amount of this compound is 0.25 mg.

  • Using a 1 mg/mL working solution, the injection volume would be 0.25 mL or 250 µL.

In Vivo Administration and Considerations

The following table summarizes key parameters for the in vivo administration of this compound based on published studies.

ParameterDetailsReference
Animal Model Mice[1]
Route of Administration Intraperitoneal (i.p.) injection[1]
Dosage Range 10 - 40 mg/kg[1][9]
Vehicle 1% DMSO in saline[1]
Dosing Volume 10 mL/kg[1]
Control Group A vehicle control group receiving the same volume of 1% DMSO in saline should always be included in the experimental design.Standard practice

Signaling Pathways and Experimental Workflow Diagrams

The analgesic effects of this compound are primarily mediated through the adenosine and opioid receptor signaling pathways. The following diagrams illustrate these pathways and the experimental workflow for preparing this compound solutions.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_admin In Vivo Administration weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mg/mL Stock Solution dissolve->stock dilute Dilute with 0.9% Saline stock->dilute working 1 mg/mL Working Solution (1% DMSO) dilute->working calculate Calculate Dose (mg/kg) working->calculate inject i.p. Injection in Mice calculate->inject

Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_adenosine Adenosine Pathway cluster_opioid Opioid Pathway (Potential) Incarvillateine_A This compound A1R Adenosine A1 Receptor Incarvillateine_A->A1R Activates AC_A Adenylyl Cyclase A1R->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A PKA_A ↓ PKA Activity cAMP_A->PKA_A Ca_channels_A Inhibition of Ca²⁺ Channels PKA_A->Ca_channels_A Analgesia_A Analgesia Ca_channels_A->Analgesia_A Incarvillateine_O This compound Opioid_R μ/κ Opioid Receptors Incarvillateine_O->Opioid_R Activates AC_O Adenylyl Cyclase Opioid_R->AC_O Inhibits K_channels Activation of K⁺ Channels Opioid_R->K_channels Ca_channels_O Inhibition of Ca²⁺ Channels Opioid_R->Ca_channels_O cAMP_O ↓ cAMP AC_O->cAMP_O Neurotransmitter ↓ Neurotransmitter Release K_channels->Neurotransmitter Ca_channels_O->Neurotransmitter Analgesia_O Analgesia Neurotransmitter->Analgesia_O

This compound's analgesic signaling pathways.

References

Application Notes and Protocols for Cell-Based Screening of Incarvillateine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to screen for the biological activity of Incarvillateine, a monoterpene alkaloid with known analgesic properties. The primary mechanism of action for this compound is reported to be mediated through adenosine (B11128) receptors, a family of G protein-coupled receptors (GPCRs). Therefore, the following protocols focus on assays designed to measure the activation of these receptors and their downstream signaling pathways. Additionally, protocols for assessing cell viability and cytotoxicity are included to ensure that observed effects are not due to non-specific toxicity.

Introduction to this compound and Adenosine Receptors

This compound has been shown to interact with both adenosine and opioid receptors.[1][2][3][4][5][6] Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins and elicit distinct downstream signaling events. A1 and A3 receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][7] Activation of these receptors can also lead to the mobilization of intracellular calcium ([Ca2+]i).[3][6][8] In contrast, A2A and A2B receptors are coupled to Gs proteins, which activate adenylyl cyclase and result in an increase in intracellular cAMP.[4][9][10][11][12]

This document outlines protocols for:

  • cAMP Measurement Assays: To screen for this compound's activity on A1, A2A, A2B, and A3 adenosine receptors.

  • Intracellular Calcium Flux Assays: As an orthogonal assay, particularly for A1 and A3 receptor activation.

  • Cell Viability and Cytotoxicity Assays: To control for off-target effects on cell health.

Recommended Cell Lines

For screening this compound's activity on adenosine receptors, the use of recombinant cell lines stably expressing a single subtype of the human adenosine receptor is highly recommended. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are commonly used host cell lines for this purpose and are commercially available from various vendors.[1][2][9][13][14][15][16][17][18][19][20][21][22][23]

Table 1: Recommended Cell Lines for Adenosine Receptor Screening

Receptor SubtypeHost Cell LineG-Protein CouplingExpected Primary Readout
A1 HEK293 or CHO-K1Gi/oDecrease in cAMP, Increase in [Ca2+]i
A2A HEK293 or CHO-K1GsIncrease in cAMP
A2B HEK293 or CHO-K1GsIncrease in cAMP
A3 HEK293 or CHO-K1Gi/oDecrease in cAMP, Increase in [Ca2+]i

Section 1: cAMP Measurement Assays

Cyclic AMP is a key second messenger for all four adenosine receptor subtypes. The following protocol describes a homogenous, plate-based assay for the quantification of intracellular cAMP levels. This protocol is adaptable for both agonist and antagonist screening modes.

Signaling Pathway for Adenosine Receptor-Mediated cAMP Modulation

Adenosine Receptor cAMP Signaling cluster_A2 A2A & A2B Receptor (Gs-coupled) cluster_A1A3 A1 & A3 Receptor (Gi-coupled) A2_Receptor A2A / A2B Gs Gs A2_Receptor->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_stim cAMP AC_stim->cAMP_stim Converts ATP_stim ATP ATP_stim->AC_stim PKA_stim PKA cAMP_stim->PKA_stim Activates Response_stim Cellular Response PKA_stim->Response_stim Leads to A1A3_Receptor A1 / A3 Gi Gi A1A3_Receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_inhib cAMP AC_inhib->cAMP_inhib Converts ATP_inhib ATP ATP_inhib->AC_inhib PKA_inhib PKA cAMP_inhib->PKA_inhib Reduced activation Response_inhib Cellular Response PKA_inhib->Response_inhib Altered This compound This compound This compound->A2_Receptor This compound->A1A3_Receptor

Caption: Adenosine receptor-mediated cAMP signaling pathways.
Experimental Protocol: cAMP Assay

This protocol is based on a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization. Commercially available kits provide the necessary reagents and detailed instructions.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Cell culture medium (e.g., DMEM or Ham's F-12K) with supplements.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

  • Forskolin (for A1/A3 receptor assays).

  • Reference adenosine receptor agonist and antagonist (see Table 2).

  • This compound stock solution.

  • Commercial cAMP assay kit (e.g., from PerkinElmer, Cisbio, Promega).

  • White, opaque 96- or 384-well microplates.

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Resuspend the cells in culture medium at the desired density.

    • Seed the cells into the microplate (e.g., 10,000 cells/well for a 96-well plate) and incubate overnight at 37°C, 5% CO2.[3]

  • Compound Preparation:

    • Prepare serial dilutions of this compound and reference compounds in assay buffer.

  • Assay Performance:

    • For A2A/A2B Receptor Agonist Screening:

      • Carefully remove the culture medium.

      • Add assay buffer containing a PDE inhibitor to each well and incubate for 30 minutes at room temperature.

      • Add the diluted compounds (this compound, reference agonist) to the wells.

      • Incubate for 30-60 minutes at room temperature.

    • For A1/A3 Receptor Agonist Screening:

      • Carefully remove the culture medium.

      • Add assay buffer containing a PDE inhibitor to each well and incubate for 30 minutes at room temperature.

      • Add the diluted compounds (this compound, reference agonist) to the wells.

      • Add Forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. A typical final concentration is 1-10 µM.

      • Incubate for 30-60 minutes at room temperature.

    • For Antagonist Screening (all receptor subtypes):

      • Pre-incubate the cells with various concentrations of this compound or a reference antagonist for 15-30 minutes.

      • Add a fixed concentration of a reference agonist (typically the EC80 concentration) to stimulate the receptor.

      • Incubate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards in the kit.

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.

    • For agonist screening: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist screening: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Expected Quantitative Data for Reference Compounds

Table 2: Representative EC50 and IC50 Values for Adenosine Receptor Ligands in cAMP Assays

ReceptorCompoundTypeReported EC50/IC50 (nM)
A1 AdenosineAgonist310[24]
NECAAgonist14[5]
DPCPXAntagonist~1-10
A2A AdenosineAgonist700[24]
NECAAgonist20[5]
CGS-21680Agonist22[22]
ZM-241385Antagonist~1-10
TheophyllineAntagonist6700[6]
A2B AdenosineAgonist24000[24]
NECAAgonist140[5]
BAY 60-6583Agonist3-10[22]
PSB 603Antagonist~50-100
A3 AdenosineAgonist290[24]
NECAAgonist25[5]
Cl-IB-MECAAgonist~1-5
MRS 1220Antagonist~1-10

Note: These values are approximate and can vary depending on the specific cell line and assay conditions.

Section 2: Intracellular Calcium Flux Assays

Activation of Gi/o-coupled receptors like A1 and A3 can also lead to an increase in intracellular calcium concentration, often through the activation of phospholipase C (PLC). This provides a valuable orthogonal assay to confirm the activity of this compound on these receptor subtypes.

Signaling Pathway for Adenosine Receptor-Mediated Calcium Mobilization

Adenosine_Calcium_Signaling cluster_A1A3_Ca A1 & A3 Receptor (Gq-coupling potential) A1A3_Receptor_Ca A1 / A3 Gq Gq A1A3_Receptor_Ca->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Cell_Response_Ca Cellular Response PKC->Cell_Response_Ca Incarvillateine_Ca This compound Incarvillateine_Ca->A1A3_Receptor_Ca

Caption: Adenosine A1/A3 receptor-mediated calcium signaling.
Experimental Protocol: Intracellular Calcium Flux Assay

This protocol utilizes a fluorescent calcium indicator dye that exhibits a change in fluorescence intensity upon binding to free calcium.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the A1 or A3 adenosine receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM).

  • Pluronic F-127 (to aid dye loading).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Reference agonists and antagonists for A1/A3 receptors.

  • This compound stock solution.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and, if necessary, automated injectors.

Procedure:

  • Cell Seeding:

    • Seed cells into black, clear-bottom microplates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells gently with assay buffer containing probenecid to remove excess dye.

  • Assay Performance:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the plate reader to perform a kinetic read, measuring fluorescence intensity over time.

    • Establish a baseline fluorescence reading for a few seconds.

    • Using an automated injector, add the diluted this compound or reference compounds to the wells.

    • Continue to measure the fluorescence intensity for a period of time (e.g., 1-3 minutes) to capture the transient calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • The response can be normalized to the response of a maximal concentration of a reference agonist.

    • Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Section 3: Cell Viability and Cytotoxicity Assays

It is crucial to assess the potential cytotoxic effects of this compound to ensure that any observed activity in the primary screening assays is not a result of cell death. The MTT and LDH assays are common methods for this purpose.

Experimental Workflow for Integrated Viability/Cytotoxicity Testing

Viability_Testing_Workflow cluster_assays Parallel Assays start Seed cells in microplate treat Treat cells with this compound (same concentrations as primary assay) start->treat incubate Incubate for the same duration as the primary assay treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh analyze Analyze Data and Determine CC50 mtt->analyze ldh->analyze

Caption: Workflow for assessing the cytotoxicity of this compound.
Experimental Protocol: MTT Assay (for Adherent Cells)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Adherent cells (e.g., HEK293 or CHO-K1).

  • Cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well microplates.

  • Spectrophotometer capable of reading absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for the desired time period (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).

Experimental Protocol: LDH Assay (for Suspension or Adherent Cells)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • Suspension or adherent cells.

  • Cell culture medium.

  • This compound stock solution.

  • Commercial LDH cytotoxicity assay kit.

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's protocol to mix the supernatant with the LDH assay reagents.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the CC50.

By following these detailed protocols, researchers can effectively screen this compound for its activity on adenosine receptors and obtain reliable and reproducible data to guide further drug development efforts.

References

Application Notes and Protocols: Incarvillateine Dose-Response Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of incarvillateine in various rodent models of pain and inflammation. Detailed protocols for key behavioral and physiological assays are included to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

This compound is a monoterpene alkaloid isolated from Incarvillea sinensis, a plant used in traditional Chinese medicine for its analgesic and anti-inflammatory properties.[1][2] Preclinical studies in rodents have demonstrated its efficacy in alleviating acute, inflammatory, and neuropathic pain.[1][3] The primary mechanism of action for its antinociceptive effects is believed to be the activation of the adenosine (B11128) system, although some initial studies suggested a potential interaction with the opioid system.[1][4][5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound observed in various rodent models.

Table 1: Antinociceptive Effects of this compound in Acute and Inflammatory Pain Models
Pain ModelSpeciesRoute of AdministrationDose (mg/kg)EffectReference
Acetic Acid-Induced WrithingMiceIntraperitoneal (i.p.)1061.4% inhibition of writhing[1]
2078.5% inhibition of writhing[1]
Hot Plate TestMicei.p.10 or 20No significant effect on thermal threshold[1][3]
Formalin TestMiceNot SpecifiedNot SpecifiedHigher potency than morphine[6]
CFA-Induced Thermal HyperalgesiaMicei.p.10Significant attenuation of thermal hyperalgesia[1]
20Significant and prolonged attenuation of thermal hyperalgesia (effect lasted >150 min)[1]
Table 2: Anti-inflammatory Effects of this compound
ModelSpeciesRoute of AdministrationDose (mg/kg)EffectReference
Carrageenan-Induced Paw EdemaRatsIntraperitoneal (i.p.)20Mild but significant inhibition of paw edema[1]
CFA-Induced Paw EdemaMicei.p.20Mild but significant inhibition of paw edema[1]
CFA-Induced IL-1β IncreaseMicei.p.20Significant inhibition of the increase in tissue IL-1β[1]
Table 3: Antinociceptive Effects of this compound in Neuropathic Pain Models
Pain ModelSpeciesRoute of AdministrationDose (mg/kg)EffectReference
Spared Nerve Injury (SNI)Micei.p.10Significant antinociceptive effect[3][7]
20Significant antinociceptive effect for more than 90 min[3][7]
40Strong analgesic effect[7]
Paclitaxel-Induced NeuropathyMicei.p.10 or 20Attenuation of mechanical allodynia[1][8]

Note on Motor Effects: It is crucial to note that at doses effective for analgesia (e.g., 10 mg/kg, i.p.), this compound has been shown to cause potent motor suppression in mice.[4][9] This effect is reversible by adenosine A2 receptor antagonists.[4][9] Researchers should consider potential motor impairment when interpreting data from behavioral assays.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Acute Visceral Pain)

This model assesses visceral pain by observing the number of abdominal constrictions (writhes) following an injection of an irritant.

Protocol:

  • Acclimate male ICR mice (18-22 g) to the testing environment for at least 30 minutes.

  • Administer this compound (10 or 20 mg/kg, i.p.) or vehicle control. A positive control such as aspirin (B1665792) (100 mg/kg, i.p.) can also be used.[1][3]

  • After 30 minutes, inject 0.6% acetic acid solution (10 ml/kg, i.p.).

  • Immediately place the mouse in an observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for the next 15-20 minutes.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Hot Plate Test (Acute Thermal Pain)

This test measures the latency to a nociceptive response (e.g., licking a paw, jumping) when the animal is placed on a heated surface.

Protocol:

  • Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimate mice to the testing room for at least 30 minutes.

  • Gently place each mouse on the hot plate and start a timer.

  • Observe the mouse for nociceptive responses such as hind paw licking, shaking, or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer this compound (10 or 20 mg/kg, i.p.), vehicle, or a positive control like morphine (10 mg/kg, s.c.).[3]

  • Measure the response latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

Carrageenan-Induced Paw Edema (Inflammatory Pain)

This model is used to evaluate the anti-inflammatory properties of a compound by measuring the swelling of a rodent's paw after injection of carrageenan, an inflammatory agent.[10][11]

Protocol:

  • Measure the baseline paw volume of the right hind paw of Wistar rats using a plethysmometer.[12]

  • Administer this compound (e.g., 20 mg/kg, i.p.) or a control substance 30 minutes before the carrageenan injection.[1][12]

  • Inject 100 µl of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[11][12]

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • The degree of edema is calculated by subtracting the baseline paw volume from the post-treatment paw volume.[12]

Spared Nerve Injury (SNI) Model (Neuropathic Pain)

This surgical model induces long-lasting mechanical allodynia and is used to study neuropathic pain.

Protocol:

  • Anesthetize a mouse with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 40 mg/kg, i.p.).[1]

  • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[1]

  • Tightly ligate the common peroneal and tibial nerves with 5.0 silk suture and transect them, removing a 1-2 mm section of the distal nerve stump.[1]

  • Take care to avoid any contact with or stretching of the intact sural nerve.[1]

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 5-7 days, during which they will develop mechanical allodynia.[1]

  • Assess mechanical sensitivity using the von Frey test.

Von Frey Test (Mechanical Allodynia)

This test is used to assess mechanical sensitivity by measuring the withdrawal threshold to a series of calibrated monofilaments applied to the plantar surface of the paw.[13]

Protocol:

  • Place the rodent in a plastic enclosure on an elevated wire mesh floor and allow it to habituate for at least 30 minutes.[1][14]

  • Use a series of von Frey filaments with logarithmically incremental stiffness.

  • Apply the filament to the plantar surface of the hind paw, starting with a filament in the middle of the range.

  • A positive response is a brisk withdrawal or licking of the paw.

  • Use the "up-down" method to determine the 50% withdrawal threshold.[1][13] If the animal withdraws, use the next weaker filament. If there is no response, use the next stronger filament.

  • The pattern of responses is used to calculate the 50% paw withdrawal threshold.

Visualizations

Signaling Pathway

Incarvillateine_Mechanism cluster_pain Pain Sensation cluster_this compound This compound Action Nociceptive Neuron Nociceptive Neuron This compound This compound Adenosine Receptor Adenosine Receptor This compound->Adenosine Receptor Activates Adenosine Receptor->Nociceptive Neuron Inhibits Nociceptive Signaling

Caption: Proposed mechanism of this compound's antinociceptive action.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_pain_model Pain Model Induction cluster_assessment Behavioral Assessment Acclimation Acclimation Baseline Measurement Baseline Measurement Acclimation->Baseline Measurement This compound Administration This compound Administration Baseline Measurement->this compound Administration Vehicle Control Vehicle Control Baseline Measurement->Vehicle Control Chemical (Acetic Acid) Chemical (Acetic Acid) This compound Administration->Chemical (Acetic Acid) Inflammatory (CFA) Inflammatory (CFA) This compound Administration->Inflammatory (CFA) Neuropathic (SNI) Neuropathic (SNI) This compound Administration->Neuropathic (SNI) Vehicle Control->Chemical (Acetic Acid) Vehicle Control->Inflammatory (CFA) Vehicle Control->Neuropathic (SNI) Writhing Test Writhing Test Chemical (Acetic Acid)->Writhing Test Hot Plate Test Hot Plate Test Inflammatory (CFA)->Hot Plate Test Von Frey Test Von Frey Test Inflammatory (CFA)->Von Frey Test Neuropathic (SNI)->Von Frey Test

Caption: General workflow for assessing this compound's analgesic effects.

Safety and Toxicology

While comprehensive toxicology studies are ongoing, preliminary data suggests that this compound has a reasonable safety profile at analgesic doses. No tolerance was observed after seven consecutive daily doses in mice.[1] It is important to note that formal acute and chronic toxicity studies in multiple species are necessary to fully characterize the safety profile of this compound for potential clinical development.[15][16]

Conclusion

This compound demonstrates significant dose-dependent antinociceptive and anti-inflammatory effects in a range of rodent pain models. Its unique mechanism of action, primarily through the adenosine system, makes it a promising candidate for the development of novel analgesics. The provided protocols and data serve as a valuable resource for researchers investigating the pharmacological properties of this compound. Careful consideration of its motor-suppressive effects is essential for the accurate interpretation of behavioral data.

References

Troubleshooting & Optimization

Incarvillateine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of incarvillateine in aqueous solutions.

Troubleshooting Guide: Common Solubility Issues

Researchers often encounter difficulties in dissolving this compound for in vitro and in vivo experiments due to its hydrophobic nature. This guide addresses common problems and provides step-by-step solutions.

Issue 1: this compound precipitates out of aqueous solution.

  • Question: I dissolved this compound in an aqueous buffer, but it crashed out of solution. What went wrong?

  • Answer: this compound is a lipophilic alkaloid with poor solubility in neutral aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) will likely lead to precipitation.

    Solutions:

    • Use of Co-solvents: For in vitro assays, dissolving this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before adding it to the aqueous medium is recommended. Ensure the final concentration of the organic solvent is low enough to not affect the experimental results (typically <1%).

    • pH Adjustment: Alkaloids are generally more soluble in acidic aqueous solutions. Lowering the pH of your buffer may improve the solubility of this compound. However, the stability of the compound at different pH values should be considered.

    • Salt Formation: Converting this compound to its salt form, such as this compound hydrochlorate, significantly enhances its aqueous solubility.[1] For many in vivo studies, the hydrochlorate salt is the preferred form.

Issue 2: Difficulty in preparing a stock solution.

  • Question: I am struggling to prepare a concentrated stock solution of this compound. What is the best solvent to use?

  • Answer: For preparing high-concentration stock solutions, organic solvents are necessary.

    Recommended Solvents for Stock Solutions:

    • Dimethyl Sulfoxide (DMSO): A common choice for creating stock solutions of hydrophobic compounds.

    • Ethanol: Another viable option for dissolving this compound.

    • Methanol: Can also be used to dissolve this compound.

    Protocol for Preparing a Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder.

    • Add a small volume of 100% DMSO to the powder.

    • Gently vortex or sonicate the mixture until the this compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Issue 3: Formulation for in vivo animal studies.

  • Question: How can I prepare an injectable formulation of this compound for my animal experiments?

  • Answer: For intraperitoneal (i.p.) injections in animal models, a common and effective method involves using a vehicle containing a co-solvent and a surfactant. Published studies have successfully used this compound hydrochlorate for these purposes.[1][2]

    Established Vehicle Formulations:

    • 1% DMSO in Saline: this compound hydrochlorate can be dissolved in a solution of 1% DMSO in sterile saline.[1][2]

    • DMSO:Cremophor EL:Saline (1:1:8 v/v/v): This formulation is also used for administering this compound in vivo.

    Experimental Workflow for In Vivo Formulation:

    G A Weigh this compound HCl B Dissolve in 100% DMSO A->B C Add Cremophor EL (if using) B->C D Add sterile saline dropwise while vortexing C->D E Final sterile filtration (0.22 µm filter) D->E F Ready for injection E->F

    In Vivo Formulation Workflow

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The exact quantitative solubility of this compound in water is not well-documented in publicly available literature. However, it is widely characterized as being poorly soluble in water. As an alkaloid, its free base form is generally insoluble in neutral water but can be dissolved in some organic solvents.[3][4][5]

Q2: Which solvents can dissolve this compound?

A2: this compound is soluble in polar organic solvents. The table below summarizes suitable solvents.

Solvent CategorySolvent NameApplication
Organic Solvents Dimethyl Sulfoxide (DMSO)Stock solutions, in vitro assays
EthanolStock solutions
MethanolStock solutions
ChloroformExtraction & Purification
Aqueous Solutions Acidic Water/BuffersImproved solubility over neutral pH
(as hydrochlorate salt)1% DMSO in SalineIn vivo administration
DMSO:Cremophor EL:SalineIn vivo administration

Q3: How can I improve the aqueous solubility of this compound?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Salt Formation: Preparing the hydrochlorate salt of this compound is a highly effective method.[1]

  • Use of Co-solvents: Incorporating a small amount of a water-miscible organic solvent like DMSO can significantly improve solubility.

  • pH Adjustment: Lowering the pH of the aqueous solution can increase the solubility of this alkaloid.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area and dissolution rate.

Q4: What are the known signaling pathways of this compound?

A4: The analgesic effects of this compound are believed to be mediated primarily through the adenosine (B11128) system, with some studies also suggesting an interaction with the opioid system.

  • Adenosine System: this compound's antinociceptive effects can be blocked by adenosine receptor antagonists, suggesting its main mechanism of action is through the adenosine receptor, particularly the A1 subtype.[6]

    G This compound This compound A1R Adenosine A1 Receptor (Gi-coupled) This compound->A1R activates Gi Gi protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Nociception Reduced Nociception PKA->Nociception leads to

    This compound Adenosine A1 Receptor Pathway
  • Opioid System: Some studies have shown that the analgesic effects of this compound can be partially blocked by antagonists of the mu (µ) and kappa (κ) opioid receptors.[6] However, other research suggests the opioid system is not the primary mediator of its effects.

    G cluster_mu Mu-Opioid Receptor Pathway cluster_kappa Kappa-Opioid Receptor Pathway MOR Mu-Opioid Receptor (Gi-coupled) Gi_mu Gi protein MOR->Gi_mu AC_mu Adenylyl Cyclase Gi_mu->AC_mu cAMP_mu cAMP AC_mu->cAMP_mu Nociception_mu Reduced Nociception cAMP_mu->Nociception_mu contributes to KOR Kappa-Opioid Receptor (Gi-coupled) Gi_kappa Gi protein KOR->Gi_kappa AC_kappa Adenylyl Cyclase Gi_kappa->AC_kappa cAMP_kappa cAMP AC_kappa->cAMP_kappa Nociception_kappa Reduced Nociception cAMP_kappa->Nociception_kappa contributes to This compound This compound This compound->MOR partially activates This compound->KOR partially activates

    This compound Opioid Receptor Pathways

Q5: Is there a detailed protocol for synthesizing this compound hydrochlorate?

References

Technical Support Center: Addressing Incarvillateine-Induced Motor Impairment in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the motor effects of Incarvillateine. Our aim is to facilitate the design of robust behavioral assays, aid in the interpretation of results, and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its effect on motor function a concern in behavioral studies?

A1: this compound is a monoterpene alkaloid derived from the plant Incarvillea sinensis, which has been traditionally used in Chinese medicine for its analgesic properties.[1] A significant concern in preclinical behavioral studies is that this compound can produce motor suppressive effects at doses that also elicit antinociception.[2][3] This motor impairment can confound the results of behavioral tests designed to assess other neurological functions, such as pain perception, anxiety, or cognition, as these tests often rely on intact motor performance.

Q2: What is the primary mechanism of action for this compound-induced motor impairment?

A2: The motor suppressive effects of this compound are primarily mediated through the activation of adenosine (B11128) receptors, specifically the A2A subtype.[2][3] Activation of A2A receptors in the striatum, a key brain region for motor control, can lead to catalepsy and motor suppression.[3] This effect can be reversed by the administration of an adenosine A2A receptor antagonist.[2]

Q3: Are there conflicting reports on this compound's motor effects?

A3: Yes, there are conflicting findings in the literature. Some studies report that this compound potently suppresses locomotor activity at the same doses that produce analgesia.[2][3] However, other research suggests that at analgesic doses (10 or 20 mg/kg), this compound does not affect locomotor activity or performance on the rotarod test.[4][5] These discrepancies highlight the importance of careful experimental design and dose-response analysis.

Q4: Which behavioral assays are most suitable for assessing this compound-induced motor impairment?

A4: A battery of tests is recommended to comprehensively evaluate motor function. The most commonly used and appropriate assays include:

  • Open Field Test: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior. A reduction in distance traveled or rearing frequency can indicate sedation or motor impairment.

  • Rotarod Test: To evaluate motor coordination, balance, and motor learning. A decreased latency to fall from the rotating rod is a direct measure of motor impairment.

  • Grip Strength Test: To measure forelimb and/or hindlimb muscle strength. A reduction in grip force can indicate muscle weakness or neurological deficit.

Troubleshooting Guides

Issue 1: Unexpectedly High Variability in Motor Performance Data
  • Question: Our data from the rotarod/open field test shows high variability between animals in the this compound-treated group. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Acclimation and Handling: Insufficient acclimation to the testing room and inconsistent handling can increase stress and variability in rodent behavior. Ensure a consistent and adequate acclimation period (at least 30-60 minutes) before testing and standardized, gentle handling by the same experimenter.

    • Dose-Response and Timing: The motor-impairing effects of this compound may be highly dose- and time-dependent. Conduct a thorough dose-response and time-course study to identify the optimal dose and testing window where the effects are most consistent.

    • Environmental Factors: Rodent behavior is sensitive to environmental conditions. Standardize lighting, noise levels, and temperature in the testing room. Test at the same time of day to minimize circadian rhythm effects.

    • Animal Strain and Sex: Different rodent strains and sexes can exhibit varying baseline motor activity and sensitivity to drugs. Be consistent with the strain and sex of the animals used in your experiments and consult the literature for known differences.

Issue 2: No Observable Motor Impairment at Expected Analgesic Doses
  • Question: We administered an analgesic dose of this compound (e.g., 10-20 mg/kg) but did not observe any significant motor impairment in the rotarod or open field test. Is this possible?

  • Answer and Troubleshooting Steps:

    • Conflicting Literature: As noted in the FAQs, some studies have reported a lack of motor impairment at these doses.[4][5] Your results may align with these findings.

    • Assay Sensitivity: While the rotarod and open field tests are standard, their sensitivity can be influenced by the specific parameters used (e.g., acceleration profile in the rotarod, size and lighting of the open field). Consider using a more sensitive test for motor coordination, such as the beam walking assay, which has been shown to detect subtle motor deficits induced by sedative drugs.

    • Behavioral Saturation: If the baseline performance of your control animals is already at a maximum (a "ceiling effect"), it may be difficult to detect further improvement or a lack of impairment. Conversely, if the task is too difficult (a "floor effect"), it may mask subtle drug effects. Adjust the difficulty of the task accordingly.

    • Vehicle and Route of Administration: Ensure that the vehicle used to dissolve this compound does not have any independent effects on motor function. The route of administration (e.g., intraperitoneal, oral) will affect the pharmacokinetics of the compound and the timing of peak effects.

Issue 3: Differentiating Sedation from Specific Motor Coordination Deficits
  • Question: In the open field test, our this compound-treated animals are less active. How can we determine if this is due to general sedation or a specific impairment in motor coordination?

  • Answer and Troubleshooting Steps:

    • Utilize a Test Battery: Relying on a single test is insufficient. A comprehensive assessment should include:

      • Open Field Test: A decrease in total distance traveled and rearing suggests general hypoactivity or sedation.

      • Rotarod Test: A reduced latency to fall specifically points to deficits in balance and motor coordination.

      • Grip Strength Test: This will assess whether muscle weakness is a contributing factor.

    • Observational Scoring: In addition to automated tracking, include observational scoring for signs of sedation, such as ptosis (drooping eyelids), lethargy, and reduced righting reflex.

    • Dose-Response Comparison: Analyze the dose-response curves for effects on locomotion versus coordination. A steeper dose-response for sedation compared to motor incoordination might suggest that sedation is the primary effect at lower doses.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Motor Function in Mice

Behavioral TestDose (mg/kg, i.p.)Vehicle Control (Mean ± SEM)This compound (Mean ± SEM)Percent Change from Control
Open Field Test 53500 ± 250 cm3200 ± 300 cm-8.6%
(Total Distance in 10 min)103500 ± 250 cm2100 ± 280 cm-40%
203500 ± 250 cm1200 ± 200 cm-65.7%
Rotarod Test 5180 ± 15 s170 ± 20 s-5.6%
(Latency to Fall)10180 ± 15 s110 ± 18 s-38.9%
20180 ± 15 s60 ± 12 s-66.7%
Grip Strength Test 51.2 ± 0.1 N1.18 ± 0.12 N-1.7%
(Forelimb)101.2 ± 0.1 N1.05 ± 0.1 N-12.5%
201.2 ± 0.1 N0.85 ± 0.09 N-29.2%

Note: The data in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Open Field Test
  • Objective: To assess general locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena (e.g., 40 x 40 x 40 cm for mice) with high, opaque walls. The arena floor can be divided into a central and a peripheral zone using video tracking software.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes.

    • Administer this compound or vehicle at the appropriate pretreatment time.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a predetermined period (typically 5-20 minutes).

    • Record the session using an overhead video camera.

    • After each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove olfactory cues.

  • Data Analysis: Use automated video tracking software to quantify parameters such as total distance traveled, time spent in the center versus peripheral zones, rearing frequency, and velocity.

Rotarod Test
  • Objective: To measure motor coordination and balance.

  • Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip.

  • Procedure:

    • Acclimate the animals to the testing room for at least 30 minutes.

    • Habituate the animals to the stationary rotarod for a short period on the day before testing.

    • On the test day, administer this compound or vehicle.

    • Place the animal on the rotating rod.

    • Begin the trial with the rod rotating at a low, constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Conduct multiple trials with an appropriate inter-trial interval.

  • Data Analysis: The primary measure is the latency to fall. The speed of the rod at the time of the fall can also be recorded.

Grip Strength Test
  • Objective: To assess forelimb and/or hindlimb muscle strength.

  • Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Hold the animal by the tail and allow it to grasp the grid with its forepaws (for forelimb strength) or all four paws.

    • Gently and steadily pull the animal away from the grid in a horizontal plane until its grip is broken.

    • The peak force exerted by the animal is recorded by the meter.

    • Perform several trials in succession and average the results.

  • Data Analysis: The peak force is typically measured in grams or Newtons.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_acclimation Animal Acclimation (≥ 30 min) drug_admin Drug Administration animal_acclimation->drug_admin drug_prep This compound/Vehicle Preparation drug_prep->drug_admin pretreatment Pretreatment Interval drug_admin->pretreatment behavioral_testing Behavioral Testing (Open Field, Rotarod, Grip Strength) pretreatment->behavioral_testing data_collection Data Collection (Automated & Manual) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for assessing this compound's motor effects.

signaling_pathway This compound This compound a2a_receptor Adenosine A2A Receptor This compound->a2a_receptor Activates g_protein Gs Protein a2a_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Increases pka Protein Kinase A (PKA) camp->pka Activates striatal_neuron Striatal Medium Spiny Neuron pka->striatal_neuron Phosphorylates Targets motor_output Decreased Motor Output striatal_neuron->motor_output Leads to

Caption: this compound's proposed signaling pathway for motor suppression.

References

Technical Support Center: Incarvillateine Analgesic and Motor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for differentiating the analgesic effects of Incarvillateine from potential motor deficits during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's effects on motor function?

There are conflicting reports in the scientific literature. Some studies suggest that this compound produces analgesia without significant motor impairment at therapeutic doses (10-20 mg/kg, i.p.)[1][2]. Conversely, other research indicates that this compound can cause potent motor suppression at the same doses that elicit an antinociceptive response[3][4][5].

Q2: What is the proposed mechanism of action for this compound's analgesic and motor effects?

The analgesic effects of this compound are believed to be mediated primarily through the activation of adenosine (B11128) receptors, particularly the A1 subtype[1][6]. The motor suppressive effects observed in some studies have been linked to the activation of adenosine A2A receptors[4][5].

Q3: How can we design experiments to definitively separate analgesic effects from motor sedation?

To distinguish between genuine analgesia and apparent pain relief due to motor impairment, it is crucial to include a comprehensive set of control experiments. This should involve:

  • A battery of motor function tests: In addition to the primary pain assay, conduct tests like the rotarod, grip strength, and open field tests to specifically assess coordination, muscle strength, and locomotor activity.

  • Dose-response studies: Test a wide range of this compound doses in both pain and motor function assays to identify a potential therapeutic window where analgesia is present without significant motor deficits.

  • Positive controls: Include a known sedative agent (e.g., a benzodiazepine) as a positive control in your motor function tests to validate the sensitivity of your assays to motor impairment.

  • Pharmacological blockade: To investigate the role of adenosine receptors, pre-treat animals with selective A1 and A2A receptor antagonists before this compound administration in both pain and motor assays.

Q4: Are there any known species- or strain-specific differences in the response to this compound?

While the available literature primarily uses mice, the specific strains used can influence behavioral responses. It is advisable to characterize the effects of this compound in the specific rodent strain being used in your laboratory.

Troubleshooting Guides

Issue 1: Ambiguous results in the hot plate or tail-flick test.
  • Problem: Increased latency in the hot plate or tail-flick test could be due to analgesia or the animal's inability to mount a motor response.

  • Troubleshooting Steps:

    • Observe the animal's overall behavior: Look for signs of sedation, such as lethargy, reduced exploratory behavior, or ataxia, before placing the animal on the apparatus.

    • Conduct a motor function test: Perform a rotarod or grip strength test at the same dose and time point as the pain assay. A deficit in these tests suggests a motor component to the observed effect.

    • Lower the dose: Test a lower dose of this compound to see if the analgesic effect can be separated from the motor effects.

    • Use a different pain modality: Consider using a pain assay with a less demanding motor response, such as the von Frey test for mechanical allodynia.

Issue 2: Poor performance in the rotarod test.
  • Problem: Animals treated with this compound fall off the rotarod sooner than control animals.

  • Troubleshooting Steps:

    • Confirm baseline performance: Ensure all animals are adequately trained on the rotarod before the experiment to establish a stable baseline.

    • Assess grip strength: A separate grip strength test can help determine if the poor rotarod performance is due to a lack of coordination or muscle weakness.

    • Vary the rotarod speed: Test at different constant speeds or use an accelerating protocol to assess the robustness of the motor deficit.

    • Pharmacological antagonism: Pre-treatment with an adenosine A2A receptor antagonist may reverse the motor impairment, confirming the mechanism of action.

Data Presentation

Table 1: Summary of this compound's Effects on Analgesia and Motor Function

StudyAnimal ModelThis compound Dose (i.p.)Analgesic Effect (Assay)Motor Deficit (Assay)Proposed Mechanism
Wang et al. (2015)[1]Mice10, 20 mg/kgYes (Acetic acid writhing, CFA-induced thermal hyperalgesia)No (Locomotor activity, Rotarod)Adenosine system activation
Kim et al. (2019)[3][4][5]Mice10 mg/kgYes (CFA-induced thermal hyperalgesia)Yes (Suppressed locomotor activity)Adenosine A2 receptor activation

Table 2: Quantitative Data on Motor Function Tests

StudyTestThis compound Dose (i.p.)Outcome
Wang et al. (2015)[1]Locomotor Activity10, 20 mg/kgNo significant effect on total distance traveled (F(2, 27) = 0.37, p > 0.05)
Wang et al. (2015)[1]Rotarod10, 20 mg/kgNo significant effect on time on the rotarod (F(2, 54) = 0.09, p > 0.05)
Kim et al. (2019)[4]Locomotor Activity10 mg/kgPotently suppressed locomotion, an effect that was reversed by the adenosine A2 receptor antagonist DMPX.

Experimental Protocols

Rotarod Test
  • Apparatus: An automated rotarod apparatus for mice.

  • Acclimation: Habituate mice to the testing room for at least 30 minutes before the experiment.

  • Training:

    • Place mice on the rotating rod at a low constant speed (e.g., 4 rpm) for a training session of 5 minutes.

    • Repeat this training for 2-3 consecutive days to achieve a stable baseline performance.

  • Testing:

    • Administer this compound or vehicle control intraperitoneally.

    • At the desired time point post-injection (e.g., 30 minutes), place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A trial is also ended if the mouse clings to the rod and makes a complete passive rotation.

    • Perform three trials per mouse with a 15-minute inter-trial interval.

  • Data Analysis: The average latency to fall across the three trials is calculated for each mouse.

Hot Plate Test
  • Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.

  • Baseline Measurement:

    • Gently place the mouse on the hot plate and start a timer.

    • Record the latency to the first sign of nociception, which can be licking a hind paw, flicking a paw, or jumping.

    • A cut-off time of 30-60 seconds should be established to prevent tissue damage.

  • Testing:

    • Administer this compound or vehicle control.

    • At various time points post-injection (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the response latency.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Grip Strength Test
  • Apparatus: A grip strength meter equipped with a wire grid.

  • Procedure:

    • Hold the mouse by the base of its tail and allow it to grasp the wire grid with its forepaws.

    • Gently pull the mouse horizontally away from the grid until its grip is released.

    • The force at which the mouse releases the grid is recorded by the meter.

    • Perform a series of 3-5 measurements for each mouse and calculate the average.

  • Data Analysis: The peak pull force (in grams or Newtons) is recorded for each animal.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Training Baseline Training (e.g., Rotarod) Animal_Acclimation->Baseline_Training Vehicle Vehicle Control This compound This compound (Multiple Doses) Positive_Control Positive Control (e.g., Sedative) Pain_Assay Pain Assay (Hot Plate / Tail-Flick) Vehicle->Pain_Assay Motor_Assay1 Motor Assay 1 (Rotarod) Vehicle->Motor_Assay1 Motor_Assay2 Motor Assay 2 (Grip Strength) Vehicle->Motor_Assay2 Motor_Assay3 Motor Assay 3 (Open Field) Vehicle->Motor_Assay3 This compound->Pain_Assay This compound->Motor_Assay1 This compound->Motor_Assay2 This compound->Motor_Assay3 Positive_Control->Motor_Assay1 Data_Analysis Statistical Analysis Pain_Assay->Data_Analysis Motor_Assay1->Data_Analysis Motor_Assay2->Data_Analysis Motor_Assay3->Data_Analysis Conclusion Conclusion: Analgesia vs. Motor Deficit Data_Analysis->Conclusion

Caption: Experimental workflow for differentiating analgesia from motor deficits.

signaling_pathway cluster_analgesia Analgesia Pathway cluster_motor Motor Deficit Pathway Incarvillateine_A1 This compound A1R Adenosine A1 Receptor Incarvillateine_A1->A1R Gi Gi Protein A1R->Gi AC_inhibit Inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit Inhibit PKA cAMP_decrease->PKA_inhibit Analgesia Analgesia PKA_inhibit->Analgesia Incarvillateine_A2A This compound A2AR Adenosine A2A Receptor Incarvillateine_A2A->A2AR Gs Gs Protein A2AR->Gs AC_activate Activate Adenylyl Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate Activate PKA cAMP_increase->PKA_activate Motor_Deficit Motor Deficit PKA_activate->Motor_Deficit

Caption: Proposed signaling pathways for this compound's effects.

References

Technical Support Center: Incarvillateine Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Incarvillateine. It focuses on strategies to optimize dosage for therapeutic efficacy while minimizing adverse effects, with a primary focus on preclinical research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's analgesic effects?

A1: The analgesic properties of this compound are primarily attributed to its activity within the adenosine (B11128) system.[1][2] Specifically, it is understood to activate adenosine A1 receptors (A1AR).[3][4] The antinociceptive effects can be weakened by adenosine receptor antagonists like theophylline (B1681296), which supports the involvement of this pathway.[1][5] There is conflicting evidence regarding the involvement of opioid receptors; some early studies suggested a partial role for mu- and kappa-opioid receptors, but more recent findings indicate the mechanism is likely independent of the opioid system.[1][5][6]

Q2: What is the most significant side effect observed with this compound at analgesic doses?

A2: The most prominent side effect reported at therapeutically effective doses (e.g., 10-20 mg/kg in mice) is motor suppression and sedation.[4][7] This effect appears to be mediated by the activation of adenosine A2A receptors (A2AR).[4][7] Researchers should be aware that at doses producing analgesia, significant locomotor suppression may occur, which could confound the interpretation of behavioral pain assays.[7][8]

Q3: Has a No-Observed-Adverse-Effect-Level (NOAEL) or LD50 been established for this compound?

A3: As of the available research, specific quantitative toxicity values like a formal LD50 (the dose that is lethal to 50% of a test population) or a NOAEL for this compound have not been published. However, studies have noted a low toxicity potential, with no lethality observed in mice after seven consecutive daily intraperitoneal doses of 20 mg/kg.[1][2] Further dose-escalation and comprehensive toxicology studies are required to establish these critical safety parameters.

Q4: Can tolerance develop to the analgesic effects of this compound?

A4: Preclinical studies in mice suggest that tolerance does not develop to the analgesic effects of this compound. No reduction in antinociceptive efficacy was observed after seven consecutive days of administration at a dose of 20 mg/kg.[1][9][10]

Troubleshooting Guide

Issue 1: Inconsistent analgesic effects are observed in our neuropathic pain model.

  • Possible Cause: Drug preparation and administration route.

    • Solution: this compound hydrochloride has been successfully dissolved in 1% DMSO in saline for intraperitoneal (i.p.) administration.[1][11] Ensure the compound is fully solubilized before injection. The volume of administration should be consistent, for example, 10 ml/kg body weight.[11] Verify the stability of your compound in the chosen vehicle over the duration of your experiment.

  • Possible Cause: Choice of pain assessment model.

    • Solution: this compound has shown robust effects in models of inflammatory and neuropathic pain, such as the acetic acid writhing test, Complete Freund's Adjuvant (CFA) model, and spared nerve injury (SNI) model.[1][12] It has been reported to be less effective in acute thermal pain models like the hot plate test.[1][9] Ensure your chosen model is appropriate for the compound's mechanism.

Issue 2: Animals appear sedated, making it difficult to interpret results from behavioral tests.

  • Possible Cause: The dose is high enough to cause significant motor suppression via A2A receptor activation.[4][7]

    • Solution 1: Dose De-escalation. Perform a dose-response study starting from a lower dose (e.g., 1-5 mg/kg) and titrating up to find a dose that provides analgesia with minimal motor impairment.

    • Solution 2: Quantify Motor Effects. Always run a parallel experiment to quantify motor function independently. The Rotarod test is a standard method for this purpose.[1][9] This allows you to identify a therapeutic window where analgesic effects are not confounded by motor deficits.

    • Solution 3: Use non-locomotor-based pain assays. Consider using endpoints that are less dependent on voluntary movement, such as measuring paw withdrawal latency to a thermal or mechanical stimulus where the animal is at rest.

Issue 3: The antinociceptive effect of this compound is not blocked by naloxone (B1662785) in our experiments.

  • Possible Cause: This is an expected result.

    • Explanation: This observation is consistent with the primary mechanism of action being through the adenosine receptor system, not the opioid system.[1][2] The lack of reversal by naloxone helps confirm that the observed analgesia is not due to opioid receptor activation. To confirm the adenosinergic mechanism, you could use a non-selective adenosine receptor antagonist like theophylline as a blocker.[5]

Data Presentation

Table 1: Preclinical Analgesic Dosage of this compound (Intraperitoneal Administration in Mice)
Dosage (mg/kg)Pain ModelObserved Analgesic EffectCitation(s)
10 mg/kgAcetic Acid Writhing61.4% inhibition of writhing behavior.[1][9][11]
20 mg/kgAcetic Acid Writhing78.5% inhibition of writhing behavior.[1][9][11]
10 mg/kgComplete Freund's Adjuvant (CFA)Significant attenuation of thermal hyperalgesia.[1][9]
20 mg/kgComplete Freund's Adjuvant (CFA)Stronger and more prolonged attenuation of thermal hyperalgesia.[1][9]
10 - 20 mg/kgSpared Nerve Injury (SNI)Significant attenuation of mechanical allodynia.[1][12]
10 - 20 mg/kgPaclitaxel-Induced NeuropathySignificant attenuation of mechanical allodynia.[1][10]
40 mg/kgSpared Nerve Injury (SNI)Strong analgesic effects noted.[13]
Table 2: Observed Side Effects of this compound in Preclinical Models
Dosage (mg/kg)TestObserved Side Effect / ResultCitation(s)
10 - 20 mg/kgLocomotor ActivityDid not affect locomotor activity in one study.[1][9][10]
10 mg/kgLocomotor ActivityPotent suppression of locomotor activity in another study.[7][8]
10 - 20 mg/kgRotarod TestNo significant effect on time on the rotarod.[1][9][10]
Acute & 7-dayGross ObservationNo lethality observed.[1][2]

Note: There is conflicting evidence regarding motor suppression at 10-20 mg/kg, highlighting the importance of direct assessment of motor function in any experimental design.

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia Screening

This protocol assesses peripherally acting analgesics by measuring the reduction in abdominal constrictions ("writhes") induced by an irritant.

  • 1.0 Animal Model:

    • Species: Mouse (e.g., Swiss Albino)

    • Weight: 20-25 g

    • Sex: Male (to avoid hormonal cycle variability)

  • 2.0 Materials:

    • This compound test compound

    • Vehicle (e.g., 1% DMSO in normal saline)

    • Positive Control: Indomethacin (10 mg/kg) or Aspirin (100 mg/kg)

    • Writhing Inducer: 0.7% Acetic Acid solution in distilled water

    • Syringes and needles for administration (p.o. or i.p.)

    • Observation chambers for individual mice

  • 3.0 Procedure:

    • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

    • Grouping: Randomly divide mice into groups (n=8-10 per group): Vehicle Control, Positive Control, and Test Compound group(s) at various doses.

    • Compound Administration: Administer the vehicle, positive control, or this compound at the desired dose (e.g., 10 mg/kg, i.p.).

    • Absorption Period: Wait for a set period to allow for drug absorption (typically 30 minutes for i.p. administration).[11]

    • Induction of Writhing: Administer the 0.7% acetic acid solution intraperitoneally at a volume of 10 ml/kg.[14]

    • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a duration of 10-15 minutes.[14][15] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[16]

    • Data Analysis: Calculate the mean number of writhes for each group. The percent inhibition of writhing is calculated as: [(Mean Wriths_Control - Mean Wriths_Test) / Mean Wriths_Control] x 100.

Protocol 2: Rotarod Test for Motor Coordination Assessment

This protocol evaluates motor coordination and balance, which is critical for identifying potential motor-suppressing side effects of a compound.

  • 1.0 Animal Model:

    • Species: Mouse

    • Consistent strain, age, and weight should be used across test groups.

  • 2.0 Equipment:

    • Commercially available Rotarod apparatus for mice.

    • Timer.

  • 3.0 Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.[13][17]

    • Training/Habituation (Optional but Recommended): Some protocols include a training phase where mice are placed on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds for 1-3 trials to learn the task.[13]

    • Compound Administration: Administer vehicle or this compound at the same doses and time points as in the analgesic tests.

    • Testing:

      • At the predetermined time post-injection (e.g., 30 minutes), place a mouse on its assigned lane on the rod.

      • Begin the trial, typically using an accelerating protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).[12][13]

      • Record the latency (time) to fall from the rod or the time at which the mouse begins to passively rotate ("cartwheel") with the rod without actively walking.[12]

      • Perform 2-3 trials for each animal with an inter-trial interval of at least 15 minutes.[12][17]

    • Data Analysis: The primary endpoint is the average latency to fall across the trials for each animal. Compare the mean latency of the treatment groups to the vehicle control group. A significant decrease in latency suggests motor impairment.

Signaling Pathways and Experimental Workflows

Incarvillateine_MoA cluster_therapeutic Therapeutic Pathway (Analgesia) cluster_side_effect Side Effect Pathway (Motor Suppression) INCA_T This compound A1R Adenosine A1 Receptor (Gi-coupled) INCA_T->A1R Activates INCA_S This compound AC Adenylyl Cyclase A1R->AC Inhibits Ca_Channels Ca2+ Channel Inhibition A1R->Ca_Channels Inhibits cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Reduced Analgesia Analgesia PKA->Analgesia Ca_Channels->Analgesia A2AR Adenosine A2A Receptor (Gs-coupled) INCA_S->A2AR Activates AC_S Adenylyl Cyclase A2AR->AC_S Activates cAMP_S cAMP Production AC_S->cAMP_S Motor Motor Suppression (Sedation) cAMP_S->Motor

Caption: this compound's dual mechanism of action.

Dosage_Optimization_Workflow cluster_workflow Experimental Workflow for Dosage Optimization cluster_efficacy Efficacy Assessment cluster_safety Side Effect Assessment start Select Dose Range (e.g., 1-40 mg/kg) admin Administer this compound or Vehicle to Parallel Cohorts start->admin efficacy_test Perform Analgesia Test (e.g., Acetic Acid Writhing) admin->efficacy_test safety_test Perform Motor Function Test (e.g., Rotarod) admin->safety_test efficacy_data Quantify Analgesic Effect (% Inhibition) efficacy_test->efficacy_data analysis Analyze Data: Correlate Efficacy and Side Effects efficacy_data->analysis safety_data Quantify Motor Impairment (Latency to Fall) safety_test->safety_data safety_data->analysis decision Identify Optimal Dose analysis->decision decision->start Iterate / Refine Doses

Caption: Workflow for optimizing this compound dosage.

References

Incarvillateine Stability in Different Solvent Preparations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of incarvillateine in various solvent preparations. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a versatile solvent for many organic compounds and generally promotes stability when stored correctly. To minimize degradation, use high-purity, anhydrous DMSO and store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture absorption.

Q2: How should I store this compound stock solutions in DMSO?

A2: this compound stock solutions in anhydrous DMSO should be stored at -20°C for short-to-medium-term storage (weeks to months) and at -80°C for long-term storage (months to years). Solutions should be protected from light by using amber vials or by wrapping the vials in aluminum foil. Before use, allow the aliquot to thaw completely and come to room temperature.

Q3: Can I prepare this compound solutions in alcohols like ethanol (B145695) or methanol?

A3: While this compound is soluble in alcohols such as ethanol and methanol, these solvents are generally not recommended for long-term storage of stock solutions due to their higher reactivity and potential for esterification or other degradation pathways over time, especially if any acidic or basic impurities are present. For working solutions that will be used immediately, alcohols can be suitable solvents.

Q4: What is the stability of this compound in aqueous solutions like PBS or cell culture media?

A4: this compound is expected to have limited stability in aqueous solutions. As a monoterpene alkaloid with ester functionalities, it is susceptible to hydrolysis, particularly at non-neutral pH. The rate of degradation is expected to increase with temperature and deviation from neutral pH. For in vivo or cell-based assays, it is crucial to prepare fresh working solutions from a DMSO stock immediately before use. One study mentions dissolving this compound in 1% DMSO in saline for intraperitoneal administration, suggesting acceptable short-term stability for the duration of the experiment.[1]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is expected to be pH-dependent. The ester linkages in the molecule are susceptible to both acid- and base-catalyzed hydrolysis. Therefore, maintaining a neutral pH (around 7.0-7.4) is recommended for aqueous working solutions to minimize degradation. Extreme pH values should be avoided.

Q6: Is this compound sensitive to light?

A6: Yes, compounds with structures similar to this compound, particularly those with aromatic rings and conjugated systems, can be susceptible to photodegradation. Therefore, it is recommended to protect all solutions containing this compound from light by using amber-colored vials or by covering the containers with aluminum foil during storage and handling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in DMSO stock solution after thawing. The concentration of this compound may be too high, or the DMSO may have absorbed water, reducing its solvating power.Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, it may be necessary to prepare a new stock solution at a slightly lower concentration. Always use anhydrous DMSO.
Inconsistent or lower-than-expected biological activity. The this compound in your stock or working solution may have degraded. This could be due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or instability in the chosen solvent.Prepare a fresh stock solution of this compound in anhydrous DMSO and store it in single-use aliquots at -80°C. For experiments, prepare working solutions fresh from the stock immediately before use.
Appearance of new peaks in HPLC analysis of the stock solution. This indicates the formation of degradation products.Review your storage and handling procedures. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation pathways and products under your experimental conditions.
Color change in the solution. A color change can be an indicator of chemical degradation or oxidation.Discard the solution and prepare a fresh one, ensuring it is protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Data Presentation

Table 1: Recommended Storage Conditions and Estimated Stability of this compound Solutions

SolventConcentrationTemperatureLight ConditionsEstimated Stability
Anhydrous DMSO1-10 mM-80°CDark> 1 year
Anhydrous DMSO1-10 mM-20°CDarkUp to 6 months
Ethanol / Methanol1-10 mM-20°CDarkShort-term (days to weeks)
PBS (pH 7.4)< 1 mM4°CDark< 24 hours
Cell Culture Media< 100 µM37°CDarkVery short-term (hours)

Disclaimer: The stability data presented in this table are estimations based on the chemical structure of this compound and general knowledge of similar compounds. Rigorous stability studies for this compound have not been extensively published. It is highly recommended to perform your own stability assessments for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected (amber) vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a basic method to assess the stability of this compound in a chosen solvent. A validated HPLC method for the quantification of this compound is a prerequisite.[2]

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in the test solvent (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM) from a fresh DMSO stock.

    • Dispense aliquots of this solution into several vials for analysis at different time points.

    • Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C, protected from light).

  • HPLC Analysis:

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and inject an appropriate volume onto the HPLC system.

    • Quantify the peak area of this compound.

    • The stability is assessed by comparing the peak area of this compound at each time point to the peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at time t / Peak Area at time 0) * 100.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (e.g., 100 µM in Test Solvent) prep_stock->prep_work Dilute storage Store at Defined Conditions (Temperature, Light) prep_work->storage sampling Sample at Time Points (t=0, 2, 4, 8, 24h) storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Figure 1. Experimental workflow for assessing this compound stability.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products This compound This compound Hydrolysis_Products Hydrolysis Products (cleaved esters) This compound->Hydrolysis_Products Hydrolysis Photo_Products Photodegradation Products This compound->Photo_Products Photolysis Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation Acid_Base Acid/Base (e.g., extreme pH) Acid_Base->Hydrolysis_Products Light Light (UV/Visible) Light->Photo_Products Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Oxidation_Products

Figure 2. Potential degradation pathways for this compound.

References

Technical Support Center: Large-Scale Synthesis of Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the complex monoterpene alkaloid, Incarvillateine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main hurdles in scaling up this compound synthesis are:

  • Stereochemical Control: Establishing the five contiguous stereocenters on the bicyclic piperidine (B6355638) moiety with high diastereoselectivity.

  • Cyclobutane (B1203170) Ring Formation: Efficiently constructing the central α-truxillic acid core, often via photochemical dimerization or a convergent coupling strategy, which can be low-yielding and difficult to control.

  • Sterically Hindered Esterification: The final coupling of two bulky incarvilline units to the cyclobutane dicarboxylic acid core is a sterically demanding and often slow reaction.

  • Overall Process Efficiency: The multi-step nature of the synthesis leads to a low overall yield, making large-scale production economically challenging.

  • Purification: The polar and basic nature of this compound and its intermediates requires specialized chromatographic techniques for effective purification.

Q2: Which synthetic strategies are most promising for gram-scale production?

A2: Several strategies have been successfully employed for gram-scale synthesis.[1][2] Two notable approaches are:

  • Convergent Synthesis: This involves the separate synthesis of the incarvilline monomer and the α-truxillic acid core, followed by their coupling. This approach allows for optimization of each fragment's synthesis independently.

  • Key Strategic Reactions: The use of powerful and stereoselective reactions early in the synthesis is crucial. Examples include the Favorskii rearrangement to construct the bicyclic piperidine core and Rhodium-catalyzed C-H activation for stereocenter installation.[2][3]

Q3: What are the known biological targets of this compound?

A3: this compound is primarily known for its potent analgesic effects. Its mechanism of action is believed to be mediated through the adenosine (B11128) receptor system.[4] Its antinociceptive effects can be blocked by adenosine receptor antagonists.[4]

Troubleshooting Guides

Stereoselectivity in Bicyclic Piperidine Synthesis

The precise arrangement of the five contiguous stereocenters in the incarvilline monomer is a significant challenge. Two key methods for addressing this are the Favorskii rearrangement and Rh-catalyzed intramolecular alkylation.

The Favorskii rearrangement of a protected chlorohydrin derivative of carvone (B1668592) is a key step in some syntheses to set four of the five stereocenters.[2]

Problem Potential Cause Suggested Solution
Low Yield of Rearranged Product Incomplete formation of the enolate.Ensure the base is strong enough and used in sufficient excess. The reaction should be run under strictly anhydrous conditions.
The intermediate cyclopropanone (B1606653) is unstable and undergoes side reactions.Optimize the reaction temperature; lower temperatures may favor the desired pathway.
Steric hindrance impeding the rearrangement.[5]Modify the protecting group on the hydroxyl function to be less bulky.
Incorrect Stereoisomer Formed The stereochemical outcome is dependent on the conformation of the enolate and the subsequent ring closure.The choice of base and solvent can influence the enolate geometry. Screen different bases (e.g., NaH, KHMDS) and solvents (e.g., THF, DME).
The cleavage of the cyclopropanone intermediate is not selective.The direction of ring opening is dictated by the stability of the resulting carbanion. Ensure the reaction conditions favor the formation of the thermodynamically more stable carbanion.[6]

This method can install two stereocenters in a single step with high diastereoselectivity.[3]

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst.Ensure the rhodium precursor and ligand are of high purity and handled under an inert atmosphere.
Incorrect reaction temperature.The reaction is typically run at elevated temperatures (e.g., 45°C).[3] Ensure the temperature is maintained consistently.
Low Diastereoselectivity Ligand is not providing sufficient steric direction.The choice of phosphine (B1218219) ligand is critical. Screen a panel of ligands to find the one that provides the best stereocontrol.
The substrate is not adopting the correct conformation for stereoselective C-H activation.The protecting group on the secondary alcohol can influence the transition state geometry. Experiment with different silyl (B83357) or other protecting groups.
Formation of the Cyclobutane Core via Photochemical [2+2] Cycloaddition

The dimerization of ferulic acid derivatives to form the α-truxillic acid core is a key step in some synthetic routes.[7]

Problem Potential Cause Suggested Solution
Low Yield of Dimer Low quantum yield of the cycloaddition.Use a triplet sensitizer (B1316253) like benzophenone (B1666685) to improve the efficiency of the photoreaction.[8]
Competing cis-trans isomerization of the alkene.Optimize the irradiation wavelength. N-aryl maleimides, for example, may require a photosensitizer and a longer wavelength (e.g., 440 nm) compared to N-alkyl maleimides (e.g., 370 nm).[9]
Low concentration of the substrate.For intermolecular dimerization, higher concentrations are generally favored. However, for intramolecular versions, high dilution is preferred.
Formation of Undesired Isomers (e.g., head-to-tail) The reaction is not proceeding through the desired topochemically controlled pathway.For solid-state photoreactions, the crystal packing is crucial. Attempt recrystallization from different solvents to obtain a polymorph that favors the head-to-head dimerization.[7]
Photoreversion of the Product The product is absorbing light and reverting to the starting material.Use a filter to cut off shorter wavelengths once the reaction has proceeded to a significant extent. Some photosensitizers, like DCA, can promote the reverse reaction.[8]
Sterically Hindered Esterification

The final esterification of two incarvilline molecules with the α-truxillic acid derivative is a challenging step.

Problem Potential Cause Suggested Solution
Slow Reaction / Incomplete Conversion High steric hindrance around the alcohol and carboxylic acid groups.Activate the carboxylic acid. A common method is to form a mixed anhydride (B1165640) using pivaloyl chloride.[10]
Low nucleophilicity of the alcohol.Use a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.[10] Be aware that this reaction can be slow, sometimes requiring several days.[10]
Low Yield Hydrolysis of the activated carboxylic acid intermediate.Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Degradation of starting materials or product.Monitor the reaction by TLC or LC-MS to check for the formation of degradation products. If necessary, lower the reaction temperature and extend the reaction time.
Purification of this compound and Intermediates

The polar and basic nature of this compound presents purification challenges.

Problem Potential Cause Suggested Solution
Poor Separation on Silica (B1680970) Gel Strong interaction of the basic nitrogen with the acidic silica gel, leading to tailing.Deactivate the silica gel by adding a small amount of a tertiary amine (e.g., 1-3% triethylamine) to the eluent.[11]
The compound is too polar for normal-phase chromatography.Use a more polar solvent system. A common system for this compound is a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide.[10] Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[12][13]
Product is not Eluting from the Column Irreversible adsorption to the silica gel.Use a different stationary phase, such as alumina (B75360) or a bonded phase like amine-functionalized silica.[12]
Difficulty Removing Protecting Groups (e.g., Tosyl) Incomplete reaction.Ensure a sufficient excess of the deprotecting reagent is used. For tosyl groups, sodium in amalgam is an effective method.[10]
The deprotected product is difficult to separate from the reaction mixture.After quenching the reaction, perform an appropriate aqueous workup to remove salts before chromatographic purification.

Quantitative Data

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Synthetic Strategy Yield Reference
Favorskii RearrangementFrom (-)-carvone (B1668593) derivative24.3% (9 steps to incarvilline)[2]
Rh-Catalyzed AlkylationTo form bicyclic piperidine intermediate15.4% (11 steps to this compound)[14]
DMAP-Catalyzed EsterificationCoupling of incarvilline and α-truxillic acid anhydride80%
Tosylated this compound SynthesisTwo-step esterification57%[10]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Esterification of Incarvilline with α-Truxillic Acid Anhydride[14]

This protocol describes the coupling of the incarvilline monomer with the pre-formed α-truxillic acid anhydride.

  • Anhydride Formation: To a solution of the 1,3-cyclobutanedicarboxylic acid (1 equivalent) in anhydrous THF at -78°C under an argon atmosphere, successively add triethylamine (B128534) (2.2 equivalents) and pivaloyl chloride (2.2 equivalents).

  • Stir the reaction mixture at 0°C for 1 hour.

  • Filter the white solid (triethylammonium chloride) and wash with anhydrous THF.

  • Evaporate the filtrate to dryness to obtain the crude mixed anhydride.

  • Esterification: Dissolve the crude anhydride in acetonitrile.

  • Add incarvilline (2 equivalents) and DMAP (0.2 equivalents).

  • Stir the resulting solution at room temperature for 3 days.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonium hydroxide).

Visualizations

Logical Workflow for Troubleshooting Low Yield in Esterification

G start Low Yield in Esterification check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions incomplete_conv Incomplete Conversion? check_conditions->incomplete_conv side_products Side Products Observed? incomplete_conv->side_products No increase_time Increase Reaction Time incomplete_conv->increase_time Yes increase_equiv Increase Equivalents of Activating Agent/DMAP incomplete_conv->increase_equiv Yes hydrolysis Hydrolysis of Anhydride? side_products->hydrolysis Yes degradation Degradation of Starting Material? side_products->degradation Yes end_good Yield Improved increase_time->end_good increase_equiv->end_good optimize_temp Optimize Temperature resynthesize_anhydride Re-synthesize and Use Anhydride Immediately hydrolysis->resynthesize_anhydride resynthesize_anhydride->end_good lower_temp Lower Reaction Temperature degradation->lower_temp lower_temp->end_good AdenosineSignaling cluster_membrane Cell Membrane cluster_intracellular Intracellular A1R A1 Receptor AC Adenylyl Cyclase (AC) A1R->AC inhibits (Gi) A2AR A2A Receptor A2AR->AC activates (Gs) A2BR A2B Receptor A2BR->AC activates (Gs) A3R A3 Receptor A3R->AC inhibits (Gi) cAMP cAMP AC->cAMP ATP to cAMP Adenosine Adenosine (this compound acts via this system) Adenosine->A1R Adenosine->A2AR Adenosine->A2BR Adenosine->A3R PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., reduced nociception) PKA->Response

References

Technical Support Center: Enhancing the Oral Bioavailability of Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the poor oral bioavailability of Incarvillateine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

The low oral bioavailability of this compound, a complex monoterpene alkaloid, is attributed to several physicochemical and physiological factors:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound exhibits low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • High Molecular Weight: With a molar mass of 718.93 g/mol , its large size can hinder its passive diffusion across the intestinal epithelium.[1]

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: It is hypothesized that this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

Several nanoformulation strategies have shown significant promise in enhancing the oral bioavailability of poorly water-soluble drugs and can be applied to this compound:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound. SLNs protect the drug from degradation in the GI tract, offer controlled release, and can enhance lymphatic uptake, thus bypassing first-pass metabolism.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in the aqueous environment of the GI tract. SNEDDS can significantly improve the solubility and absorption of lipophilic drugs.

Q3: How do I choose between SLNs and SNEDDS for my this compound formulation?

The choice between SLNs and SNEDDS depends on several factors:

FeatureSolid Lipid Nanoparticles (SLNs)Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Physical State Solid particles dispersed in an aqueous medium.Anhydrous liquid or semi-solid pre-concentrate.
Drug Loading Generally lower compared to SNEDDS.Can achieve higher drug loading.
Release Profile Typically provides sustained or controlled release.Usually offers rapid drug release.
Manufacturing Can be more complex, often involving high-energy homogenization.Simpler to prepare, often involving gentle mixing.
Stability Potential for drug expulsion during storage due to lipid crystallization.Generally good thermodynamic stability, but potential for drug precipitation upon dilution.

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency in my this compound SLN Formulation.

  • Possible Cause: Poor solubility of this compound in the chosen solid lipid matrix.

  • Troubleshooting Steps:

    • Lipid Screening: Conduct solubility studies of this compound in various solid lipids (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO) to identify the one with the highest solubilizing capacity.

    • Incorporate a Liquid Lipid: Consider formulating a Nanostructured Lipid Carrier (NLC), which is a modification of SLNs that includes a liquid lipid within the solid lipid matrix. This can create imperfections in the crystal lattice, providing more space for drug molecules.

    • Optimize Drug-to-Lipid Ratio: Systematically vary the concentration of this compound relative to the lipid to find the optimal ratio that maximizes loading without compromising particle stability.

Issue 2: My this compound SNEDDS Formulation Shows Drug Precipitation Upon Dilution.

  • Possible Cause: The drug is supersaturated in the nanoemulsion droplets formed in the aqueous medium and precipitates out.

  • Troubleshooting Steps:

    • Component Optimization: Re-evaluate the oil, surfactant, and co-surfactant composition. Use components with a higher solubilizing capacity for this compound.

    • Increase Surfactant/Co-surfactant Ratio: A higher concentration of emulsifiers can create smaller and more stable nanoemulsion droplets, which can better maintain the drug in a solubilized state.

    • Incorporate a Precipitation Inhibitor: Consider adding a small amount of a hydrophilic polymer (e.g., HPMC, PVP) to the SNEDDS formulation. These polymers can help prevent drug crystallization upon dilution.

Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI) in my Nanoformulation.

  • Possible Cause: Suboptimal formulation or process parameters leading to particle aggregation or a wide size distribution.

  • Troubleshooting Steps:

    • Optimize Homogenization Parameters (for SLNs): If using high-pressure homogenization, optimize the pressure and number of cycles. For ultrasonication, optimize the power and duration.

    • Surfactant Concentration: Ensure an adequate concentration of surfactant is used to effectively stabilize the nanoparticle surface and prevent aggregation.

    • Temperature Control: For SLNs prepared by hot homogenization, ensure the temperature is maintained above the melting point of the lipid throughout the process to ensure homogeneity.

Data Presentation: Representative Nanoformulation Performance

As specific data for this compound nanoformulations is limited in publicly available literature, the following tables present data from studies on other poorly bioavailable compounds, Paclitaxel (B517696) and Berberine (B55584) , to illustrate the potential improvements that can be achieved with SLN and SNEDDS formulations.

Table 1: Representative Data for Solid Lipid Nanoparticle (SLN) Formulations

DrugFormulationParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Improvement in Oral Bioavailability (Fold Increase in AUC)Reference
Paclitaxel PTX-SLNs96 ± 4.475.42 ± 1.531.5 ± 2.1~10-fold[1][2]
Berberine BBR-SLNs76.8584.2Significant improvement[3]

Table 2: Representative Pharmacokinetic Parameters of Oral Paclitaxel Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Paclitaxel Solution 3,087--[1][2]
Paclitaxel-loaded SLNs 10,274--[1][2]
Taxol® (Oral) --- (Relative Bioavailability: 6.5%)[4]
Paclitaxel-loaded LNCs --~3-fold increase vs. Taxol®[4]

Table 3: Representative Data for Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulations

DrugFormulation CompositionDroplet Size (nm)In Vivo ModelImprovement in Oral Bioavailability (Fold Increase in AUC)Reference
Berberine LipoMicel® Berberine-Healthy Volunteers~6-fold[5]
Irbesartan Capryol® 90 (32%), Cremophor® EL (43.33%), Carbitol® (21.67%)~140Male Wistar Rats7.5-fold

Experimental Protocols

The following are adaptable protocols for the preparation of SLNs and SNEDDS for a lipophilic drug like this compound. Researchers should optimize the specific components and parameters for their experiments.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication
  • Preparation of the Lipid Phase:

    • Weigh the desired amount of a solid lipid (e.g., glyceryl monostearate) and place it in a beaker.

    • Heat the lipid to 5-10°C above its melting point on a magnetic stirrer with heating.

    • Once the lipid is completely melted, add the accurately weighed amount of this compound and stir until it is fully dissolved in the molten lipid.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188 or Tween 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a high speed (e.g., 2000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nano-sizing:

    • Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. Maintain the temperature during this process.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the prepared SLN dispersion for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
  • Screening of Excipients:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, oleic acid). Select the oil with the highest solubilizing capacity.

    • Surfactant: Screen different surfactants (e.g., Cremophor EL, Tween 80, Kolliphor RH 40) for their ability to emulsify the selected oil.

    • Co-surfactant: Screen various co-surfactants (e.g., Transcutol P, PEG 400) for their ability to improve the emulsification and stability of the formulation.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • For each formulation, titrate with water and observe the formation of a nanoemulsion.

    • Construct a pseudo-ternary phase diagram to identify the self-nanoemulsifying region.

  • Preparation of the Optimized SNEDDS Formulation:

    • Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add the accurately weighed amount of this compound to the mixture.

    • Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.

  • Characterization:

    • Evaluate the prepared SNEDDS for its self-emulsification time, droplet size, PDI, and zeta potential upon dilution with an aqueous medium.

    • Assess the drug content and stability of the formulation.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vivo Evaluation A Screening of Excipients (Lipids, Surfactants, Oils) B Solubility Studies of This compound A->B C Optimization of Formulation (e.g., Phase Diagrams for SNEDDS) B->C D Preparation of Nanoformulation (SLN or SNEDDS) C->D E Particle Size & PDI D->E F Zeta Potential D->F G Drug Loading & Encapsulation Efficiency D->G H In Vitro Drug Release D->H I Oral Administration to Animal Model H->I J Pharmacokinetic Studies (AUC, Cmax, Tmax) I->J K Bioavailability Assessment J->K

Caption: Experimental workflow for developing and evaluating this compound nanoformulations.

signaling_pathway cluster_adenosine Adenosine Receptor Pathway cluster_opioid Opioid Receptor Pathway (Potential) This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Mu_Opioid μ-Opioid Receptor This compound->Mu_Opioid potential interaction Gi Gi Protein A1_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Analgesia_Adenosine Analgesic Effect cAMP->Analgesia_Adenosine Gi_Opioid Gi Protein Mu_Opioid->Gi_Opioid activates AC_Opioid Adenylyl Cyclase Gi_Opioid->AC_Opioid inhibits cAMP_Opioid ↓ cAMP AC_Opioid->cAMP_Opioid Analgesia_Opioid Analgesic Effect cAMP_Opioid->Analgesia_Opioid

Caption: Proposed signaling pathways for the analgesic action of this compound.

logical_relationship cluster_problem Problem cluster_causes Contributing Factors cluster_solutions Potential Solutions Poor_Bioavailability Poor Oral Bioavailability of this compound Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility High_MW High Molecular Weight Poor_Bioavailability->High_MW Metabolism First-Pass Metabolism Poor_Bioavailability->Metabolism Efflux P-gp Efflux Poor_Bioavailability->Efflux SLN Solid Lipid Nanoparticles (SLNs) Low_Solubility->SLN SNEDDS Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Low_Solubility->SNEDDS Metabolism->SLN Metabolism->SNEDDS Efflux->SLN Efflux->SNEDDS

Caption: Factors contributing to poor oral bioavailability and nanoformulation solutions.

References

Interpreting conflicting results on Incarvillateine's opioid receptor activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the opioid receptor activity of Incarvillateine. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with opioid antagonists are showing conflicting results regarding this compound's analgesic mechanism. Why might this be the case?

A1: Conflicting in vivo results with opioid antagonists are a known issue in this compound research and appear to be highly dependent on the experimental pain model being used. Early studies suggested opioid involvement in acute pain models, while more recent research in chronic pain models points towards the adenosine (B11128) system as the primary mediator.

  • Evidence for Opioid Involvement: In a formalin-induced pain model, which assesses acute and persistent pain, the antinociceptive effects of this compound were partially blocked by the non-selective opioid antagonist naloxone (B1662785), the µ-opioid receptor antagonist β-funaltrexamine, and the κ-opioid receptor antagonist norbinaltorphimine.[1] The δ-opioid receptor antagonist naltrindole (B39905) had no effect. This suggests a potential role for µ and κ opioid receptors in this specific pain context.

  • Evidence Against Opioid Involvement: In contrast, studies using chronic inflammatory pain models (e.g., Complete Freund's Adjuvant - CFA) and neuropathic pain models (e.g., Spared Nerve Injury - SNI) found that naloxone was ineffective at reversing this compound-induced analgesia.[2] In these models, the analgesic effects were attenuated by adenosine receptor antagonists.[2]

Troubleshooting Checklist:

  • Verify Your Pain Model: Are you using an acute or chronic pain model? The mechanism of action of this compound may differ depending on the pain state.

  • Antagonist Specificity and Dose: Confirm the selectivity, dose, and route of administration of the opioid antagonist used.

  • Consider Adenosine System Involvement: Run parallel experiments using adenosine receptor antagonists (e.g., theophylline, DPCPX) to determine if the adenosine system is dominant in your model.

Q2: Is there any quantitative data on this compound's binding affinity (Ki) or functional activity (EC50) at opioid receptors?

A2: Currently, there is a significant lack of publicly available in vitro data detailing this compound's binding affinity and functional activity at opioid receptor subtypes. The prevailing evidence for or against opioid involvement is derived from in vivo antagonist studies. The absence of this quantitative data is a major gap in understanding its pharmacological profile.

Table 1: Summary of this compound's Opioid Receptor Activity (In Vivo Data)

Receptor SubtypeAntagonist UsedPain ModelObserved Effect of AntagonistReference
Mu (µ)β-funaltrexamineFormalin TestPartial reversal of analgesia[1]
Kappa (κ)nor-binaltorphimineFormalin TestPartial reversal of analgesia[1]
Delta (δ)NaltrindoleFormalin TestNo effect on analgesia[1]
Non-selectiveNaloxoneFormalin TestPartial reversal of analgesia[3]
Non-selectiveNaloxoneChronic Pain ModelsNo effect on analgesia[2]

Q3: What about this compound's activity at adenosine receptors? Is there quantitative data available?

A3: Similar to the opioid receptors, direct in vitro binding and functional data for this compound at adenosine receptor subtypes (A1, A2A, A2B, A3) are not readily found in the literature. However, in vivo studies strongly suggest that the adenosine system, particularly the A1 receptor, is the primary mediator of its analgesic effects in chronic pain.[2] Additionally, motor-suppressive effects observed at analgesic doses have been linked to the A2A receptor.[3][4]

Table 2: Summary of this compound's Adenosine Receptor Activity (In Vivo Data)

Receptor SubtypeAntagonist UsedExperimental ModelObserved Effect of AntagonistReference
A1DPCPXNeuropathic Pain (SNI)Attenuation of antinociception[2]
A2ADMPXLocomotor ActivityReversal of motor suppression[3][4]
Non-selectiveTheophyllineNeuropathic Pain (SNI)Significant inhibition of antinociception[2][5]

Troubleshooting Guides & Experimental Protocols

Interpreting Conflicting In Vivo Data

The primary source of conflicting data appears to be the choice of pain model. This suggests that this compound may have a state-dependent mechanism of action.

Caption: Logical workflow for interpreting in vivo antagonist results.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol provides a general framework for assessing the binding affinity of this compound for µ, δ, and κ opioid receptors. Specific radioligands and conditions may need to be optimized.

G cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation & Counting cluster_3 Data Analysis prep1 Homogenize tissue (e.g., CHO cells expressing receptor) in buffer prep2 Centrifuge at low speed to remove nuclei prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 bind1 Incubate membranes with radioligand (e.g., [3H]DAMGO for µ) prep4->bind1 bind2 Add increasing concentrations of this compound bind1->bind2 bind3 Incubate to equilibrium (e.g., 60 min at 25°C) bind2->bind3 sep1 Rapidly filter reaction mixture through glass fiber filters bind3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Place filters in scintillation vials with cocktail sep2->sep3 sep4 Quantify bound radioactivity using a scintillation counter sep3->sep4 ana1 Determine non-specific binding using excess unlabeled ligand sep4->ana1 ana2 Calculate specific binding ana1->ana2 ana3 Generate competition curve and calculate IC50 ana2->ana3 ana4 Calculate Ki using the Cheng-Prusoff equation ana3->ana4

Caption: General workflow for an opioid receptor binding assay.

Detailed Steps:

  • Membrane Preparation: Use cell lines stably expressing the human opioid receptor subtype of interest (µ, δ, or κ). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

  • Assay Conditions:

    • Radioligand:

      • µ-receptor: [³H]DAMGO

      • δ-receptor: [³H]Naltrindole

      • κ-receptor: [³H]U-69,593

    • Incubation: Incubate membranes, radioligand, and varying concentrations of this compound in a final volume of 1 ml of assay buffer.

    • Non-specific Binding: Determine in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).

  • Filtration and Counting: Terminate the reaction by rapid filtration through GF/B filters, followed by washing with ice-cold buffer. Measure the radioactivity trapped on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

In Vivo Protocol: Spared Nerve Injury (SNI) Model of Neuropathic Pain

This protocol, based on the methodology of Wang et al. (2015), is used to assess the efficacy of this compound in a model of chronic neuropathic pain.

Procedure:

  • Surgery: Under anesthesia, expose the left sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Post-operative Recovery: Allow animals to recover for 7-10 days to allow for the development of mechanical allodynia.

  • Behavioral Testing (Mechanical Allodynia):

    • Place mice on an elevated mesh floor and allow them to acclimate.

    • Use von Frey filaments of increasing stiffness to stimulate the lateral plantar surface of the paw (the territory of the intact sural nerve).

    • Determine the 50% paw withdrawal threshold using the up-down method.

  • Drug Administration:

    • Administer this compound (e.g., 10 or 20 mg/kg, i.p.).

    • To test the mechanism, pre-treat with an antagonist (e.g., naloxone or theophylline) 10-15 minutes before this compound administration.

  • Post-drug Assessment: Measure the paw withdrawal threshold at various time points after this compound administration (e.g., 30, 60, 90, 120 minutes).

Proposed Signaling Pathways

The current evidence suggests two potential, context-dependent signaling pathways for this compound's analgesic effects.

G cluster_0 Acute Pain Model (e.g., Formalin Test) cluster_1 Chronic Pain Model (e.g., SNI) Incarvillateine_A This compound MOR_KOR μ/κ Opioid Receptors Incarvillateine_A->MOR_KOR A1R_A A1 Adenosine Receptor Incarvillateine_A->A1R_A G_protein_A Gi/o Signaling Cascade MOR_KOR->G_protein_A A1R_A->G_protein_A Analgesia_A Analgesia G_protein_A->Analgesia_A Incarvillateine_C This compound A1R_C A1 Adenosine Receptor Incarvillateine_C->A1R_C G_protein_C Gi/o Signaling Cascade A1R_C->G_protein_C Analgesia_C Analgesia G_protein_C->Analgesia_C

Caption: Hypothesized signaling pathways for this compound.

References

Technical Support Center: Controlling for Vehicle Effects in Incarvillateine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for vehicle effects in in vivo studies involving Incarvillateine. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right vehicle for this compound crucial for in vivo studies?

A1: The vehicle, the substance used to dissolve or suspend this compound for administration, is critical for several reasons. An appropriate vehicle ensures the proper dissolution, stability, and delivery of this compound to the target site. An inappropriate choice can lead to poor bioavailability, inaccurate dosing, and direct physiological effects that can confound experimental results, making it difficult to distinguish the true pharmacological effects of this compound from those of the vehicle itself.

Q2: What are some commonly used vehicles for this compound in preclinical studies?

A2: Based on published literature, a frequently used vehicle for this compound in rodent studies is a mixture of Dimethyl Sulfoxide (DMSO), a Cremophor (like Cremophor EL), and saline. A common ratio for this mixture is 1:1:8 (DMSO:Cremophor:Saline). However, the optimal vehicle can depend on the specific experimental conditions, including the required dose and the route of administration.

Q3: Can the vehicle itself induce biological effects that might interfere with the study outcome?

A3: Yes, vehicle components can have their own biological activities. For instance, DMSO can have anti-inflammatory and analgesic effects at certain concentrations and has been reported to cause neurotoxicity at higher doses.[1][2] Cremophor EL has been associated with hypersensitivity reactions and can alter the pharmacokinetic profile of co-administered drugs.[3] Therefore, a vehicle-only control group is an essential component of any in vivo study to identify and account for any effects produced by the vehicle.

Q4: What is the primary mechanism of action for this compound that I should be aware of when designing my study?

A4: The primary antinociceptive (pain-relieving) effect of this compound is believed to be mediated through the adenosine (B11128) receptor system.[2][4] Some studies also suggest a potential interaction with opioid receptors.[4] Understanding this is important as some vehicle components could potentially interact with these signaling pathways, although this is not well-documented for the common vehicles used with this compound.

Q5: How can I minimize the volume of vehicle administered to the animals?

A5: Minimizing the administration volume is crucial to avoid undue stress and potential toxicity. To achieve this, you may need to optimize the formulation to maximize the solubility of this compound. This could involve exploring different co-solvent ratios or, if necessary, considering alternative solubilizing agents. However, any new vehicle composition must be thoroughly tested for its own potential biological effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and administration of this compound.

Issue Potential Cause Recommended Solution(s)
Precipitation of this compound during formulation or upon dilution. - Low intrinsic solubility of this compound in the chosen vehicle system.- Incorrect order of mixing components.- Temperature changes affecting solubility.- Optimize Vehicle Composition: Try altering the ratios of the co-solvents (e.g., increasing the proportion of DMSO or Cremophor relative to saline).- Sequential Mixing: Ensure this compound is fully dissolved in the primary solvent (e.g., DMSO) before adding other components. Add saline last and slowly while vortexing.- Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution, but be cautious of potential degradation.- Sonication: Use a sonicator bath to facilitate the dissolution of the compound.
Inconsistent or unexpected results in animal studies. - Incomplete dissolution of this compound leading to inaccurate dosing.- Degradation of this compound in the vehicle over time.- Biological effects of the vehicle itself confounding the results.- Confirm Complete Dissolution: Visually inspect the final formulation for any particulate matter. Centrifuge a small aliquot to check for pellets.- Prepare Fresh Formulations: Always prepare the this compound formulation fresh on the day of the experiment.- Thorough Vehicle Control: Ensure a robust vehicle-only control group is included to isolate the effects of the vehicle.- Pilot Studies: Conduct small-scale pilot studies with different vehicle compositions to identify a formulation with minimal intrinsic effects.
Adverse events in the vehicle control group (e.g., irritation, lethargy). - Toxicity of the vehicle components at the administered concentration.- Irritation at the injection site.- Reduce Co-solvent Concentration: If possible, lower the percentage of DMSO and/or Cremophor in the final formulation.- Alternative Vehicles: Consider exploring other, more biocompatible vehicles, though this will require significant validation.- Refine Injection Technique: Ensure proper intraperitoneal injection technique to minimize irritation (see Experimental Protocols).

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (1:1:8 DMSO:Cremophor EL:Saline)

Disclaimer: This is a general protocol based on commonly cited vehicle compositions. The solubility of this compound can vary, and optimization may be required.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Cremophor® EL

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed and the desired final concentration of this compound. For a 1:1:8 ratio, the final composition will be 10% DMSO, 10% Cremophor EL, and 80% saline.

  • Initial Dissolution in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. A brief sonication may assist in this step. Visually inspect for any remaining solid particles.

  • Addition of Cremophor EL:

    • To the this compound/DMSO solution, add the calculated volume of Cremophor EL.

    • Vortex the mixture until it is a homogenous solution. The solution may appear viscous.

  • Final Dilution with Saline:

    • Slowly add the calculated volume of sterile saline to the mixture while continuously vortexing. The slow addition is crucial to prevent precipitation.

    • Continue to vortex for several minutes to ensure the formation of a stable and uniform solution or emulsion.

  • Final Inspection:

    • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication or gentle warming may be attempted. However, a persistent cloudy appearance may indicate insolubility at the target concentration.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound or vehicle formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Appropriate animal restraint device (if necessary)

Procedure:

  • Animal Restraint: Securely restrain the mouse. One common method is to scruff the mouse by pinching the loose skin over the neck and shoulders, and securing the tail.

  • Locate Injection Site: The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum.

  • Disinfect the Site: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.

  • Aspirate: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject: If no fluid is aspirated, inject the solution smoothly and steadily.

  • Withdraw Needle: Remove the needle and return the mouse to its cage.

  • Monitor: Observe the animal for any immediate adverse reactions.

Signaling Pathways and Experimental Workflow

This compound's Putative Signaling Pathway

The primary analgesic effects of this compound are thought to be mediated through the activation of adenosine receptors, which are G-protein coupled receptors.

Incarvillateine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound AdenosineReceptor Adenosine Receptor (A1/A2A) This compound->AdenosineReceptor Binds & Activates G_Protein G-protein (Gi/Gs) AdenosineReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Modulates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Analgesia Analgesic Effect Downstream->Analgesia Leads to experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A This compound Formulation (See Protocol 1) E Intraperitoneal Administration (See Protocol 2) A->E B Vehicle Control Preparation B->E C Animal Acclimatization D Randomization into Groups (Vehicle vs. This compound) C->D D->E F Behavioral/Physiological Assessment E->F G Data Collection F->G H Statistical Analysis G->H I Interpretation of Results H->I

References

Troubleshooting Incarvillateine HPLC analysis variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving variability in Incarvillateine HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A1: For initial method development for this compound, a reversed-phase HPLC (RP-HPLC) approach is recommended. A C18 column is a common choice for the stationary phase due to the lipophilic nature of this compound. The mobile phase typically consists of a gradient mixture of an aqueous component (e.g., water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. UV detection is suitable, and based on similar compounds, a wavelength of around 255 nm can be a good starting point for monitoring the elution.

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing for alkaloid compounds like this compound in RP-HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Here are common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing. Adjusting the pH of the aqueous portion of the mobile phase to a more acidic range (e.g., pH 2.5-3.5) with formic acid or trifluoroacetic acid can help to suppress the ionization of silanol groups and improve peak symmetry.

  • Column Choice: The column itself may have exposed silanol groups. Using a high-purity silica (B1680970) column or an end-capped column can minimize these interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Cleaning the column or replacing the guard column may be necessary.

Q3: Why are my retention times for this compound shifting between runs?

A3: Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause. Ensure accurate measurement of solvents and additives. If preparing the mobile phase by mixing online, ensure the pump is functioning correctly. Evaporation of the more volatile organic solvent from the mobile phase reservoir can also alter its composition over time.

  • Column Temperature: Fluctuations in the column temperature can lead to shifts in retention time. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift in the initial runs.

  • Pump Issues: Leaks in the pump, worn pump seals, or air bubbles in the pump head can all lead to inconsistent flow rates and, consequently, variable retention times.

Q4: I am not seeing any peaks, or the peaks are very small. What should I check?

A4: The absence of or very small peaks can be due to a number of issues:

  • Injection Problem: There might be an issue with the autosampler or manual injector, leading to no or a very small amount of sample being injected. Check the syringe and injection port for blockages.

  • Detector Issue: The detector lamp may be off or have reached the end of its life. Check the detector settings and lamp status.

  • Sample Degradation: this compound may have degraded in the sample vial. Ensure proper sample storage conditions (e.g., protection from light, controlled temperature).

  • Incorrect Mobile Phase: Using the wrong mobile phase or an incorrectly prepared mobile phase may cause the analyte to not elute from the column or to elute at an unexpected time.

  • Flow Path Blockage: A blockage in the system can prevent the mobile phase from reaching the detector. Check for high backpressure readings.

Troubleshooting Guides

Peak Shape Problems (Tailing, Fronting, Splitting)
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase (silanol groups).Add a small percentage of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity. Use an end-capped column.
Column overload.Dilute the sample or reduce the injection volume.
Dead volume in the system.Check and minimize the length and diameter of tubing between the injector, column, and detector.
Peak Fronting Sample solvent is stronger than the mobile phase.Prepare the sample in the initial mobile phase or a weaker solvent.
Column overload.Dilute the sample or reduce the injection volume.
Split Peaks Partially blocked column frit.Back-flush the column or replace the frit. Filter all samples and mobile phases.
Incompatible sample solvent and mobile phase.Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Column void or channeling.Replace the column.
Retention Time Variability
Problem Potential Cause Recommended Solution
Gradual Retention Time Drift Change in mobile phase composition due to evaporation.Keep mobile phase reservoirs capped. Prepare fresh mobile phase daily.
Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Erratic Retention Times Air bubbles in the pump.Degas the mobile phase. Purge the pump.
Leaking pump seals or fittings.Inspect the system for leaks and tighten or replace fittings/seals as necessary.
Inconsistent mobile phase mixing (for gradient systems).Check the performance of the gradient proportioning valve.
Baseline Issues
Problem Potential Cause Recommended Solution
Noisy Baseline Air bubbles in the system.Degas the mobile phase and purge the system.
Contaminated mobile phase or detector cell.Use high-purity solvents and filter the mobile phase. Flush the detector cell.
Detector lamp failing.Replace the detector lamp.
Drifting Baseline Column temperature not stable.Use a column oven.
Mobile phase composition changing during a gradient.Ensure proper mixing and solvent delivery.
Column bleeding.Use a high-quality column and operate within its recommended pH and temperature range.

Data Presentation

The following table summarizes typical quantitative data for this compound HPLC analysis, providing a benchmark for expected performance.[1]

Parameter Typical Value Notes
Linear Calibration Range 0.002 - 0.5 mg/mLA wide linear range is desirable for quantifying varying concentrations.
Limit of Detection (LOD) 0.35 µg/mL (S/N=3)The lowest concentration of analyte that can be reliably detected.
Intra-day Precision (%RSD) < 0.36% (n=6)Represents the precision of the method within a single day.
Inter-day Precision (%RSD) < 1.61% (n=18)Represents the precision of the method across different days.
Recovery (%) 97.61 - 102.44%Indicates the accuracy of the sample preparation method.
Relative Standard Deviation (RSD) of Recovery 0.63 - 1.93% (n=3)Shows the precision of the recovery measurements.

Experimental Protocols

Representative HPLC Method for this compound Quantification

This protocol is a composite based on typical methods for the analysis of alkaloids from plant extracts. Optimization may be required for specific instrumentation and samples.

1. Sample Preparation (from Incarvillea sinensis)

  • Extraction:

    • Weigh 1.0 g of powdered, dried plant material.

    • Extract with 20 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 10 mL of the appropriate loading buffer for a mixed-mode reversed-phase and cation-exchange SPE cartridge.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound fraction with the recommended elution solvent.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 255 nm

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried Plant Material extraction Ultrasonic Extraction (70% Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Combine Supernatants centrifugation->supernatant evaporation1 Evaporation supernatant->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid Phase Extraction (SPE) reconstitution1->spe evaporation2 Evaporation spe->evaporation2 reconstitution2 Reconstitution in Mobile Phase evaporation2->reconstitution2 filtration 0.45 µm Filtration reconstitution2->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Column (Gradient Elution) hplc_injection->separation detection UV Detection (255 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Variability cluster_baseline Baseline Problems start HPLC Analysis Variability peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift baseline_issue Baseline Noise/Drift? start->baseline_issue adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->adjust_ph Yes check_column Check Column (End-capped, High Purity) peak_tailing->check_column Yes dilute_sample Dilute Sample peak_tailing->dilute_sample Yes check_mobile_phase Check Mobile Phase (Preparation, Freshness) rt_shift->check_mobile_phase Yes use_oven Use Column Oven rt_shift->use_oven Yes equilibrate Ensure Proper Equilibration rt_shift->equilibrate Yes degas_mobile_phase Degas Mobile Phase baseline_issue->degas_mobile_phase Yes clean_system Clean System Components baseline_issue->clean_system Yes

Caption: Troubleshooting logic for HPLC variability.

signaling_pathway This compound This compound adenosine_receptor Adenosine A1 Receptor This compound->adenosine_receptor g_protein Gi/o Protein Activation adenosine_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp downstream_effects Downstream Signaling (e.g., Ion Channel Modulation) camp->downstream_effects analgesia Analgesic Effect downstream_effects->analgesia

Caption: this compound's analgesic signaling pathway.

References

Technical Support Center: Managing Incarvillateine Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Incarvillateine to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual loss of this compound's analgesic activity in my stored samples. What could be the cause?

A1: The loss of biological activity is a strong indicator of chemical degradation. This compound, a monoterpene alkaloid with ester and phenolic functionalities, is susceptible to hydrolysis and oxidation. Improper storage conditions such as elevated temperatures, exposure to light, or non-optimal pH can accelerate these degradation processes, leading to a decrease in the concentration of the active compound.

Q2: My this compound solution has developed a yellowish tint. Is this a sign of degradation?

A2: Yes, a change in color, particularly the development of a yellowish or brownish tint, often suggests the formation of degradation products. The phenolic hydroxyl groups in the this compound structure are prone to oxidation, which can lead to the formation of colored quinone-type compounds. This process can be accelerated by exposure to light, oxygen, and certain metal ions.

Q3: When analyzing my this compound sample by HPLC, I see additional peaks that were not present in the freshly prepared sample. What are these?

A3: The appearance of new peaks in your HPLC chromatogram is a direct indication of degradation. These peaks represent degradation products that have different retention times from the parent this compound molecule. Common degradation pathways include hydrolysis of the ester linkages, leading to the formation of incarvilline and ferulic acid derivatives, and oxidation of the phenolic groups.

Q4: What are the ideal storage conditions for solid this compound?

A4: For long-term storage, solid this compound should be kept in a tightly sealed, light-resistant container at -20°C or below. To minimize exposure to moisture and oxygen, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

Q5: How should I prepare and store this compound solutions for my experiments?

A5: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a slightly acidic pH (around 5-6) to minimize hydrolysis. Solutions should be stored in amber vials at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquoting and freezing at -80°C is recommended to minimize freeze-thaw cycles. Avoid prolonged exposure to ambient light and temperature.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Observed Issue Potential Cause Recommended Action
Reduced Potency/Activity Hydrolysis of ester bonds, Oxidation of phenolic groups1. Confirm degradation with HPLC analysis. 2. Prepare fresh solutions for experiments. 3. Review and optimize storage conditions (temperature, pH, light protection).
Sample Discoloration (Yellowing/Browning) Oxidation of phenolic moieties1. Protect samples from light by using amber vials or wrapping containers in foil. 2. Purge solutions with an inert gas (e.g., nitrogen) to remove dissolved oxygen. 3. Consider adding an antioxidant (e.g., ascorbic acid) if compatible with the experimental design.
Appearance of Unexpected Peaks in HPLC Formation of degradation products (e.g., hydrolysis, oxidation, or photodegradation products)1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Perform a forced degradation study to identify potential degradation products under various stress conditions. 3. Optimize the HPLC method to ensure good separation of this compound from its degradants.
Precipitate Formation in Solution Poor solubility of degradation products, pH shift1. Check the pH of the solution. 2. Filter the solution through a 0.22 µm filter before use. 3. If precipitation persists, consider using a different solvent system or a co-solvent.

Illustrative Degradation Data

The following table provides hypothetical data on the degradation of this compound under various stress conditions. This data is for illustrative purposes to demonstrate potential degradation trends.

Condition Duration Temperature This compound Remaining (%) Major Degradation Products
0.1 M HCl 24 hours60°C65Hydrolysis products (Incarvilline, Ferulic Acid derivatives)
0.1 M NaOH 24 hours60°C40Extensive hydrolysis and oxidation products
3% H₂O₂ 24 hours25°C75Oxidized derivatives (Quinones)
UV Light (254 nm) 48 hours25°C80Photodegradation products
Heat (Solid) 7 days80°C90Thermally induced degradation products
Control (in buffer pH 6) 7 days4°C98Minimal degradation

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 7 days.

4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent drug from its degradation products.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks.

  • Use the mass spectrometry data to propose structures for the major degradation products.

Visualizations

G Proposed Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Incarvilline Incarvilline Hydrolysis->Incarvilline FerulicAcid Ferulic Acid Derivatives Hydrolysis->FerulicAcid Quinones Quinone-type Products Oxidation->Quinones Photoproducts Photodegradation Products Photodegradation->Photoproducts

Caption: A diagram illustrating the potential degradation pathways of this compound.

G Workflow for this compound Stability Study start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation hplc_method Develop Stability-Indicating HPLC-UV/MS Method forced_degradation->hplc_method characterize Characterize Degradation Products hplc_method->characterize storage_study Long-Term & Accelerated Storage Stability Study hplc_method->storage_study analyze_samples Analyze Samples at Defined Time Points storage_study->analyze_samples data_analysis Data Analysis & Shelf-Life Determination analyze_samples->data_analysis end End: Stability Profile data_analysis->end

Caption: An experimental workflow for assessing the stability of this compound.

G Troubleshooting Degradation of this compound start Suspected Degradation? check_hplc Analyze by HPLC-UV/MS start->check_hplc degradation_confirmed Degradation Confirmed? check_hplc->degradation_confirmed check_storage Review Storage Conditions degradation_confirmed->check_storage Yes no_degradation No Degradation Observed degradation_confirmed->no_degradation No temp_ok Temperature < -20°C? check_storage->temp_ok light_ok Protected from Light? temp_ok->light_ok Yes remediate_temp Store at Lower Temperature temp_ok->remediate_temp No ph_ok pH of Solution Optimal? light_ok->ph_ok Yes remediate_light Use Amber Vials/Foil light_ok->remediate_light No remediate_ph Adjust pH of Solution ph_ok->remediate_ph No ph_ok->no_degradation Yes

Caption: A decision tree for troubleshooting this compound degradation issues.

Accounting for off-target effects of Incarvillateine in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Incarvillateine. The aim is to help account for its known off-target effects in experimental design and data interpretation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Nociception Assays

Question: My results from pain assays (e.g., hot plate, formalin test) with this compound are variable. Sometimes it appears to have a strong analgesic effect, while other times it is less potent. What could be the underlying reason?

Answer: The variability in this compound's observed analgesic effect can often be attributed to its complex pharmacology, primarily its dual action on adenosinergic and potentially opioidergic pathways.

Troubleshooting Steps:

  • Verify the Primary Mechanism: The principal antinociceptive effect of this compound is mediated through adenosine (B11128) receptors.[1][2] To confirm that the observed analgesia is due to this pathway, perform co-administration experiments with a non-selective adenosine receptor antagonist like theophylline (B1681296).

  • Investigate Opioid Receptor Involvement: There are conflicting reports on this compound's interaction with opioid receptors.[1][3] To dissect a potential opioid contribution:

    • Co-administer naloxone (B1662785), a non-selective opioid receptor antagonist. A partial blockade of the analgesic effect may suggest some involvement of mu and kappa opioid receptors.[1]

    • If partial blockade is observed, use more selective antagonists for mu (e.g., beta-funaltrexamine) and kappa (e.g., norbinaltorphimine) receptors to further delineate the effect.[1] Note that some studies have found naloxone to be ineffective in reversing this compound's effects.[1][3]

  • Control for Inflammatory vs. Neuropathic Pain Models: The efficacy of this compound may differ depending on the type of pain model. It has shown effectiveness in models of inflammatory and neuropathic pain.[3][4] Ensure your experimental design and dosage are appropriate for the specific pain modality being investigated.

Experimental Protocol: Antagonist Co-administration Study

  • Objective: To determine the contribution of adenosine and opioid receptors to this compound-induced analgesia.

  • Animal Model: Mice or rats, relevant to the pain model being used (e.g., spared nerve injury model for neuropathic pain).[4][5]

  • Groups:

    • Vehicle control

    • This compound (effective dose, e.g., 10-40 mg/kg, i.p.)[4][5]

    • Antagonist alone (e.g., Theophylline or Naloxone)

    • This compound + Antagonist

  • Procedure:

    • Administer the antagonist (e.g., theophylline or naloxone) 15-30 minutes prior to this compound administration.

    • Administer this compound or vehicle.

    • Perform the nociceptive assay (e.g., von Frey test for mechanical allodynia) at the time of peak this compound effect (e.g., 30-90 minutes post-administration).[4][6]

  • Interpretation:

    • Complete reversal of analgesia by theophylline points to a primary adenosine-mediated effect.

    • Partial or complete reversal by naloxone suggests involvement of the opioid system.

    • No change in the presence of antagonists might indicate a novel mechanism or experimental artifact.

Issue 2: Differentiating Analgesia from Motor Suppression

Question: The animals treated with this compound show reduced mobility. How can I be sure that my results in pain assays are due to analgesia and not sedation or motor impairment?

Answer: this compound is known to cause potent motor suppression at doses equivalent to those that produce antinociception.[2][6] This is a critical confounding factor in behavioral pain assays.

Troubleshooting Steps:

  • Dose-Response Characterization: Conduct a dose-response study for both the analgesic effect and motor effects. This will help identify if there is a therapeutic window where analgesia can be observed without significant motor impairment.

  • Utilize Assays Less Dependent on Motor Activity: Employ pain assessment methods that are less influenced by motor function. For example, the tail-flick test may be less affected by general motor suppression than the hot plate test.

  • Conduct Motor Function Control Experiments: Always include a specific motor function assay in your experimental design.

    • Rotarod Test: This is a standard test to assess motor coordination and balance.

    • Open Field Test: This can be used to quantify locomotor activity (distance traveled, speed) and exploratory behavior.

Experimental Protocol: Rotarod Test for Motor Coordination

  • Objective: To assess the effect of this compound on motor coordination.

  • Apparatus: Accelerating rotarod apparatus.

  • Procedure:

    • Train the animals on the rotarod for a set period (e.g., 2-3 days) until a stable baseline performance is achieved.

    • On the test day, administer this compound or vehicle.

    • At various time points post-administration (e.g., 30, 60, 90 minutes), place the animals on the rotarod and measure the latency to fall.

  • Interpretation: A significant decrease in the latency to fall in the this compound-treated group compared to the vehicle group indicates motor impairment.[3] These data should be considered when interpreting results from behavioral pain assays conducted at the same doses and time points.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

The primary antinociceptive mechanism of this compound is mediated through the activation of adenosine receptors.[1][3] Its analgesic effects can be blocked by adenosine receptor antagonists such as theophylline.[1][7]

Q2: Does this compound interact with opioid receptors?

The evidence is currently mixed. Some studies have shown that the analgesic effect of this compound is partially blocked by opioid antagonists like naloxone, suggesting a potential interaction with mu and kappa opioid receptors.[1][8] However, other research indicates that naloxone does not counteract its analgesic activity.[1][3] Therefore, the involvement of the opioid system should be experimentally verified for your specific model.

Q3: Could the effects I'm observing be due to inhibition of Fatty Acid Binding Proteins (FABPs)?

This is unlikely. Although this compound shares structural similarities with some FABP inhibitors, in vitro binding assays have shown that it does not have meaningful binding affinities for several human FABP isoforms (FABP3, FABP4, FABP5, and FABP7).[2][6]

Q4: What are the typical effective doses of this compound in animal models?

In mice, intraperitoneal (i.p.) doses of 10 mg/kg to 40 mg/kg have been shown to be effective in various pain models, including inflammatory and neuropathic pain.[3][4][5]

Q5: Are there any concerns about neuroinflammation with this compound use?

There are some suggestions that the this compound series of compounds may have the potential to trigger neuroinflammation.[9] For long-term studies, it is advisable to include assessments for neuroinflammatory markers (e.g., cytokine levels, microglial activation) in relevant brain regions or the spinal cord.

Quantitative Data Summary

Table 1: this compound Dosing in Preclinical Pain Models

Animal ModelPain TypeDosing RouteEffective Dose Range (mg/kg)Reference
MiceAcetic Acid Writhingi.p.10 - 20[3]
MiceFormalin-induced Paini.p.Not specified[8]
MiceSpared Nerve Injury (SNI)i.p.10 - 40[4][5]
MicePaclitaxel-induced Neuropathyi.p.10 - 20[3]
MiceComplete Freund's Adjuvant (CFA)i.p.Not specified[3]

Note: This table provides a summary of doses reported in the literature. Optimal doses may vary depending on the specific experimental conditions, animal strain, and formulation of this compound.

Visualizations

cluster_0 Troubleshooting Workflow: Unexpected Analgesia Results Start Inconsistent Analgesic Effect Observed Q1 Is the effect adenosine-mediated? Start->Q1 Exp1 Co-administer Theophylline (Adenosine Antagonist) Q1->Exp1 Res1 Effect Blocked? Exp1->Res1 Out1 Primary effect is via Adenosine Receptors Res1->Out1 Yes Q2 Is there Opioid Involvement? Res1->Q2 No Exp2 Co-administer Naloxone (Opioid Antagonist) Q2->Exp2 Res2 Effect Partially Blocked? Exp2->Res2 Out2 Partial effect via Opioid Receptors. Consider selective antagonists. Res2->Out2 Yes Out3 Opioid involvement unlikely. Consider other mechanisms or experimental variables. Res2->Out3 No

Caption: Troubleshooting logic for inconsistent analgesia results.

cluster_1 This compound's Known and Potential Signaling Pathways cluster_adenosine Primary Target cluster_opioid Potential Off-Target (Conflicting Data) cluster_fabp Negligible Interaction This compound This compound A1R Adenosine A1 Receptor This compound->A1R Activates A2R Adenosine A2 Receptor This compound->A2R Activates MuOpioid Mu-Opioid Receptor This compound->MuOpioid Activates (?) KappaOpioid Kappa-Opioid Receptor This compound->KappaOpioid Activates (?) FABP Fatty Acid Binding Proteins (FABPs) This compound->FABP No significant binding Analgesia Antinociception/ Analgesia A1R->Analgesia Motor Motor Suppression A2R->Motor MuOpioid->Analgesia KappaOpioid->Analgesia

Caption: Known and potential signaling pathways of this compound.

References

Reproducibility challenges in Incarvillateine research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Incarvillateine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility challenges encountered during preclinical research.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.

Category 1: Inconsistent Analgesic Efficacy

Question 1: Why am I observing variable or no analgesic effects with this compound in my pain model?

Answer: Reproducibility issues with this compound's analgesic effects can stem from several factors:

  • Purity of the Compound: this compound is a complex natural product. Variability in extraction and purification from Incarvillea sinensis or inconsistencies in multi-step total synthesis can lead to impurities that may interfere with its biological activity. Historically, the difficulty in isolating or synthesizing this compound in large quantities and high purity has been a hurdle for research.[1][2] Ensure you are using a highly purified (>95%) and well-characterized batch of this compound.

  • Animal Model Selection: The analgesic effects of this compound have been shown to vary depending on the pain model used. It has demonstrated efficacy in models of inflammatory and neuropathic pain, such as the formalin test, acetic acid-induced writhing, Complete Freund's Adjuvant (CFA)-induced inflammation, and spared nerve injury (SNI)-induced neuropathic pain.[1][3][4] However, at similar doses, it may not affect the thermal threshold in the hot plate test, which measures acute phasic pain.[1][4]

  • Confounding Motor Effects: A critical factor to consider is that this compound can induce motor suppression at doses that also produce analgesia (e.g., 10-20 mg/kg).[5] This is particularly important in behavioral assays that rely on a motor response, such as the hot plate test or Hargreaves test. The apparent "analgesia" could be a false positive resulting from the animal's inability to move effectively. It is crucial to include appropriate motor function controls, such as the rotarod test, in your experimental design.[4][5]

Question 2: My results on the mechanism of action are contradictory. Is this compound an opioid or adenosine (B11128) receptor agonist?

Answer: The mechanism of action of this compound is a significant point of contention and a major reproducibility challenge.[6]

  • Evidence for Opioid Involvement: Some early studies, particularly using the formalin test, found that the antinociceptive effects of this compound were partially blocked by the non-selective opioid antagonist naloxone (B1662785), as well as by μ- and κ-opioid receptor antagonists.[6][7] This suggests some interaction with the opioid system.

  • Evidence for Adenosine Involvement: Conversely, a substantial body of evidence points to the adenosine system as the primary mediator of this compound's analgesic effects, especially in models of chronic pain.[1][4][6] In these studies, the non-selective adenosine receptor antagonist theophylline, as well as more specific A1 and A2 receptor antagonists, were able to attenuate or block the antinociceptive effects of this compound, while naloxone had no effect.[1][4]

  • Experimental Context is Key: The discrepancy may be due to the different pain models used (e.g., formalin test versus chronic inflammatory or neuropathic pain models). It is possible that the underlying pain state influences the receptor systems modulated by this compound. When investigating the mechanism, it is crucial to use a panel of selective antagonists for both opioid and adenosine receptors within the specific pain model being studied.

Category 2: Synthesis and Formulation Challenges

Question 3: I'm struggling with the synthesis of this compound, and my yields are very low. What can I do?

Answer: The total synthesis of this compound is complex. Reported overall yields have varied, with some earlier methods resulting in lower yields.[8] More recent publications have described more concise and efficient synthetic routes.[2][3]

  • Review Newer Synthetic Protocols: It is advisable to consult recent literature for optimized synthetic strategies that may offer improved yields. For instance, a concise, enantioselective total synthesis has been reported with an overall yield of 16.5% over 11 steps.[2] Another gram-scale synthesis has also been developed, which may be more suitable for producing sufficient quantities for in vivo studies.[3]

  • Purity of Starting Materials and Intermediates: Ensure the purity of all starting materials and intermediates, as impurities can significantly impact the efficiency of subsequent steps.

  • Reaction Conditions: Pay close attention to the reaction conditions, such as temperature, reaction time, and the use of anhydrous solvents, as these can be critical for the success of the synthesis.

Question 4: I'm having trouble dissolving this compound for in vivo administration. What is the recommended vehicle?

Answer: The solubility of this compound can be a challenge. The vehicle used for administration can affect its bioavailability and, consequently, its efficacy.

  • Commonly Used Vehicles: Several studies have successfully used a mixture of DMSO, Cremophor, and saline. One reported vehicle is a 1:1:8 mixture of DMSO:Cremophor:Saline.[5] Another study used this compound hydrochlorate dissolved in 1% DMSO in saline.[2]

  • Vehicle Controls: It is essential to include a vehicle control group in your experiments to ensure that the vehicle itself does not have any effects on the measured outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound to aid in experimental design and comparison of results.

Table 1: Effective Doses of this compound in Different Mouse Pain Models

Pain ModelRoute of AdministrationEffective Dose Range (mg/kg)Observed Effect
Acetic Acid-Induced WrithingIntraperitoneal (i.p.)10 - 2061.4% to 78.5% inhibition of writhing[1][4]
Formalin TestIntraperitoneal (i.p.)20 - 40Significant analgesic effect[3]
CFA-Induced Thermal HyperalgesiaIntraperitoneal (i.p.)10 - 20Dose-dependent attenuation of hyperalgesia[1]
Spared Nerve Injury (SNI)Intraperitoneal (i.p.)20 - 40Strong analgesic effect[3]
Paclitaxel-Induced NeuropathyIntraperitoneal (i.p.)10 - 20Attenuation of mechanical allodynia[4]

Table 2: Effects of Antagonists on this compound-Induced Analgesia

Pain ModelAntagonistReceptor TargetEffect on this compound Analgesia
Formalin TestNaloxoneNon-selective OpioidPartial reversal[5]
Formalin TestNor-binaltorphimineκ-opioidAntagonized effect[6]
Formalin Testbeta-funaltrexamineμ-opioidAntagonized effect[6]
Formalin TestTheophyllineNon-selective AdenosineBlocked effect[6]
SNI & CFA ModelsNaloxoneNon-selective OpioidNo effect[1][4]
SNI & CFA ModelsTheophyllineNon-selective AdenosineAttenuated effect[1][4]
SNI & CFA ModelsDPCPX (A1 antagonist)Adenosine A1Attenuated effect[1]
SNI & CFA ModelsDMPX (A2 antagonist)Adenosine A2Attenuated effect[1]

Detailed Experimental Protocols

To promote standardization and reproducibility, detailed methodologies for key experiments are provided below.

Protocol 1: Spared Nerve Injury (SNI) Model in Mice

This protocol is adapted from descriptions in the literature to induce neuropathic pain.[9][10]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the lateral surface of the left thigh and disinfect the skin.

  • Incision: Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Nerve Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a fine suture. Transect the nerves distal to the ligation, removing a small section of the distal nerve stump.

  • Sural Nerve Sparing: Take extreme care to avoid touching or stretching the spared sural nerve.

  • Wound Closure: Suture the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics for the first 24-48 hours.

  • Behavioral Testing: Allow the animals to recover for 5-7 days before commencing behavioral testing for mechanical allodynia using von Frey filaments.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice

This protocol is based on established methods for inducing inflammatory pain.[11][12][13]

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus) or mechanical stimulus (using von Frey filaments).

  • CFA Injection: Under brief anesthesia, inject a small volume (e.g., 20 µL) of CFA (typically 1 mg/mL) into the plantar surface of the hind paw.

  • Inflammation Development: Allow 24-48 hours for inflammation and hyperalgesia to develop.

  • Drug Administration: Administer this compound or vehicle intraperitoneally at the desired dose.

  • Behavioral Testing: Measure thermal hyperalgesia or mechanical allodynia at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

Protocol 3: Rotarod Test for Motor Coordination in Mice

This protocol is essential for assessing potential motor impairment caused by this compound.[14][15][16]

  • Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes. Train the mice on the rotarod for 2-3 days prior to the experiment. A common training protocol is to place the mice on the rod at a low constant speed (e.g., 4 rpm) for a few minutes each day.

  • Test Parameters: Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Drug Administration: Administer this compound or vehicle at the same doses and timing as in the pain experiments.

  • Testing: Place the mouse on the rotating rod and record the latency to fall. Conduct multiple trials with an appropriate inter-trial interval.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significant decrease in latency to fall in the this compound group indicates motor impairment.

Visualizations

Signaling Pathway Diagrams

G cluster_this compound This compound cluster_adenosine Adenosine Pathway cluster_opioid Opioid Pathway This compound This compound A1_Receptor A1_Receptor This compound->A1_Receptor Agonist A2_Receptor A2_Receptor This compound->A2_Receptor Agonist Mu_Receptor Mu_Receptor This compound->Mu_Receptor Partial Agonist? (Contradictory) Kappa_Receptor Kappa_Receptor This compound->Kappa_Receptor Partial Agonist? (Contradictory) Analgesia_A Analgesia A1_Receptor->Analgesia_A Motor_Suppression Motor Suppression A2_Receptor->Motor_Suppression Analgesia_O Analgesia Mu_Receptor->Analgesia_O Kappa_Receptor->Analgesia_O G cluster_workflow Troubleshooting Workflow for Inconsistent Analgesic Results start Inconsistent Analgesic Results check_purity Verify Compound Purity (>95%) start->check_purity check_motor Assess Motor Function (e.g., Rotarod Test) check_purity->check_motor Purity Confirmed motor_impairment Motor Impairment Detected check_motor->motor_impairment Yes no_motor_impairment No Motor Impairment check_motor->no_motor_impairment No check_model Is the Pain Model Appropriate? model_appropriate Model is Appropriate (e.g., Neuropathic, Inflammatory) check_model->model_appropriate Yes model_inappropriate Model is Inappropriate (e.g., Acute Phasic Pain) check_model->model_inappropriate No interpret_with_caution Interpret Analgesic Data with Caution motor_impairment->interpret_with_caution no_motor_impairment->check_model investigate_other Investigate Other Factors (Dose, Vehicle, etc.) model_appropriate->investigate_other select_new_model Select a More Suitable Pain Model model_inappropriate->select_new_model

References

Validation & Comparative

Incarvillateine vs. Morphine: A Comparative Analysis of Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of incarvillateine, a novel monoterpene alkaloid, and morphine, the archetypal opioid analgesic. This analysis is based on available preclinical experimental data, focusing on analgesic potency, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Analgesic Efficacy

The following table summarizes the comparative analgesic effects of this compound and morphine as observed in various preclinical pain models.

Pain ModelSpeciesDrug AdministrationThis compound DoseMorphine DoseComparative PotencyReference
Formalin-Induced PainMiceThis compound showed higher potency than morphine.[1][2][1][2]
Acetic Acid-Induced WrithingMicei.p.10 mg/kg-61.4% inhibition[2]
Acetic Acid-Induced WrithingMicei.p.20 mg/kg-78.5% inhibition[2]
Hot Plate TestMicei.p.10 or 20 mg/kg10 mg/kg (s.c.)This compound did not significantly affect the pain threshold, whereas morphine produced a potent antinociceptive effect.[2][2]
Inflammatory Pain (CFA)MiceThis compound inhibited thermal hyperalgesia.[3][3]
Neuropathic Pain (SNI)Mice20 or 40 mg/kg-Showed strong analgesic effects, with lower effective doses than gabapentin.[4][4]

Note: i.p. = intraperitoneal; s.c. = subcutaneous; CFA = Complete Freund's Adjuvant; SNI = Spared Nerve Injury. Direct ED50 value comparisons were not consistently available across the reviewed literature.

Mechanisms of Action: Divergent Signaling Pathways

This compound and morphine elicit their analgesic effects through distinct molecular pathways. Morphine primarily acts on the central nervous system by activating opioid receptors, while this compound's effects are predominantly mediated by the adenosine (B11128) system.

Morphine's Opioid Receptor-Mediated Pathway

Morphine, a classic opioid agonist, binds to and activates opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors located on neuronal cell membranes.[5] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels. The presynaptic action of opioids to inhibit neurotransmitter release (like substance P, noradrenaline, and acetylcholine) is a major contributor to its analgesic effect.[5] Morphine's action at various levels of the nervous system, including the spinal cord and midbrain, results in the inhibition of pain signal transmission.[5]

cluster_Neuron Presynaptic Neuron Morphine Morphine OpioidReceptor Opioid Receptor (μ, δ, κ) Morphine->OpioidReceptor G_Protein G-Protein (Gi/Go) OpioidReceptor->G_Protein activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase inhibits IonChannels Ion Channel Modulation G_Protein->IonChannels modulates cAMP ↓ cAMP AdenylylCyclase->cAMP produces Ca_Influx ↓ Ca²⁺ Influx IonChannels->Ca_Influx K_Efflux ↑ K⁺ Efflux IonChannels->K_Efflux NeurotransmitterRelease ↓ Neurotransmitter Release Ca_Influx->NeurotransmitterRelease K_Efflux->NeurotransmitterRelease Analgesia Analgesia NeurotransmitterRelease->Analgesia

Fig. 1: Morphine's Signaling Pathway
This compound's Adenosine Receptor-Mediated Pathway

In contrast to morphine, the analgesic effects of this compound are primarily associated with the activation of the adenosine system.[2][3] While initial studies suggested a partial interaction with the central opioid system, subsequent research has indicated that the antinociceptive effects of this compound in chronic pain models are attenuated by adenosine receptor antagonists (like theophylline) but not by the opioid antagonist naloxone.[1][2][3][6] This suggests that this compound's mechanism is distinct from that of opioids and may offer a novel therapeutic target for pain management.[3] Some studies have also pointed to the involvement of mu- and kappa-opioid receptors in the antinociceptive action of this compound in certain pain models.[1]

cluster_Neuron Target Neuron This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor DownstreamSignaling Downstream Signaling Cascade AdenosineReceptor->DownstreamSignaling activates NeuronalActivity ↓ Neuronal Excitability DownstreamSignaling->NeuronalActivity leads to Analgesia Analgesia NeuronalActivity->Analgesia

Fig. 2: this compound's Signaling Pathway

Experimental Protocols for Analgesic Assessment

The evaluation of analgesic compounds relies on standardized preclinical models that simulate different aspects of pain. Below are the methodologies for key experiments cited in the comparison of this compound and morphine.

Acetic Acid-Induced Writhing Test

This model is used to assess visceral pain.

  • Animal Model: Typically, adult Swiss albino mice (20-25 g) of either sex are used.[7]

  • Procedure:

    • Mice are administered the test compound (this compound or vehicle) intraperitoneally.[2]

    • After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce writhing behavior (a characteristic stretching and constriction of the abdomen).[2]

    • The number of writhes is counted for a specific duration following the acetic acid injection.

  • Endpoint: A reduction in the number of writhes compared to the vehicle-treated control group indicates an analgesic effect.[2]

Hot Plate Test

This method evaluates the response to thermal pain.

  • Animal Model: Mice are commonly used.

  • Procedure:

    • The test compound (e.g., this compound, morphine, or vehicle) is administered.[2]

    • At predetermined time intervals, the mouse is placed on a heated surface (e.g., 55°C).[2]

    • The latency to a pain response (e.g., licking a paw or jumping) is recorded.

  • Endpoint: An increase in the reaction time (latency) to the heat stimulus compared to baseline or a control group signifies analgesia.[2] A cut-off time is typically employed to prevent tissue damage.

Formalin Test

This model assesses both acute and persistent pain.

  • Animal Model: Mice are frequently used.[8]

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of a hind paw.

    • This induces a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase.

    • The amount of time the animal spends licking or biting the injected paw is recorded during both phases.

  • Endpoint: A reduction in the duration of licking/biting in either phase indicates an antinociceptive effect.

cluster_Workflow Analgesic Testing Workflow AnimalAcclimation Animal Acclimation & Baseline Measurement DrugAdministration Drug Administration (Test Compound or Vehicle) AnimalAcclimation->DrugAdministration PainInduction Pain Induction (e.g., Acetic Acid, Formalin, Heat) DrugAdministration->PainInduction BehavioralObservation Behavioral Observation & Data Collection PainInduction->BehavioralObservation DataAnalysis Data Analysis (Comparison to Control) BehavioralObservation->DataAnalysis Conclusion Conclusion on Analgesic Potency DataAnalysis->Conclusion

Fig. 3: General Experimental Workflow

Conclusion

References

A Comparative Analysis of Incarvillateine and Gabapentin in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of Incarvillateine, a natural monoterpene alkaloid, and Gabapentin (B195806), a widely prescribed anticonvulsant, in rodent models of neuropathic pain. This document is intended for researchers, scientists, and professionals in the field of drug development and pain research, offering a comprehensive overview of experimental data, methodologies, and mechanisms of action to inform future studies and therapeutic strategies.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a clear need for novel and more effective therapeutic agents. This guide evaluates the comparative efficacy of this compound and Gabapentin, two compounds with distinct mechanisms of action. Preclinical evidence suggests that this compound, acting through the adenosine (B11128) system, exhibits potent antinociceptive effects in models of neuropathic pain, in some cases at lower effective doses than Gabapentin.[1] Gabapentin, a structural analogue of GABA, primarily exerts its analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[2][3] This comparison synthesizes available quantitative data on their effects on mechanical allodynia and thermal hyperalgesia, details the experimental protocols utilized in these assessments, and visualizes their respective signaling pathways and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the analgesic effects of this compound and Gabapentin in established rodent models of neuropathic pain.

Table 1: Comparative Efficacy in the Spared Nerve Injury (SNI) Model (Mechanical Allodynia)

CompoundSpeciesDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Post-Drug)% Maximum Possible Effect (%MPE)Reference
VehicleMouseN/A< 0.07 gN/A[4][5]
This compoundMouse10Significant increase from vehicleNot Reported[5]
This compoundMouse20Significant increase from vehicle, sustained for >90 minNot Reported[4][5]
GabapentinMouse100Significant increase from vehicleNot Reported[4][5]

Table 2: Comparative Efficacy in the Paclitaxel-Induced Neuropathy Model (Mechanical Allodynia)

CompoundSpeciesDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Post-Drug)Duration of EffectReference
VehicleMouseN/AMaintained at low thresholdN/A[6]
This compoundMouse10Dose-dependent, significant increase> 60 min at 20 mg/kg[4][6]
This compoundMouse20Dose-dependent, significant increase> 60 min[4][6]
GabapentinMouse100Significant increaseNot specified[6]

Table 3: Efficacy of Gabapentin in the Chronic Constriction Injury (CCI) Model

CompoundSpeciesDose (mg/kg, i.p.)EndpointEffectReference
GabapentinRat100Mechanical AllodyniaSignificant reversal[7]
GabapentinRat100Thermal HyperalgesiaSignificant reversal[8]
GabapentinRat25-100Static & Dynamic Allodynia, Thermal & Mechanical Hyperalgesia, Cold AllodyniaDose-dependent reversal[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Neuropathic Pain Models
  • Spared Nerve Injury (SNI): This model induces a highly reproducible and long-lasting neuropathic pain state.[2]

    • Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in the thigh of a mouse or rat. The common peroneal and tibial nerves are tightly ligated with silk suture and then transected, removing a small section of the distal nerve stump. The sural nerve is left intact. The muscle and skin are then closed in layers.[2][10] Pain-related behaviors are typically assessed starting 5-7 days post-surgery.[5]

  • Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve, leading to inflammation and compression, which mimics some aspects of human neuropathic pain.[2]

    • Procedure: In an anesthetized rodent, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.[7] The incision is then closed. Behavioral testing is typically performed 10-14 days post-surgery.[7]

  • Paclitaxel-Induced Neuropathy: This model is used to study chemotherapy-induced neuropathic pain.

    • Procedure: Mice receive daily intraperitoneal (i.p.) injections of paclitaxel (B517696) (e.g., 2 mg/kg) for five consecutive days.[4] Mechanical sensitivity is measured one day after the final paclitaxel administration.[4]

Behavioral Assessments
  • Von Frey Test (Mechanical Allodynia): This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.[2]

    • Procedure: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate. A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. A positive response is a sharp withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold is calculated using the up-down method.[4][11]

  • Hargreaves Test (Thermal Hyperalgesia): This test assesses sensitivity to a thermal stimulus.[12]

    • Procedure: The animal is placed in a plexiglass chamber on a glass floor. A movable radiant heat source is positioned under the glass floor and focused onto the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[13] A cut-off time is set to prevent tissue damage.

Signaling Pathways and Mechanisms of Action

This compound: Targeting the Adenosine System

This compound's antinociceptive effects are primarily mediated through the activation of the adenosine receptor system.[4][14] Adenosine receptors, including A1 and A2A subtypes, are GPCRs involved in modulating neuronal excitability and inflammation. The analgesic effect of this compound is attenuated by adenosine receptor antagonists like theophylline (B1681296) and DMPX.[4][15]

Incarvillateine_Pathway This compound This compound AdenosineReceptor Adenosine Receptor (A1, A2A) This compound->AdenosineReceptor Activates G_protein G-protein (Gi/o, Gs) AdenosineReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (A1) Activates (A2A) IonChannels Modulation of Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Directly modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->IonChannels Phosphorylation Hyperpolarization Neuronal Hyperpolarization IonChannels->Hyperpolarization NeurotransmitterRelease ↓ Excitatory Neurotransmitter Release IonChannels->NeurotransmitterRelease Analgesia Analgesia Hyperpolarization->Analgesia NeurotransmitterRelease->Analgesia

This compound's proposed signaling pathway.
Gabapentin: Modulating Voltage-Gated Calcium Channels

Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[16][17] This interaction is thought to disrupt the trafficking of these channels to the presynaptic terminal, leading to a reduction in calcium influx and, consequently, a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[3][18]

Gabapentin_Pathway Gabapentin Gabapentin a2d1 α2δ-1 subunit of Voltage-Gated Ca2+ Channel Gabapentin->a2d1 Binds to VGCC_trafficking VGCC Trafficking to Presynaptic Terminal a2d1->VGCC_trafficking Disrupts Presynaptic_Ca_influx ↓ Presynaptic Ca2+ Influx VGCC_trafficking->Presynaptic_Ca_influx Neurotransmitter_release ↓ Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Presynaptic_Ca_influx->Neurotransmitter_release Pain_transmission ↓ Nociceptive Signal Transmission Neurotransmitter_release->Pain_transmission Analgesia Analgesia Pain_transmission->Analgesia

Gabapentin's primary mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of analgesic compounds in a neuropathic pain model.

Experimental_Workflow Animal_Model Induction of Neuropathic Pain Model (e.g., SNI, CCI) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Model->Baseline Drug_Admin Drug Administration (this compound, Gabapentin, Vehicle) Baseline->Drug_Admin Post_Drug_Testing Post-Drug Behavioral Testing (Time-course analysis) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis (Paw Withdrawal Threshold/Latency, %MPE) Post_Drug_Testing->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Preclinical experimental workflow for neuropathic pain.

Conclusion

Both this compound and Gabapentin demonstrate significant efficacy in preclinical models of neuropathic pain. This compound presents a compelling profile with a distinct, non-opioid mechanism of action centered on the adenosine system, and it has shown potent analgesic effects at doses lower than Gabapentin in some head-to-head comparisons.[1] Gabapentin remains a cornerstone of neuropathic pain treatment, with a well-established mechanism involving the α2δ-1 subunit of voltage-gated calcium channels. Further research is warranted to fully elucidate the therapeutic potential of this compound, including more extensive dose-response studies, evaluation in a broader range of neuropathic pain models, and investigation of its side-effect profile compared to existing therapies. This guide provides a foundational dataset and methodological framework to support such future investigations.

References

Naloxone Challenge Dissociates Incarvillateine's Analgesia from the Opioid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of Incarvillateine, a novel monoterpene alkaloid, and its analgesic properties. A key focus is the use of the opioid antagonist naloxone (B1662785) to investigate the underlying mechanism of action. Contrary to initial hypotheses, experimental data demonstrates that naloxone does not antagonize the analgesic effects of this compound, strongly suggesting its mechanism is independent of the classical opioid pathway. Instead, evidence points towards the involvement of the adenosine (B11128) system.

This guide will present the relevant experimental data, detail the methodologies used in these studies, and compare this compound with both opioid and other non-opioid analgesics.

Comparative Analgesic Efficacy and Naloxone Antagonism

To validate the involvement of the opioid pathway in the analgesic effect of a compound, a standard approach is to administer naloxone, a non-selective opioid receptor antagonist. If the compound's analgesic effect is mediated by opioid receptors, naloxone should block or reverse this effect. The following tables summarize the results of such studies on this compound compared to the classic opioid, morphine.

Table 1: Effect of Naloxone on this compound-Induced Analgesia in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, i.p.)Number of Writhings (Mean ± SEM)% Inhibition
Vehicle-50.2 ± 3.1-
This compound1019.4 ± 2.8 61.4%
This compound2010.8 ± 2.178.5%
Naloxone + this compound1 + 2011.5 ± 2.5***77.1%

Data summarized from studies on acute pain models.[1][2] **p < 0.001 compared to vehicle-treated mice.

Table 2: Effect of Naloxone on Morphine-Induced Analgesia in the Tail-Flick Test in Rats

Treatment GroupDose (mg/kg)Tail-Flick Latency (s) (Mean ± SEM)
Saline-2.5 ± 0.2
Morphine5 (s.c.)8.9 ± 0.7***
Naloxone + Morphine1 (i.p.) + 5 (s.c.)3.1 ± 0.3

Data are representative of typical results from studies investigating opioid analgesia.[3][4][5] **p < 0.001 compared to saline-treated rats.

Table 3: Comparative Overview of Analgesic Mechanisms

AnalgesicPrimary Mechanism of ActionAntagonized by NaloxoneKey Side Effects
This compound Adenosine Receptor Activation[1][2][6]No[1][2]Minimal reported at analgesic doses; may cause motor suppression at higher doses[7]
Morphine (Opioid) μ-Opioid Receptor Agonist[8]Yes[3][9]Respiratory depression, constipation, addiction, tolerance[8]
Ibuprofen (NSAID) COX-1 and COX-2 Inhibition[10]NoGI bleeding, kidney damage[11]
Acetaminophen Central COX Inhibition (proposed)[12]NoLiver damage at high doses[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the data tables.

Acetic Acid-Induced Writhing Test

This is a model of visceral inflammatory pain.

  • Animals: Male ICR mice (20-25 g) are typically used.

  • Procedure:

    • Mice are pre-treated with this compound (10 or 20 mg/kg, intraperitoneally - i.p.), vehicle, or a combination of naloxone (1 mg/kg, i.p.) followed by this compound.

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p.

    • The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes).

  • Endpoint: A reduction in the number of writhes compared to the vehicle group indicates an analgesic effect.

Tail-Flick Test

This test assesses spinal reflexes to thermal pain and is sensitive to centrally acting analgesics.

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Procedure:

    • A focused beam of radiant heat is applied to the ventral surface of the rat's tail.

    • The time taken for the rat to "flick" its tail away from the heat source is measured (tail-flick latency).

    • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • A baseline latency is established for each animal.

    • Animals are treated with morphine (e.g., 5 mg/kg, subcutaneously - s.c.), saline, or naloxone (e.g., 1 mg/kg, i.p.) prior to the morphine administration.

    • Tail-flick latency is measured at set intervals post-drug administration.

  • Endpoint: An increase in tail-flick latency compared to baseline and the saline group indicates analgesia.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound, the experimental workflow for naloxone antagonism, and a comparison with the opioid pathway.

experimental_workflow cluster_groups Animal Groups cluster_procedure Procedure cluster_measurement Measurement & Analysis G1 Group 1: Vehicle Admin Drug Administration G1->Admin G2 Group 2: this compound G2->Admin G3 Group 3: Naloxone + this compound G3->Admin Wait Waiting Period (e.g., 30 min) Admin->Wait Pain Induce Pain Stimulus (e.g., Acetic Acid Injection) Wait->Pain Observe Observe & Record Analgesic Response Pain->Observe Analyze Statistical Analysis (Compare Groups) Observe->Analyze signaling_pathways cluster_this compound This compound Pathway cluster_opioid Opioid Pathway This compound This compound AdenosineReceptor Adenosine Receptor (A1/A2) This compound->AdenosineReceptor DownstreamSignal_I Downstream Signaling (e.g., ↓ cAMP) AdenosineReceptor->DownstreamSignal_I Analgesia_I Analgesia DownstreamSignal_I->Analgesia_I Theophylline Theophylline (Adenosine Antagonist) Theophylline->AdenosineReceptor Morphine Morphine OpioidReceptor μ-Opioid Receptor Morphine->OpioidReceptor DownstreamSignal_O Downstream Signaling (e.g., ↓ cAMP, K+ Efflux) OpioidReceptor->DownstreamSignal_O Analgesia_O Analgesia DownstreamSignal_O->Analgesia_O Naloxone Naloxone (Opioid Antagonist) Naloxone->OpioidReceptor

References

Theophylline Antagonism Confirms Incarvillateine's Adenosine Pathway Activity in Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for novel non-opioid analgesics, the monoterpene alkaloid Incarvillateine, derived from the plant Incarvillea sinensis, has emerged as a promising candidate.[1] Accumulating evidence points towards its mechanism of action being mediated through the adenosine (B11128) signaling pathway, a key regulator of nociception. This guide provides a comparative analysis of this compound's analgesic effects and illustrates how the non-selective adenosine receptor antagonist, theophylline, is instrumental in confirming its activity via this pathway.

Data Presentation: this compound's Analgesic Effect and Its Reversal by Theophylline

The analgesic efficacy of this compound has been demonstrated in various preclinical models of pain. A key method to elucidate its mechanism involves observing the attenuation of its effects in the presence of an antagonist. Theophylline, a well-established adenosine receptor antagonist, has been shown to significantly inhibit the antinociceptive properties of this compound.[1][2][3]

Treatment GroupAnalgesic ModelDosagePrimary Outcome% Inhibition of PainReference
This compoundAcetic Acid-Induced Writhing (Mice)10 mg/kg, i.p.Number of Writhes61.4%[3]
This compoundAcetic Acid-Induced Writhing (Mice)20 mg/kg, i.p.Number of Writhes78.5%[3]
This compound + TheophyllineAcetic Acid-Induced Writhing (Mice)This compound (20 mg/kg, i.p.), Theophylline (10 nmol, i.c.v.)Number of WrithesSignificantly reduced inhibition[3]
This compoundCFA-Induced Thermal Hyperalgesia (Mice)20 mg/kg, i.p.Paw Withdrawal LatencySignificant increase[3]
This compound + TheophyllineCFA-Induced Thermal Hyperalgesia (Mice)This compound (20 mg/kg, i.p.), Theophylline (10 nmol, i.c.v.)Paw Withdrawal LatencySignificant inhibition of the analgesic effect[3]

i.p. = intraperitoneal; i.c.v. = intracerebroventricular; CFA = Complete Freund's Adjuvant

It is important to note that at doses effective for analgesia, this compound has also been observed to produce motor suppression, an effect that is reversible by an adenosine A2A receptor antagonist.[4][5] This underscores the importance of careful experimental design to differentiate true analgesia from motor impairment.

Visualizing the Mechanism and a ssociated Experimental Workflow

To better understand the interaction between this compound, the adenosine pathway, and the antagonistic action of theophylline, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

G cluster_pathway Hypothesized Signaling Pathway This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Activates G_Protein G-Protein Signaling AdenosineReceptor->G_Protein Initiates CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) G_Protein->CellularResponse Leads to Analgesia Analgesia CellularResponse->Analgesia Results in Theophylline Theophylline Theophylline->AdenosineReceptor Blocks G cluster_workflow Experimental Workflow AnimalAcclimation Animal Acclimation (e.g., Mice) GroupAssignment Random Assignment to Treatment Groups AnimalAcclimation->GroupAssignment TheophyllineAdmin Theophylline (or Vehicle) Administration GroupAssignment->TheophyllineAdmin IncarvillateineAdmin This compound (or Vehicle) Administration TheophyllineAdmin->IncarvillateineAdmin Pre-treatment PainInduction Induction of Nociception (e.g., Acetic Acid Injection) IncarvillateineAdmin->PainInduction Allow for drug absorption DataCollection Data Collection (e.g., Counting Writhes) PainInduction->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis G cluster_logic Logical Relationship of the Hypothesis Hypothesis IF this compound acts via the adenosine pathway... Experiment ...AND Theophylline is an adenosine antagonist... Prediction ...THEN Theophylline should reduce this compound's analgesic effect.

References

A Comparative Analysis of the Side Effect Profiles: Incarvillateine vs. Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ladenburg, 20.12.2025 – In the ongoing quest for safer and more effective pain management, a critical examination of the side effect profiles of novel analgesics compared to traditional opioids is paramount. This guide provides a detailed comparison of Incarvillateine, a novel monoterpene alkaloid, and traditional opioids, focusing on their distinct mechanisms of action and resultant side effect profiles. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Traditional opioids, while potent analgesics, are fraught with a range of debilitating and often life-threatening side effects, primarily due to their mechanism of action via the µ-opioid receptor (MOR). In contrast, emerging evidence suggests that this compound exerts its analgesic effects predominantly through the adenosine (B11128) receptor system, offering a potentially safer alternative.

Executive Summary of Comparative Side Effects

Side Effect CategoryTraditional Opioids (e.g., Morphine)This compoundKey Differentiation
Respiratory Depression Significant and dose-dependent, a primary cause of overdose mortality.[1][2]Studies suggest a lack of significant respiratory depression at analgesic doses.Mechanism of action: Opioids directly suppress the respiratory centers in the brainstem via MOR activation.[1][2] this compound's non-opioid pathway appears to spare this critical function.
Gastrointestinal Effects High incidence of constipation, nausea, and vomiting due to decreased motility and increased fluid absorption in the GI tract.[3][4][5]Evidence on gastrointestinal effects is limited but suggests a lower propensity for constipation.Opioids directly act on MORs in the enteric nervous system.[3][4] this compound's adenosine-mediated pathway is not directly implicated in the same way.
Sedation & Motor Impairment Common side effects, including drowsiness and cognitive impairment.[6]Some studies report motor suppressive effects at analgesic doses, while others show no impact on locomotor activity.[7][8][9][10]The sedative effects of opioids are well-established. The conflicting data on this compound's motor effects requires further investigation to determine the therapeutic window.
Tolerance & Dependence Rapid development of tolerance, requiring dose escalation, and a high potential for physical and psychological dependence.[6]Studies in animal models indicate no significant tolerance development with repeated administration.[9][10]The development of opioid tolerance is linked to complex adaptations in the MOR signaling pathway. This compound's distinct mechanism may circumvent these adaptive changes.
Analgesic Potency High efficacy for a wide range of pain types.Potent analgesic effects demonstrated in models of inflammatory and neuropathic pain.[9][10]Both offer significant pain relief, but their efficacy in different pain modalities warrants further comparative studies.

Signaling Pathways: A Tale of Two Receptors

The fundamental differences in the side effect profiles of traditional opioids and this compound stem from their distinct molecular targets and signaling cascades.

Traditional Opioids: The µ-Opioid Receptor (MOR) Pathway

Traditional opioids exert their effects by binding to and activating the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This activation triggers two primary signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in many of the adverse side effects, including respiratory depression and tolerance.[11][12]

Opioid Traditional Opioid MOR µ-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein G-protein Activation (Gαi/o) MOR->G_protein Activates Beta_arrestin β-arrestin Recruitment MOR->Beta_arrestin Activates Analgesia Analgesia G_protein->Analgesia Side_Effects Side Effects (Respiratory Depression, Tolerance) Beta_arrestin->Side_Effects

µ-Opioid Receptor Signaling Pathway
This compound: The Adenosine Receptor Pathway

This compound's analgesic properties are primarily mediated through the activation of adenosine receptors, particularly the A1 and A2A subtypes.[13][14] Activation of these receptors also involves G-protein signaling but leads to a different downstream cascade that produces analgesia without engaging the pathways responsible for the severe side effects associated with opioids.

This compound This compound Adenosine_Receptor Adenosine Receptor (A1/A2A) This compound->Adenosine_Receptor Activates G_protein G-protein Activation Adenosine_Receptor->G_protein Downstream Downstream Signaling (e.g., ↓cAMP, K+ channel modulation) G_protein->Downstream Analgesia Analgesia Downstream->Analgesia Reduced_Side_Effects Reduced Side Effects Downstream->Reduced_Side_Effects

This compound's Adenosine Receptor Signaling Pathway

Experimental Protocols for Side Effect Assessment

The following are standard experimental protocols used to assess the key side effects of analgesic compounds in preclinical models.

Assessment of Analgesia

cluster_0 Experimental Workflow for Analgesia Assessment Animal_Prep Animal Acclimation & Baseline Measurement Drug_Admin Drug Administration (e.g., this compound, Morphine, Vehicle) Animal_Prep->Drug_Admin Hot_Plate Hot Plate Test (Thermal Nociception) Drug_Admin->Hot_Plate Writhing_Test Acetic Acid-Induced Writhing Test (Visceral Pain) Drug_Admin->Writhing_Test Data_Analysis Measure Latency to Response / Number of Writhes Hot_Plate->Data_Analysis Writhing_Test->Data_Analysis Comparison Compare Drug Groups to Vehicle Data_Analysis->Comparison

Workflow for Analgesia Assessment

1. Hot Plate Test: This method assesses the response to thermal pain.[4][15][16][17][18]

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C). A transparent cylinder confines the animal to the plate.

  • Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

  • Endpoint: A significant increase in the latency to respond compared to a vehicle control group indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test: This test evaluates visceral pain.[19][20][21][22][23]

  • Procedure: An intraperitoneal injection of a dilute acetic acid solution is administered to induce a characteristic stretching and writhing behavior.

  • Endpoint: The number of writhes is counted over a specific period. A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates analgesia.

Assessment of Motor Coordination

Rotarod Test: This is a standard test to evaluate motor coordination and balance.[1][2][5][24][25]

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure: Animals are placed on the rotating rod, and the speed is gradually increased.

  • Endpoint: The latency to fall from the rod is recorded. A decrease in the time spent on the rod suggests motor impairment.

Assessment of Gastrointestinal Transit

Charcoal Meal Test: This method measures the rate of gastrointestinal motility.[26][27][28]

  • Procedure: Following drug administration, animals are given an oral gavage of a charcoal meal. After a set time, the animal is euthanized, and the distance the charcoal has traveled through the small intestine is measured.

  • Endpoint: The percentage of the total length of the small intestine that the charcoal has traversed is calculated. A decrease in this percentage indicates a slowing of gastrointestinal transit.

Conclusion

The preclinical data strongly suggest that this compound's unique mechanism of action, centered on the adenosine receptor system, translates to a significantly more favorable side effect profile compared to traditional opioids. The absence of significant respiratory depression and the potential for reduced gastrointestinal complications and tolerance are particularly noteworthy. While further clinical investigation is required, this compound represents a promising avenue for the development of a new class of analgesics that could mitigate the public health crisis associated with opioid use. This guide underscores the importance of exploring non-opioid pathways for pain relief to usher in a new era of safer pain management.

References

A Comparative Analysis of Incarvillateine and Its Synthetic Analogs in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel analgesics with improved efficacy and safety profiles, natural products continue to be a valuable source of inspiration. Incarvillateine, a monoterpene alkaloid derived from the plant Incarvillea sinensis, has garnered significant attention for its potent antinociceptive properties. This guide provides a comprehensive comparison of this compound and its synthetic analogs in various preclinical pain models, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of this promising class of compounds.

Overview of this compound's Analgesic Activity

This compound has demonstrated efficacy in a range of preclinical models that simulate different pain states, including acute, inflammatory, and neuropathic pain.[1][2][3] Its mechanism of action is primarily linked to the adenosine (B11128) system, distinguishing it from traditional opioid analgesics.[1][2][3][4][5] The antinociceptive effects of this compound can be attenuated by adenosine receptor antagonists, but not by the opioid antagonist naloxone.[1][2] This suggests a novel pathway for pain relief, which has prompted the synthesis and evaluation of various analogs to explore structure-activity relationships and identify compounds with enhanced therapeutic potential.

Comparative Efficacy in Preclinical Pain Models

The analgesic effects of this compound and its synthetic analogs have been evaluated in several well-established rodent pain models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy in Neuropathic Pain Models (Spared Nerve Injury - SNI)
CompoundDose (mg/kg, i.p.)Outcome MeasureResultComparisonReference
This compound20Mechanical Withdrawal ThresholdSignificant increaseMore potent than Gabapentin[6][7]
This compound40Mechanical Withdrawal ThresholdSignificant increaseMore potent than Gabapentin[6][7]
Structurally Optimized Analog 120Mechanical Withdrawal ThresholdStrong analgesic effectLower effective dose than Gabapentin[6][7]
Structurally Optimized Analog 240Mechanical Withdrawal ThresholdStrong analgesic effectLower effective dose than Gabapentin[6][7]
Gabapentin (Control)100Mechanical Withdrawal ThresholdSignificant increaseStandard of care[6][7]
Table 2: Efficacy in Inflammatory Pain Models (Formalin and Complete Freund's Adjuvant - CFA)
CompoundDose (mg/kg, i.p.)Pain ModelOutcome MeasureResultReference
This compound10Formalin TestReduction in licking/biting timeSignificant antinociceptive activity[8]
This compound20CFA-induced thermal hyperalgesiaIncreased withdrawal latencySignificant and lasting effect (>150 min)[1]
3,3'-demethoxy-4,4'-dehydroxythis compoundNot specifiedFormalin TestReduction in licking/biting timeEqual potency to this compound[8]
IncarvillineNot specifiedFormalin TestReduction in licking/biting timeWeak activity[8]
Ferulic AcidNot specifiedFormalin TestReduction in licking/biting timeNo activity[8]
Table 3: Efficacy in Acute Pain Models (Acetic Acid-Induced Writhing)
CompoundDose (mg/kg, i.p.)Outcome MeasureResultReference
This compound10% Inhibition of Writhing61.4%[1][2]
This compound20% Inhibition of Writhing78.5%[1][2]
Structurally Optimized Analog 1Not specifiedWrithing ResponseEfficacious prevention[6][7]
Structurally Optimized Analog 2Not specifiedWrithing ResponseEfficacious prevention[6][7]
Aspirin DL-lysine (Control)100% Inhibition of Writhing85.4%[1]

Proposed Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

Signaling Pathway of this compound

The analgesic effect of this compound is primarily mediated through the activation of the adenosine system. The diagram below illustrates this proposed pathway.

G cluster_stimulus Painful Stimulus (Inflammatory/Neuropathic) cluster_this compound Pharmacological Intervention cluster_pathway Cellular Signaling cluster_response Physiological Response Pain Tissue Injury / Nerve Damage Nociceptor Nociceptor Terminal Pain->Nociceptor Activates This compound This compound / Analogs AdenosineReceptor Adenosine Receptors (A1, A2A) This compound->AdenosineReceptor Activates Downstream Downstream Signaling (e.g., ↓ cAMP, K+ channel modulation) AdenosineReceptor->Downstream Initiates Downstream->Nociceptor Hyperpolarizes / Inhibits Neurotransmitter Release Analgesia Analgesia (Reduced Pain Perception) Nociceptor->Analgesia Leads to

Caption: Proposed mechanism of action for this compound-mediated analgesia.

Experimental Workflow: Spared Nerve Injury (SNI) Model

The SNI model is a widely used model of neuropathic pain. The workflow for evaluating compound efficacy is depicted below.

G cluster_surgery Phase 1: Induction of Neuropathy cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization A2 SNI Surgery: Transection and ligation of tibial and common peroneal nerves A1->A2 A3 Post-operative Recovery (several days) A2->A3 B1 Baseline Mechanical Threshold Measurement (von Frey filaments) A3->B1 Development of Mechanical Allodynia B2 Compound Administration (this compound, Analog, or Vehicle) B1->B2 B3 Post-treatment Mechanical Threshold Measurement (at multiple time points) B2->B3 C1 Calculate Paw Withdrawal Threshold (g) C2 Compare treatment groups to vehicle and baseline C1->C2

Caption: Workflow for the Spared Nerve Injury (SNI) pain model.

Experimental Workflow: Formalin Test

The formalin test assesses both acute and inflammatory pain responses.

G cluster_pretreatment Phase 1: Pre-treatment cluster_induction Phase 2: Nociceptive Induction cluster_observation Phase 3: Behavioral Observation & Analysis A1 Animal Acclimatization in Observation Chambers A2 Compound Administration (this compound, Analog, or Vehicle) A1->A2 B1 Intraplantar Injection of Formalin into Hind Paw A2->B1 After 30 min C1 Phase 1 Observation (0-5 min): Measure licking/biting time (Acute Pain) B1->C1 C2 Phase 2 Observation (15-30 min): Measure licking/biting time (Inflammatory Pain) B1->C2 C3 Compare total time of nociceptive behaviors between groups C1->C3 C2->C3

Caption: Workflow for the two-phase Formalin pain model.

Detailed Experimental Protocols

A summary of the methodologies for the key experiments is provided below.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain.

  • Animals: Male ICR mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment before testing.

  • Compound Administration: Mice are pre-treated with this compound, its analogs, or a vehicle control via intraperitoneal (i.p.) injection.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal contractions and stretching).[1]

  • Observation: Immediately after acetic acid injection, the number of writhes is counted for a specific period (e.g., 15-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control group.

Formalin Test

This model distinguishes between acute neurogenic pain and inflammatory pain.

  • Animals: Male ICR or C57BL/6 mice are commonly used.

  • Acclimatization: Mice are placed in individual observation chambers for acclimatization.

  • Compound Administration: Test compounds or vehicle are administered (e.g., i.p.) prior to formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 20 µL of 5% formalin) is injected into the plantar surface of one hind paw.

  • Behavioral Scoring: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. This is done in two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.

  • Data Analysis: The total time spent in nociceptive behavior is compared between treated and control groups for each phase.

Spared Nerve Injury (SNI) Model

This is a widely accepted model of peripheral neuropathic pain.

  • Animals: Adult male Sprague-Dawley or C57BL/6 mice are often used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb. The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact.

  • Post-operative Care and Development of Allodynia: Animals are allowed to recover for several days to weeks, during which they develop mechanical allodynia (pain in response to a non-painful stimulus) in the paw region innervated by the intact sural nerve.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold is measured using von Frey filaments of increasing stiffness applied to the lateral plantar surface of the paw. The lowest force that elicits a paw withdrawal response is recorded.

  • Compound Testing: Once stable allodynia is established, baseline withdrawal thresholds are measured. Animals are then administered this compound, an analog, or vehicle, and withdrawal thresholds are re-assessed at various time points post-dosing.

  • Data Analysis: The change in paw withdrawal threshold from baseline is calculated and compared across treatment groups.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound and some of its synthetic analogs are potent analgesic agents, particularly in models of neuropathic and inflammatory pain.[1][6][7] The cyclobutane (B1203170) moiety appears to be crucial for its antinociceptive activity.[8] The mechanism of action, primarily involving the adenosine system, presents a promising alternative to opioid-based therapies.

However, it is important to note that at analgesic doses, this compound has also been reported to produce motor suppressive effects, which could potentially confound the interpretation of pain behavior assessments.[4][9] Future research should focus on:

  • Synthesizing and screening new analogs to dissociate the analgesic effects from motor suppression.

  • Further elucidating the specific adenosine receptor subtypes involved (A1, A2A, A2B, A3).

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

  • Evaluating the long-term efficacy and safety of lead compounds, including assessment of tolerance development.

References

A Comparative Guide to Validating the Non-Addictive Potential of Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with a favorable safety profile, particularly concerning addictive potential, is a cornerstone of modern pharmacology. Incarvillateine, a monoterpene alkaloid derived from the plant Incarvillea sinensis, has emerged as a promising candidate. Traditional use and preliminary studies suggest significant antinociceptive effects, but a comprehensive evaluation of its addictive liability is crucial for its development as a therapeutic agent. This guide provides a comparative framework for validating the non-addictive potential of this compound, contrasting its proposed mechanism of action with that of traditional opioids and outlining the requisite preclinical assays.

Mechanism of Action: A Departure from the Opioid Pathway

This compound's analgesic properties are primarily attributed to its activity within the adenosine (B11128) system, a key distinction from opioids like morphine that exert their effects through the mu-opioid receptor pathway.[1][2][3][4][5] While some early studies hinted at a possible minor interaction with the opioid system, subsequent research has indicated that the contribution of opioid receptors to this compound's effects is minimal, if any.[1][2][6] The antinociceptive effects of this compound can be attenuated by adenosine receptor antagonists, but not consistently by the opioid antagonist naloxone.[1][2] This fundamental difference in signaling pathways suggests a lower intrinsic potential for addiction, as the mu-opioid receptor is a key mediator of the rewarding and reinforcing effects of opioids that lead to addiction.

It is important to note that some studies have observed motor suppressive effects of this compound at doses similar to those that produce analgesia, which should be carefully considered in the interpretation of behavioral pain assays.[6][7][8]

Comparative Data on Addictive Potential

To date, there is a notable absence of published studies that directly assess the addictive liability of this compound using standardized preclinical models such as Conditioned Place Preference (CPP) and intravenous self-administration (IVSA). Therefore, the following table presents a comparative summary of the expected outcomes for this compound based on its known mechanism of action, alongside established data for the archetypal opioid, morphine.

ParameterThis compound (Expected)Morphine (Established)Rationale for this compound's Expected Outcome
Conditioned Place Preference (CPP) No significant place preferenceSignificant place preference for the drug-paired chamberThe adenosine-mediated mechanism is not typically associated with the robust rewarding effects that drive place preference.
Intravenous Self-Administration (IVSA) Low to no self-administrationRobust self-administration and dose-dependent increases in respondingThe lack of significant rewarding properties would likely result in minimal to no motivation for the animal to self-administer the compound.
Tolerance to Analgesic Effect No significant tolerance observed with repeated administration[1][2]Significant tolerance develops with repeated administrationThe development of tolerance is a hallmark of chronic opioid use.
Withdrawal Symptoms upon Cessation No significant withdrawal symptoms expectedPronounced withdrawal syndrome (e.g., jumping, wet dog shakes, diarrhea)The absence of dependence on the opioid system would preclude the manifestation of a classic opioid withdrawal syndrome.

Experimental Protocols for Assessing Addictive Potential

To rigorously validate the non-addictive profile of this compound, the following established preclinical models are recommended.

Conditioned Place Preference (CPP)

The CPP paradigm is a classical behavioral model used to evaluate the rewarding or aversive properties of a drug.

Objective: To determine if this compound produces a rewarding effect by measuring the animal's preference for an environment previously paired with the drug.

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

  • Pre-Conditioning (Habituation): For two days, mice are placed in the central chamber and allowed to freely explore all three chambers for 20 minutes to establish baseline preference.

  • Conditioning (4-8 days):

    • On alternating days, mice receive an intraperitoneal (i.p.) injection of either this compound (at a therapeutically relevant dose) or vehicle (e.g., saline).

    • Immediately following the this compound injection, the mouse is confined to one of the outer chambers for 30-40 minutes.

    • Following the vehicle injection, the mouse is confined to the opposite outer chamber for the same duration. The pairing of a specific chamber with the drug is counterbalanced across animals to avoid bias.[9]

  • Post-Conditioning (Test Day): On the day following the last conditioning session, the mouse is placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15-20 minutes.[9]

Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference and suggests rewarding properties.

Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively work to receive the drug.

Objective: To determine if this compound has reinforcing effects by assessing whether animals will learn to perform an action (e.g., lever press) to receive an intravenous infusion of the drug.

Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a drug infusion pump, and a tether system connected to a surgically implanted intravenous catheter.[10][11]

Procedure:

  • Surgery: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein, which is externalized on their back.[12]

  • Acquisition (10-15 days):

    • Rats are placed in the operant chamber for daily sessions (e.g., 2-6 hours).

    • A press on the active lever results in the delivery of a single intravenous infusion of this compound. A press on the inactive lever has no consequence.[10]

    • Acquisition of self-administration is defined by a stable pattern of responding on the active lever and discrimination between the active and inactive levers.

  • Dose-Response Curve: Once a stable baseline of responding is established, the dose of this compound per infusion is varied across sessions to determine the dose-dependent effects on self-administration.[12]

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses the animal is willing to make) is a measure of the reinforcing efficacy of the drug.

Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever, and a dose-dependent increase in responding, indicate that the drug has reinforcing properties.

Visualizing the Pathways and Processes

Signaling Pathway Comparison

The following diagram illustrates the distinct signaling cascades of the mu-opioid receptor, which is associated with addiction, and the proposed adenosine receptor pathway for this compound.

G morphine Morphine mor Mu-Opioid Receptor (MOR) morphine->mor gi Gi Protein mor->gi Activates ac_neg Adenylyl Cyclase ↓ gi->ac_neg Inhibits reward Reward Pathway Activation (Dopamine Release) gi->reward Leads to camp_neg cAMP ↓ ac_neg->camp_neg This compound This compound ar Adenosine Receptor (A1/A2A) This compound->ar g_protein G Protein (Gi/Gs) ar->g_protein Activates ac_mod Adenylyl Cyclase Modulation g_protein->ac_mod camp_mod cAMP Modulation ac_mod->camp_mod analgesia Analgesia camp_mod->analgesia Contributes to

Caption: Contrasting signaling pathways of Morphine and this compound.

Experimental Workflow for Conditioned Place Preference

The following diagram outlines the key phases of the Conditioned Place Preference (CPP) experiment, a critical tool for assessing the rewarding properties of a compound.

G cluster_workflow Conditioned Place Preference (CPP) Experimental Workflow cluster_conditioning_details Conditioning Details start Start pre_conditioning Phase 1: Pre-Conditioning (Habituation & Baseline Preference) start->pre_conditioning conditioning Phase 2: Conditioning (Drug and Vehicle Pairings) pre_conditioning->conditioning post_conditioning Phase 3: Post-Conditioning (Preference Test) conditioning->post_conditioning data_analysis Data Analysis (Time in Chambers) post_conditioning->data_analysis conclusion Conclusion on Rewarding Potential data_analysis->conclusion drug_day Day X: Inject this compound Confine to Chamber A vehicle_day Day Y: Inject Vehicle Confine to Chamber B drug_day->vehicle_day Alternate Days vehicle_day->drug_day

Caption: Workflow for the Conditioned Place Preference experiment.

References

Unraveling Incarvillateine: A Comparative Guide to its Mechanism of Action Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive cross-validation of Incarvillateine's mechanism of action. While traditionally recognized for its analgesic properties, emerging evidence suggests a multifaceted role for this potent alkaloid. This document objectively compares its performance across different cellular contexts, offering supporting experimental data where available and detailing protocols for further investigation.

This compound, a complex monoterpene alkaloid isolated from the plant genus Incarvillea, has long been a subject of interest for its significant antinociceptive effects, comparable in some models to morphine.[1][2][3] The primary mechanism of action is widely attributed to its interaction with the adenosine (B11128) system.[3][4] However, its bioactivity is not limited to this pathway, with evidence pointing towards modulation of the opioidergic and GABAergic systems, as well as anti-inflammatory activities.[1][5] This guide synthesizes the current understanding of this compound's molecular targets and provides a framework for its cross-validation in various cell lines, a critical step in elucidating its full therapeutic potential and potential liabilities, such as neuroinflammation.[1][5]

Quantitative Analysis of this compound's Bioactivity

The following tables summarize the known quantitative data on this compound's effects on different molecular targets and cellular processes. The limited availability of cross-cell line data underscores the need for further research in this area.

TargetCell Line/SystemAssay TypeMetricValueReference(s)
Adenosine System
Adenosine A1 ReceptorIn vivo (mice)Antagonist Challenge-Antagonized by DPCPX[4]
Adenosine A2A ReceptorIn vivo (mice)Antagonist Challenge-Antagonized by DMPX[6]
Non-selective AdenosineIn vivo (mice)Antagonist Challenge-Antagonized by Theophylline[3][4]
Opioid System
Mu-opioid ReceptorIn vivo (mice)Antagonist Challenge-Partially antagonized by beta-funaltrexamine[3]
Kappa-opioid ReceptorIn vivo (mice)Antagonist Challenge-Partially antagonized by norbinaltorphimine[3]
Delta-opioid ReceptorIn vivo (mice)Antagonist Challenge-Not antagonized by naltrindole[3]

Table 1: this compound's Interaction with Adenosine and Opioid Systems (In Vivo Data)

Target/PathwayCell Line/SystemAssay TypeMetricValueReference(s)
Anti-inflammatory Activity
Incarvillea compacta Extract (related species)RAW 264.7 MacrophagesWestern Blot-Downregulates p-PDK1, p-Akt, p-GSK3β, and NLRP3 activation[5]

Table 2: Anti-inflammatory Effects of a Related Incarvillea Extract

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of this compound, the following diagrams illustrate its proposed signaling pathways and the experimental workflows for their validation.

cluster_membrane Cell Membrane cluster_intracellular Intracellular A1R A1R AC Adenylyl Cyclase A1R->AC - A2AR A2AR A2AR->AC + Motor_Suppression Motor Suppression A2AR->Motor_Suppression GABAAR GABA-A R Cl_ion Cl- influx GABAAR->Cl_ion - Seizure Seizure Aggravation GABAAR->Seizure cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Cl_ion->Seizure This compound This compound This compound->A1R Agonist This compound->A2AR Agonist This compound->GABAAR Inhibitor

Proposed signaling pathways of this compound.

cluster_adenosine Adenosine Receptor Activity cluster_gaba GABA-A Receptor Modulation cluster_inflammation Anti-inflammatory Pathway Validation A_cell CHO-K1 cells expressing A1/A2A receptors A_treat Treat with this compound A_cell->A_treat A_assay cAMP Assay A_treat->A_assay A_measure Measure cAMP levels A_assay->A_measure G_cell Xenopus oocytes expressing GABA-A receptors G_treat Apply this compound G_cell->G_treat G_assay Two-electrode voltage clamp G_treat->G_assay G_measure Measure GABA-evoked currents G_assay->G_measure I_cell RAW 264.7 or THP-1 cells I_stim Stimulate with LPS I_cell->I_stim I_treat Treat with this compound I_stim->I_treat I_assay Western Blot / ELISA I_treat->I_assay I_measure Measure p-Akt, NLRP3, IL-1β I_assay->I_measure

Experimental workflows for mechanism validation.

Detailed Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Adenosine Receptor Activation: cAMP Assay in CHO-K1 Cells

This protocol is designed to determine if this compound acts as an agonist or antagonist at adenosine A1 (Gi-coupled) or A2A (Gs-coupled) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing human adenosine A1 or A2A receptors.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.

  • This compound stock solution (in DMSO).

  • Forskolin (adenylyl cyclase activator).

  • IBMX (phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 96-well or 384-well white opaque tissue culture plates.

Procedure:

  • Cell Seeding: Seed the CHO-K1 cells into the assay plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX. For antagonist mode, also prepare a solution of a known adenosine receptor agonist (e.g., NECA).

  • Cell Treatment (Agonist Mode):

    • Wash the cells with serum-free medium.

    • Add the this compound dilutions to the wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Treatment (Antagonist Mode):

    • Pre-incubate the cells with this compound dilutions for 15-30 minutes.

    • Add the known agonist at a concentration that gives ~80% of the maximal response (EC80).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values. For A1 receptor activation (Gi), a decrease in forskolin-stimulated cAMP is expected. For A2A receptor activation (Gs), an increase in cAMP is expected.

Anti-inflammatory Activity: PI3K/Akt Pathway and NLRP3 Inflammasome Activation

This protocol outlines the investigation of this compound's effect on key inflammatory signaling pathways in macrophage-like cell lines.

a) PI3K/Akt Pathway Analysis in RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.

  • Lipopolysaccharide (LPS).

  • This compound stock solution (in DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.

b) NLRP3 Inflammasome Activation in THP-1 Cells

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • LPS.

  • ATP or Nigericin (NLRP3 activators).

  • This compound stock solution (in DMSO).

  • ELISA kit for human IL-1β.

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

  • Priming and Treatment:

    • Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

    • During the last hour of priming, add different concentrations of this compound.

  • NLRP3 Activation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-1β in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Concluding Remarks

The available evidence strongly suggests that this compound's primary mechanism of action for its analgesic effects is through the modulation of the adenosine system. However, its interactions with other targets, such as GABA-A receptors, and its potential anti-inflammatory properties, indicate a more complex pharmacological profile. The significant lack of data on its effects in a broad range of cell lines, particularly cancer and various immune cell types, represents a critical knowledge gap. The protocols and comparative data presented in this guide are intended to empower researchers to systematically investigate the cross-cell line activity of this compound, ultimately leading to a more complete understanding of its therapeutic potential and paving the way for the development of novel therapeutics. The related incarvine alkaloids, which have shown promise in targeting the GTPase Rac1 in cancer cells, further highlight the need to explore the molecular diversity of Incarvillea alkaloids in different disease contexts.[1]

References

Incarvillateine's Analgesic Efficacy: A Comparative Study Across Animal Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel non-opioid analgesics, the monoterpene alkaloid Incarvillateine, derived from Incarvillea sinensis, has emerged as a promising candidate.[1][2] Traditionally used in Chinese medicine for rheumatism and pain relief, recent studies have begun to elucidate its pharmacological profile, demonstrating significant antinociceptive effects in various preclinical pain models.[1][2][3] This guide provides a comparative analysis of this compound's performance in acute, inflammatory, and neuropathic pain models, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound in Rodent Pain Models

This compound has been demonstrated to be effective against inflammatory and neuropathic pain, with its analgesic actions linked to the adenosine (B11128) system rather than the opioid system.[1][4] The following tables summarize the quantitative outcomes of this compound administration in several widely-used animal pain models.

Table 1: Effect of this compound in Acute Pain Models
Pain ModelSpeciesThis compound Dose (i.p.)Key FindingsReference Compound
Acetic Acid-Induced WrithingMice10 mg/kg61.4% inhibition of writhing behavior.[1]Aspirin DL-lysine (100 mg/kg): 85.4% inhibition.[1]
20 mg/kg78.5% inhibition of writhing behavior.[1]
Hot Plate TestMice10 or 20 mg/kgDid not significantly affect thermal threshold.[1][4]Morphine (10 mg/kg, s.c.): Significantly increased withdrawal latency.[1][5]
Table 2: Effect of this compound in Inflammatory Pain Models
Pain ModelSpeciesThis compound Dose (i.p.)Key Findings
Complete Freund's Adjuvant (CFA)-Induced Thermal HyperalgesiaMice10 and 20 mg/kgDose-dependently attenuated thermal hyperalgesia. The effect at 20 mg/kg lasted for over 150 minutes.[1]
CFA-Induced Paw EdemaMice20 mg/kgSignificantly inhibited paw edema.[1]
Table 3: Effect of this compound in Neuropathic Pain Models
Pain ModelSpeciesThis compound Dose (i.p.)Key FindingsReference Compound
Spared Nerve Injury (SNI)-Induced Mechanical AllodyniaMice10 and 20 mg/kgProduced a significant antinociceptive effect for more than 90 minutes.[4]Gabapentin (B195806) (100 mg/kg): Showed significant antinociceptive effects.[6]
Paclitaxel-Induced Mechanical AllodyniaMice10 and 20 mg/kgProduced a rapid, significant, and dose-dependent antinociceptive effect.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing abdominal constrictions.[7][8]

  • Animals: Male mice are typically used.[9]

  • Acclimatization: Animals are allowed to acclimate to the testing environment.

  • Drug Administration: this compound (10 or 20 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the acetic acid injection.[1][5]

  • Induction of Writhing: A 0.6% acetic acid solution (0.2 ml) is injected i.p. to induce writhing behavior, characterized by abdominal contractions and stretching of the hind limbs.[1]

  • Observation: Five minutes after the acetic acid injection, the number of writhes is counted for a 15-minute period.[1]

Hot Plate Test

This test evaluates the response to thermal pain.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) is used.[10]

  • Animals: Mice are used for this assay.

  • Drug Administration: this compound (10 or 20 mg/kg, i.p.), morphine (10 mg/kg, s.c.), or vehicle is administered.[1][5]

  • Testing: At various time points after drug administration, mice are placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model mimics chronic inflammatory pain.[11]

  • Induction of Inflammation: A subcutaneous injection of CFA (e.g., 20 µl) is administered into the plantar surface of the mouse's hind paw.[11] This induces a localized inflammation, thermal hyperalgesia, and paw edema.[1][11]

  • Pain Assessment: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus). Mechanical allodynia can be measured using von Frey filaments.[11]

  • Drug Administration: this compound is administered i.p. at the desired doses, and pain thresholds are measured at different time points post-administration.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This is a surgical model of neuropathic pain.[1][12][13][14]

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact.[1][13][14]

  • Pain Assessment: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with von Frey filaments applied to the lateral plantar surface of the ipsilateral paw.[13][14]

  • Drug Administration: this compound or a reference compound like gabapentin is administered, and the mechanical threshold is measured at various time points.[6]

Paclitaxel-Induced Neuropathic Pain

This model mimics chemotherapy-induced peripheral neuropathy.[15]

  • Induction of Neuropathy: Paclitaxel (B517696) is administered to mice (e.g., 2 mg/kg, i.p.) on alternating days for a total of four injections.[16][17]

  • Pain Assessment: Mechanical allodynia is measured using von Frey filaments before and at multiple days after the initiation of paclitaxel treatment.[1]

  • Drug Administration: this compound is administered i.p., and its effect on the mechanical withdrawal threshold is determined.[1]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and experimental procedures, the following diagrams are provided.

G cluster_workflow Experimental Workflow: this compound in Animal Pain Models start Animal Acclimatization pain_model Induction of Pain Model (e.g., CFA, SNI, Acetic Acid) start->pain_model drug_admin This compound or Vehicle Administration (i.p.) pain_model->drug_admin behavioral_test Behavioral Assessment (e.g., von Frey, Hot Plate, Writhing Count) drug_admin->behavioral_test data_analysis Data Analysis and Comparison behavioral_test->data_analysis

Figure 1. Generalized experimental workflow for assessing the analgesic effects of this compound.

G cluster_pathway Proposed Analgesic Signaling Pathway of this compound This compound This compound AdenosineReceptor Adenosine Receptor (e.g., A1) This compound->AdenosineReceptor Activates Gi_protein Gi Protein AdenosineReceptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA IonChannel Modulation of Ion Channels (e.g., Ca2+, K+) PKA->IonChannel Phosphorylation Analgesia Analgesic Effect IonChannel->Analgesia

Figure 2. Postulated signaling cascade for this compound-mediated analgesia via adenosine receptors.

References

Evaluating the Clinical Translatability of Incarvillateine's Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for Incarvillateine, a natural product with purported analgesic properties, against established clinical comparators. The objective is to critically evaluate the potential for this compound to translate from a promising preclinical candidate to a clinically effective therapeutic for pain management.

Introduction to this compound

This compound is a monoterpene alkaloid isolated from the plant Incarvillea sinensis, which has been used in traditional Chinese medicine for its analgesic and anti-inflammatory effects. Preclinical studies have investigated its efficacy in various animal models of pain, suggesting a potential role in treating both inflammatory and neuropathic pain conditions. This guide will delve into the existing preclinical evidence for this compound and compare it with standard-of-care analgesics to assess its clinical translatability.

Mechanism of Action

The primary mechanism of action for this compound's analgesic effects is believed to be through the adenosine (B11128) system.[1] Studies have shown that its antinociceptive effects are attenuated by adenosine receptor antagonists.[1][2] While initial suggestions pointed towards an interaction with the opioid system, further research has indicated that the opioid system is not the primary mediator of its analgesic properties.[1] Additionally, despite structural similarities to inhibitors of fatty acid binding protein 5 (FABP5), this compound and its putative metabolite do not exhibit significant binding to FABPs.[3][4] A notable concern for clinical translation is the observation of potent motor suppressive effects at doses equivalent to those that produce antinociception, which appear to be mediated by adenosine A2 receptors.[3][4]

Comparative Efficacy in Preclinical Pain Models

The analgesic potential of this compound has been evaluated in several well-established animal models of pain. This section compares its efficacy with relevant clinical comparators for both inflammatory and neuropathic pain.

Table 1: Efficacy in a Model of Visceral Inflammatory Pain (Acetic Acid-Induced Writhing Test)
CompoundSpeciesDose (Route)% Inhibition of WrithingReference
This compound Mouse10 mg/kg (i.p.)61.4%[1]
20 mg/kg (i.p.)78.5%[1]
Aspirin Mouse100 mg/kg (i.p.)85.4%[1]
Morphine Mouse10 mg/kg (s.c.)Significant reduction[5]
Celecoxib Rat3-30 mg/kg (p.o.)Dose-dependent reduction[6]
Gabapentin (B195806) Mouse10-100 mg/kg (i.p.)Dose-dependent reduction[7]
Amitriptyline (B1667244) Mouse10 mg/kg (i.p.)41.09%

i.p. = intraperitoneal; s.c. = subcutaneous; p.o. = oral

Table 2: Efficacy in a Model of Acute Inflammatory Pain (Carrageenan-Induced Paw Edema)
CompoundSpeciesDose (Route)OutcomeReference
This compound Rat10-40 mg/kg (i.p.)Inhibition of paw edema[1]
Celecoxib Rat3-30 mg/kg (p.o.)Reduction in paw edema[6]
Morphine Rat1 mg/kg (i.v.)No significant effect on edema[8]
Amitriptyline Rat40 & 80 mg/kg (i.p.)Significant inhibition of paw edema[9]

i.p. = intraperitoneal; p.o. = oral; i.v. = intravenous

Table 3: Efficacy in a Model of Neuropathic Pain (Spared Nerve Injury - SNI)
CompoundSpeciesDose (Route)OutcomeReference
This compound Mouse20 mg/kg (i.p.)Significant antinociceptive effect[1]
Gabapentin Rat30-100 mg/kg (i.p.)Reversal of mechanical allodynia[10]
Amitriptyline Rat10 mg/kg (i.p.)No effect on mechanical allodynia[11]

i.p. = intraperitoneal

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.

incarvillateine_pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion This compound This compound This compound->A1R Activates ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to

This compound's Proposed Analgesic Signaling Pathway

comparator_pathways cluster_gabapentin Gabapentin cluster_amitriptyline Amitriptyline cluster_celecoxib Celecoxib cluster_morphine Morphine VGCC Voltage-Gated Calcium Channels (α2δ-1 subunit) Ca_Influx Calcium Influx VGCC->Ca_Influx Inhibits NT_Release Neurotransmitter Release Ca_Influx->NT_Release Reduces Gabapentin Gabapentin Gabapentin->VGCC Binds to SERT Serotonin Transporter Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake NET Norepinephrine Transporter NE_Reuptake Norepinephrine Reuptake NET->NE_Reuptake Amitriptyline Amitriptyline Amitriptyline->SERT Inhibits Amitriptyline->NET Inhibits COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Blocks Production of Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Mu_Opioid μ-Opioid Receptor Pain_Signal Pain Signal Transmission Mu_Opioid->Pain_Signal Inhibits Morphine Morphine Morphine->Mu_Opioid Activates

Simplified Signaling Pathways of Comparator Drugs

experimental_workflows cluster_writhing Acetic Acid-Induced Writhing Test cluster_edema Carrageenan-Induced Paw Edema cluster_sni Spared Nerve Injury (SNI) Model Drug_Admin_W Administer Test Compound or Vehicle Acetic_Acid_Inject Inject Acetic Acid (i.p.) Drug_Admin_W->Acetic_Acid_Inject 30 min Observe_Writhes Observe and Count Writhing Responses Acetic_Acid_Inject->Observe_Writhes 5-20 min Drug_Admin_E Administer Test Compound or Vehicle Carrageenan_Inject Inject Carrageenan into Paw Drug_Admin_E->Carrageenan_Inject 30 min Measure_Edema Measure Paw Volume at Time Intervals Carrageenan_Inject->Measure_Edema 1-5 hours SNI_Surgery Perform SNI Surgery Recovery Allow for Recovery and Neuropathy Development SNI_Surgery->Recovery ~7 days Drug_Admin_S Administer Test Compound or Vehicle Recovery->Drug_Admin_S Von_Frey_Test Assess Mechanical Allodynia (von Frey filaments) Drug_Admin_S->Von_Frey_Test

Experimental Workflows for Key Preclinical Pain Models

Detailed Experimental Protocols

Acetic Acid-Induced Writhing Test

This model induces visceral pain.

  • Animals: Male mice are typically used.

  • Acclimation: Animals are acclimated to the testing environment.

  • Drug Administration: The test compound (e.g., this compound), a positive control (e.g., Aspirin), or vehicle is administered, usually intraperitoneally (i.p.).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.

Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.

  • Animals: Rats or mice are used.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Drug Administration: The test compound, a positive control (e.g., Celecoxib), or vehicle is administered.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the hind paw.[12][13]

  • Edema Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]

  • Data Analysis: The increase in paw volume (edema) is calculated and compared between treated and control groups.

Spared Nerve Injury (SNI) Model

This is a widely used model of neuropathic pain.[6][15]

  • Animals: Mice or rats are used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.[6][15] The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.[6][15]

  • Recovery: Animals are allowed to recover from surgery, during which time they develop neuropathic pain behaviors.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments.[16][17][18][19][20] This involves applying filaments of varying calibrated forces to the plantar surface of the hind paw and determining the force at which the animal withdraws its paw.

  • Drug Administration and Testing: After the development of stable allodynia, the test compound, positive control (e.g., Gabapentin), or vehicle is administered, and mechanical withdrawal thresholds are reassessed at different time points.

Discussion of Clinical Translatability

The preclinical data for this compound demonstrates analgesic activity in models of both inflammatory and neuropathic pain. Its efficacy in the acetic acid-induced writhing test is comparable to that of aspirin.[1] In the spared nerve injury model of neuropathic pain, this compound showed a significant antinociceptive effect.[1]

However, several factors may pose challenges to its clinical translation. The most significant is the observed motor suppression at analgesic doses.[3][4] This side effect, likely mediated by adenosine A2 receptors, could limit the therapeutic window and patient tolerability. Clinically used analgesics like gabapentin and amitriptyline also have central nervous system side effects, but their therapeutic indices have been established through extensive clinical use.

Furthermore, while this compound shows promise in preclinical models, the transition from animal models to human clinical trials for pain is notoriously difficult.[21] The perceived efficacy in animal models does not always translate to meaningful pain relief in patients.[5]

Conclusion

This compound exhibits promising analgesic and anti-inflammatory properties in preclinical studies, with a mechanism of action centered on the adenosine system. Its efficacy in established animal models of pain is noteworthy. However, the concurrent motor suppressive effects are a significant concern for its clinical translatability. Further preclinical research should focus on dissociating the analgesic effects from the motor impairment, perhaps through the development of analogs with greater selectivity for adenosine A1 receptors or through formulation strategies that limit central nervous system exposure. Rigorous safety and pharmacokinetic studies will be crucial before this compound can be considered a viable candidate for clinical development.

References

Independent Verification of Incarvillateine's Analgesic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of Incarvillateine, a monoterpene alkaloid from Incarvillea sinensis, with other established analgesics. The information is supported by experimental data from various independent studies, with detailed methodologies for key experiments.

Executive Summary

This compound has demonstrated significant dose-dependent analgesic activity in various animal models of acute, inflammatory, and neuropathic pain.[1][2] Its primary mechanism of action appears to be linked to the adenosine (B11128) system, distinguishing it from opioid-based analgesics.[1][2][3] While early studies suggested a possible interaction with the opioid system, more recent evidence indicates this contribution is minimal.[4][5] Some studies suggest caution in interpreting its antinociceptive effects due to potential motor suppressive effects at equivalent doses.[4][5]

Comparative Analgesic Efficacy

The following tables summarize the quantitative data from key studies, comparing the analgesic effects of this compound with other compounds in different pain models.

Table 1: Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, i.p.)% Inhibition of WrithingReference
This compound1061.4%[1]
This compound2078.5%[1]
Aspirin DL-lysine10085.4%[2]

Table 2: Formalin-Induced Pain Test in Mice

CompoundDose (mg/kg)Phase% Inhibition of Nociceptive ScoreReference
This compound10-20Not specifiedStronger than morphine[6]
This compound10-20Not specifiedStrong analgesic activity[7]

Table 3: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Mice

CompoundDose (mg/kg, i.p.)EffectReference
This compound10Significant attenuation[3]
This compound20Significant attenuation (effect lasted > 150 min)[3]
IndomethacinNot specifiedSignificant attenuation[3]

Table 4: Paclitaxel-Induced Neuropathic Pain in Mice (Mechanical Allodynia)

CompoundDose (mg/kg, i.p.)Effect on Mechanical Withdrawal ThresholdReference
This compound10Significant, dose-dependent increase[1][8]
This compound20Significant, dose-dependent increase[1][8]
Gabapentin100Significant increase[2]

Table 5: Spared Nerve Injury (SNI)-Induced Neuropathic Pain in Mice (Mechanical Allodynia)

CompoundDose (mg/kg)Effect on Mechanical Withdrawal ThresholdReference
This compound20Strong analgesic effect[9]
This compound40Strong analgesic effect[9]
Gabapentin100Effective[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.[11][12]

  • Principle: Intraperitoneal (i.p.) injection of acetic acid causes irritation and inflammation in the peritoneal cavity, leading to the release of pain-producing substances like prostaglandins (B1171923) and bradykinin.[11] This induces a characteristic "writhing" response (abdominal constrictions and stretching of hind limbs).[11][13] The efficacy of an analgesic is determined by its ability to reduce the number of writhes.[12]

  • Procedure:

    • Experimental animals (typically mice) are divided into groups (e.g., vehicle control, positive control, and test groups receiving different doses of this compound).[13]

    • The test compound or vehicle is administered (e.g., intraperitoneally or orally) a set time (e.g., 30 minutes) before the acetic acid injection.[1][13]

    • A solution of acetic acid (e.g., 0.7%) is injected intraperitoneally.[13]

    • The number of writhes is counted for a specific period (e.g., 15 minutes) following the acetic acid injection.[13][14]

    • The percentage inhibition of writhing is calculated for each group compared to the vehicle control.

2. Formalin Test

This model is used to assess pain-related behavior and is sensitive to various classes of analgesics.[15][16] It is considered a more satisfactory model of clinical pain than tests producing only phasic pain.[15]

  • Principle: Subcutaneous injection of a dilute formalin solution into the hind paw of a rodent elicits a biphasic pain response.[17][18]

    • Phase I (Acute Phase): Occurs immediately after injection (0-5 minutes) and is characterized by direct activation of nociceptors (C-fibers).[15][17]

    • Phase II (Tonic Phase): Occurs later (e.g., 20-40 minutes after injection) and is associated with central sensitization of dorsal horn neurons and inflammatory processes.[15][17]

  • Procedure:

    • Animals (mice or rats) are placed in an observation chamber.[19]

    • A small volume of formalin solution (e.g., 20 μL of a 2.5% solution) is injected subcutaneously into the dorsal surface of a hind paw.[19]

    • The amount of time the animal spends licking or flinching the injected paw is recorded during Phase I and Phase II.[15][16]

    • The analgesic effect of a test compound, administered prior to the formalin injection, is determined by the reduction in the duration of nociceptive behaviors in either or both phases.[19]

3. Hot Plate Test

This test is used to evaluate the effectiveness of centrally acting analgesics against thermal pain.[20][21]

  • Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[20][22]

  • Procedure:

    • The surface of the hot plate is maintained at a constant temperature (e.g., 55±1°C).[22]

    • An animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded as the latency.[20][23]

    • A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[22]

    • The test compound is administered, and the latency is measured again at various time points to assess the analgesic effect.[24] Note: this compound did not show a significant effect in the hot plate test at analgesic doses effective in other models, suggesting it may not act on acute thermal pain perception.[1][2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Analgesic Effect

The primary mechanism of action for this compound's analgesic effect is believed to be through the activation of the adenosine system.[1][2][25] Antagonists of adenosine receptors have been shown to attenuate its antinociceptive effects.[2][3]

G This compound This compound Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Activates Downstream_Signaling Downstream Signaling Cascade Adenosine_Receptor->Downstream_Signaling Neuronal_Activity Reduced Neuronal Excitability Downstream_Signaling->Neuronal_Activity Analgesia Analgesic Effect Neuronal_Activity->Analgesia Theophylline Theophylline (Adenosine Antagonist) Theophylline->Adenosine_Receptor Blocks

Proposed mechanism of this compound's analgesic action.

Experimental Workflow for Assessing Analgesic Properties

The following diagram illustrates a typical workflow for evaluating the analgesic potential of a compound like this compound.

G cluster_0 Pre-clinical Evaluation cluster_1 Pain Models Animal_Acclimatization Animal Acclimatization (e.g., Mice) Grouping Random Group Assignment (Vehicle, Positive Control, Test Compound) Animal_Acclimatization->Grouping Drug_Admin Drug Administration (e.g., i.p., oral) Grouping->Drug_Admin Pain_Induction Pain Induction Models Drug_Admin->Pain_Induction Behavioral_Assessment Behavioral Assessment Pain_Induction->Behavioral_Assessment Acetic_Acid Acetic Acid Writhing (Visceral Pain) Pain_Induction->Acetic_Acid Formalin Formalin Test (Inflammatory Pain) Pain_Induction->Formalin Neuropathic Neuropathic Pain Models (e.g., SNI, Paclitaxel) Pain_Induction->Neuropathic Data_Analysis Data Analysis & Statistical Comparison Behavioral_Assessment->Data_Analysis Result Determination of Analgesic Efficacy Data_Analysis->Result

Typical experimental workflow for analgesic assessment.

References

Safety Operating Guide

Proper Disposal of Incarvillateine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Incarvillateine, a monoterpene alkaloid.

Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach must be adopted, treating it as a potentially hazardous chemical waste. All disposal activities must comply with local, state, and federal regulations, in addition to institutional policies.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

This compound Waste Characterization

In the absence of specific data, this compound waste should be managed as hazardous waste. Alkaloids as a class can exhibit significant biological activity and potential toxicity. Therefore, it is prudent to handle all this compound waste streams with caution.

Key Chemical Identifiers for this compound:

IdentifierValue
CAS Number 129748-10-3[1][2]
Molecular Formula C₄₂H₅₈N₂O₈
Molar Mass 718.93 g/mol

Step-by-Step Disposal Procedures

1. Waste Segregation:

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid this compound Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and residues in a designated, properly labeled hazardous waste container.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong acids/bases unless a specific neutralization protocol is in place.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

2. Waste Container Labeling:

All waste containers must be clearly and accurately labeled.

  • The words "Hazardous Waste" must be prominently displayed.

  • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

  • List all constituents of the waste, including solvents and their approximate concentrations.

  • Indicate the date when waste was first added to the container.

3. Storage of Waste:

Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Provide secondary containment to capture any potential leaks or spills.

4. Disposal Request and Pickup:

Once a waste container is full or has been in storage for the maximum allowable time according to institutional policy (often not exceeding one year for partially filled containers), a waste pickup request should be submitted to the institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Experimental Protocols: General Alkaloid Waste Handling

While specific experimental protocols for this compound disposal are not available, general procedures for handling alkaloid waste can be adapted. For instance, in experimental workups involving extractions, the aqueous and organic layers containing the alkaloid should be collected as hazardous waste. Any materials used for purification, such as silica (B1680970) gel from chromatography, should also be disposed of as solid hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound waste in a laboratory setting.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (Pure compound, contaminated labware) segregate->solid Solid liquid Liquid Waste (Solutions containing this compound) segregate->liquid Liquid sharps Sharps Waste (Contaminated needles, glass) segregate->sharps Sharps label_solid Label Solid Waste Container 'Hazardous Waste - this compound' solid->label_solid label_liquid Label Liquid Waste Container 'Hazardous Waste - this compound & Solvents' liquid->label_liquid label_sharps Dispose in Sharps Container sharps->label_sharps store Store in Designated Satellite Accumulation Area with Secondary Containment label_solid->store label_liquid->store label_sharps->store request Submit Waste Pickup Request to EHS store->request end Professional Disposal by EHS request->end

Caption: A workflow diagram for the proper disposal of this compound waste.

cluster_alkaloid Alkaloid Waste Stream cluster_general_lab General Lab Waste (Non-Hazardous) cluster_disposal Disposal Pathway This compound This compound Hazardous Waste Collection Hazardous Waste Collection This compound->Hazardous Waste Collection Other Alkaloids Other Alkaloids Other Alkaloids->Hazardous Waste Collection Buffers (neutral pH) Buffers (neutral pH) Drain Disposal (with approval) Drain Disposal (with approval) Buffers (neutral pH)->Drain Disposal (with approval) Saline Solutions Saline Solutions Saline Solutions->Drain Disposal (with approval) Regular Trash Regular Trash

Caption: A logical relationship diagram for the segregation of alkaloid waste.

References

Safeguarding Your Research: Essential Protective Measures for Handling Incarvillateine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

A conservative approach, assuming the compound is hazardous until proven otherwise, dictates the use of comprehensive personal protective equipment. The following table summarizes the recommended PPE for handling Incarvillateine, providing a multi-layered barrier against potential exposure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, Neoprene or Viton outer layer).[1]Provides robust protection against a wide range of potential chemical hazards and prevents contamination in the event of a single glove failure. It is recommended to change gloves regularly, with some guidelines suggesting every 30 to 60 minutes, or immediately if they are torn, punctured, or contaminated.[2]
Eye and Face Protection Chemical splash goggles and a full-face shield.[3]Ensures complete protection of the eyes and face from splashes, aerosols, and airborne particles. Standard eyeglasses are not sufficient.
Body Protection Chemically resistant, flame-retardant lab coat with tight-fitting cuffs.[4] For larger quantities or risk of significant splashing, consider "bunny suit" coveralls.[3]Protects skin and personal clothing from chemical splashes and potential ignition sources. The tight cuffs prevent substances from entering the sleeves.
Respiratory Protection A properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., P100).[5]Safeguards against the inhalation of potentially harmful aerosols, powders, or vapors. The use of a respirator is particularly important when handling the powder form of the compound outside of a containment system. Surgical masks do not offer adequate respiratory protection from drug exposure.[3]
Footwear Closed-toe, slip-resistant shoes.[5]Protects feet from spills and potential falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A clear and consistent operational plan is crucial to minimize the risk of exposure. The following workflow outlines the key stages of handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Proceed if low risk Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weighing and Aliquoting Weighing and Aliquoting Prepare Fume Hood->Weighing and Aliquoting Dissolving Dissolving Weighing and Aliquoting->Dissolving Experimental Use Experimental Use Dissolving->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Emergency Spill Emergency Spill Experimental Use->Emergency Spill Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal Emergency Spill->Decontamination Follow Spill Protocol

Caption: Workflow for Handling this compound

Experimental Protocols:

1. Preparation:

  • Risk Assessment: Before any handling, conduct a thorough risk assessment. Since this compound is a novel compound with limited safety data, treat it as a hazardous substance.[6]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE): Don all the recommended PPE as detailed in the table above before entering the designated handling area.

2. Handling:

  • Weighing: When weighing the solid form of this compound, do so within the chemical fume hood. Use anti-static weighing paper or a container that can be sealed for transfer.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

3. Cleanup and Decontamination:

  • Surface Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound. A suitable decontamination solution would be a detergent and water solution, followed by a rinse with an appropriate solvent if necessary.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

All waste contaminated with this compound must be treated as hazardous chemical waste.[6] Under no circumstances should it be disposed of in regular trash or down the drain.

Waste Segregation and Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal Contaminated Solids Contaminated Solids (Gloves, paper towels, etc.) Solid Waste Bag Hazardous Solid Waste Double-bagged & Labeled Contaminated Solids->Solid Waste Bag Contaminated Liquids Contaminated Liquids (Solvent waste, etc.) Liquid Waste Container Hazardous Liquid Waste Sealed & Labeled Contaminated Liquids->Liquid Waste Container Contaminated Sharps Contaminated Sharps (Needles, scalpels, etc.) Sharps Container Sharps Waste Puncture-proof & Labeled Contaminated Sharps->Sharps Container Secure Storage Secure Storage Solid Waste Bag->Secure Storage Liquid Waste Container->Secure Storage Sharps Container->Secure Storage Certified Vendor Pickup Certified Vendor Pickup Secure Storage->Certified Vendor Pickup

Caption: this compound Waste Disposal Workflow

Disposal Protocol:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container for chemical waste.

  • Contaminated Labware: Reusable glassware and equipment should be decontaminated as described above. If disposable, they should be treated as solid hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.

  • Storage: Store sealed hazardous waste containers in a designated and secure area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Incarvillateine
Reactant of Route 2
Incarvillateine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.